Auriculin
Description
Structure
3D Structure
Properties
CAS No. |
30431-68-6 |
|---|---|
Molecular Formula |
C26H26O6 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
5-hydroxy-7-(2-hydroxy-4-methoxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C26H26O6/c1-14(2)6-8-18-24-17(10-11-26(3,4)32-24)22(28)21-23(29)19(13-31-25(18)21)16-9-7-15(30-5)12-20(16)27/h6-7,9-13,27-28H,8H2,1-5H3 |
InChI Key |
VQGWUEFARIAFPF-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=C(C=C(C=C4)OC)O)O)C=CC(O2)(C)C)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=C(C=C(C=C4)OC)O)O)C=CC(O2)(C)C)C |
Other CAS No. |
30431-68-6 |
Synonyms |
alpha ANP alpha ANP Dimer alpha Atrial Natriuretic Peptide alpha-ANP Dimer alpha-Atrial Natriuretic Peptide ANF ANF (1-126) ANF (1-28) ANF (99-126) ANF Precursors ANP ANP (1-126) ANP (1-28) ANP Prohormone (99-126) ANP-(99-126) Atrial Natriuretic Factor Atrial Natriuretic Factor (1-126) Atrial Natriuretic Factor (1-28) Atrial Natriuretic Factor (99-126) Atrial Natriuretic Factor Precursors Atrial Natriuretic Factor Prohormone Atrial Natriuretic Peptide (1-126) Atrial Natriuretic Peptides Atrial Pronatriodilatin Atriopeptigen Atriopeptin (1-28) Atriopeptin (99-126) Atriopeptin 126 Atriopeptin Prohormone (1-126) Atriopeptins Auriculin beta ANP beta Atrial Natriuretic Peptide beta-ANP beta-Atrial Natriuretic Peptide Cardiodilatin (99-126) Cardiodilatin Precursor Cardionatrin I Cardionatrin IV gamma ANP (99-126) gamma Atrial Natriuretic Peptide gamma-Atrial Natriuretic Peptide Natriuretic Peptides, Atrial Peptides, Atrial Natriuretic Prepro ANP Prepro Cardiodilatin Atrial Natriuretic Factor Prepro CDD ANF Prepro-ANP Prepro-Cardiodilatin-Atrial Natriuretic Factor Prepro-CDD-ANF Pro ANF Pro-ANF ProANF Proatrial Natriuretic Factor Pronatriodilatin |
Origin of Product |
United States |
Foundational & Exploratory
The Renal Physiology of Auriculin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the primary functions of Auriculin, more commonly known as Atrial Natriuretic Peptide (ANP), within the kidney. Released by atrial myocytes in response to atrial stretch, ANP is a critical regulator of blood pressure, volume, and electrolyte homeostasis, primarily through its multifaceted actions on the renal system.[1][2] This document provides a detailed overview of its mechanisms of action, relevant signaling pathways, quantitative physiological effects, and the experimental protocols utilized to investigate these functions.
Core Renal Functions of this compound (ANP)
The principal role of ANP in the kidney is to promote natriuresis (sodium excretion) and diuresis (water excretion), thereby reducing extracellular fluid volume and blood pressure.[3][4] These effects are achieved through a coordinated series of actions at different sites within the nephron and the renal vasculature.
Glomerular Effects
ANP directly impacts the glomerulus to increase the glomerular filtration rate (GFR). It achieves this by:
-
Vasodilation of the Afferent Arteriole: ANP relaxes the smooth muscle of the afferent arteriole, increasing blood flow into the glomerular capillaries.[1][3][5]
-
Vasoconstriction of the Efferent Arteriole: Some evidence suggests that ANP also constricts the efferent arteriole, which would further increase the hydrostatic pressure within the glomerulus.[1][3] This action, however, is not universally reported.[5]
-
Relaxation of Mesangial Cells: ANP relaxes glomerular mesangial cells, which can increase the surface area available for filtration.[6]
The net effect of these actions is an increase in GFR, leading to a greater filtered load of sodium and water delivered to the renal tubules.[1][3]
Tubular Effects
ANP acts on multiple segments of the renal tubule to inhibit the reabsorption of sodium and water:
-
Proximal Tubule: ANP inhibits the Na+/H+ exchanger and the Na+/K+-ATPase pump in the proximal tubule, reducing sodium reabsorption.[7][8] It also counteracts the sodium-retaining effects of angiotensin II in this segment.[8]
-
Collecting Duct: In the medullary collecting duct, ANP inhibits sodium reabsorption through the inhibition of cyclic nucleotide-gated cation channels and the epithelial sodium channel (ENaC).[6][8] This is a key site of ANP's natriuretic action.
Regulation of the Renin-Angiotensin-Aldosterone System (RAAS)
ANP is a potent antagonist of the Renin-Angiotensin-Aldosterone System (RAAS), a key hormonal cascade that promotes sodium and water retention.[3][9] ANP's anti-RAAS effects include:
-
Inhibition of Renin Secretion: ANP directly acts on the juxtaglomerular cells of the kidney to inhibit the secretion of renin.[3][10] This action reduces the production of angiotensin II and subsequently aldosterone.
-
Inhibition of Aldosterone Synthesis: ANP can also directly inhibit the synthesis and release of aldosterone from the adrenal cortex.[6]
By suppressing the RAAS, ANP further promotes natriuresis and diuresis, contributing to its blood pressure-lowering effects.[9]
Signaling Pathways
The renal effects of ANP are primarily mediated through its binding to the Natriuretic Peptide Receptor-A (NPR-A), a transmembrane receptor with intrinsic guanylyl cyclase activity.[8][11]
The ANP-NPR-A-cGMP Signaling Cascade
The binding of ANP to NPR-A triggers a conformational change in the receptor, activating its intracellular guanylyl cyclase domain. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger.[11][12] Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream target proteins, leading to the physiological effects of ANP, such as the inhibition of sodium channels and transporters.[11][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effect of synthetic atrial natriuretic peptide on rat renal juxtaglomerular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved radioimmunoassay of atrial natriuretic peptide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of atrial natriuretic peptide on renin release in a superfusion system of kidney slices and dispersed juxtaglomerular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of changes in glomerular filtration rate induced by atrial natriuretic peptide in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Renal effects of atrial natriuretic peptide infusion in young and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atrial natriuretic peptide inhibits renin release from juxtaglomerular cells by a cGMP-mediated process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Particulate Guanylyl Cyclase A/cGMP Signaling Pathway in the Kidney: Physiologic and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Particulate Guanylyl Cyclase A/cGMP Signaling Pathway in the Kidney: Physiologic and Therapeutic Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Auriculin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the seminal discovery and isolation of Auriculin, now more commonly known as Atrial Natriuretic Peptide (ANP). This cardiac hormone revolutionized our understanding of the heart as an endocrine organ and opened new avenues for cardiovascular drug development. This document details the original experimental protocols, presents key quantitative data, and illustrates the critical signaling pathways and experimental workflows.
The Dawn of a New Endocrine Axis: The Discovery of this compound
In 1981, a groundbreaking study by Adolfo J. de Bold and his team demonstrated that extracts from rat atrial tissue, but not ventricular tissue, induced a rapid and potent diuretic and natriuretic response when injected into recipient rats.[1] This pivotal discovery challenged the long-held view of the heart as solely a mechanical pump and established its role as an endocrine organ capable of regulating fluid and electrolyte balance.[1] The active substance, initially termed "atrial natriuretic factor" (ANF) and later "this compound," was found to be a peptide hormone.
Subsequent research focused on the purification, sequencing, and characterization of this novel factor. In 1983, Flynn et al. reported the amino acid sequence of a 28-amino acid peptide with potent diuretic and natriuretic properties, which they named Cardionatrin I. Concurrently, other research groups were also successful in isolating and sequencing similar active peptides from atrial extracts.
Experimental Protocols: Isolating this compound from Atrial Tissue
The initial isolation of this compound from rat atrial tissue involved a multi-step process combining acid extraction, gel filtration chromatography, and reverse-phase high-performance liquid chromatography (RP-HPLC). The following protocols are based on the pioneering work of de Bold and Flynn et al.
Atrial Tissue Extraction
This protocol describes the initial extraction of the active natriuretic factor from rat atrial tissue.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4, ice-cold
-
Acetic acid (1 M), ice-cold
-
Homogenizer (e.g., Polytron)
-
Refrigerated centrifuge
-
Lyophilizer
Procedure:
-
Atria from anesthetized rats are excised, trimmed of connective tissue, and immediately placed in ice-cold PBS.
-
The atria are blotted dry, weighed, and minced.
-
The minced tissue is homogenized in 10 volumes of ice-cold 1 M acetic acid.
-
The homogenate is centrifuged at 10,000 x g for 30 minutes at 4°C.
-
The supernatant is collected, and the pellet is re-extracted with 5 volumes of 1 M acetic acid and centrifuged again.
-
The supernatants are pooled and lyophilized.
Gel Filtration Chromatography
The lyophilized crude extract is then subjected to gel filtration to separate molecules based on their size.
Materials:
-
Sephadex G-75 or Bio-Gel P-10 column (e.g., 2.5 x 90 cm)
-
Acetic acid (1 M)
-
Fraction collector
-
UV spectrophotometer (280 nm)
-
Bioassay system for natriuretic activity (see section 3.1)
Procedure:
-
The lyophilized crude extract is dissolved in a minimal volume of 1 M acetic acid.
-
The sample is applied to the Sephadex G-75 column equilibrated with 1 M acetic acid.
-
The column is eluted with 1 M acetic acid at a constant flow rate (e.g., 20 mL/hr).
-
Fractions of a defined volume (e.g., 5 mL) are collected.
-
The absorbance of each fraction at 280 nm is measured to monitor the protein elution profile.
-
Aliquots from the fractions are taken for bioassay to identify the fractions containing natriuretic activity.
-
The active fractions are pooled and lyophilized.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The final purification step utilizes RP-HPLC to achieve a high degree of purity.
Materials:
-
HPLC system with a UV detector (210 nm or 280 nm)
-
C18 reverse-phase column (e.g., µBondapak C18)
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Fraction collector
-
Bioassay system
Procedure:
-
The lyophilized active fraction from gel filtration is dissolved in a small volume of Solvent A.
-
The sample is injected onto the C18 column equilibrated with Solvent A.
-
A linear gradient of Solvent B is applied to elute the bound peptides. A typical gradient might be from 0% to 60% Solvent B over 60 minutes.
-
The elution profile is monitored by UV absorbance.
-
Fractions corresponding to the major peaks are collected.
-
The biological activity of each fraction is determined using a bioassay.
-
The fraction with the highest specific activity is identified as purified this compound.
Quantitative Analysis of this compound Purification
The efficiency of the purification process is monitored at each step by quantifying the total protein, the total activity, and calculating the specific activity, yield, and fold purification. The following table is a representative example compiled from data in early publications.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Fold Purification |
| Crude Atrial Extract | 150 | 3000 | 20 | 100 | 1 |
| Acetic Acid Extract | 50 | 2700 | 54 | 90 | 2.7 |
| Gel Filtration | 5 | 2100 | 420 | 70 | 21 |
| RP-HPLC | 0.1 | 1050 | 10500 | 35 | 525 |
Note: The values presented in this table are illustrative and have been synthesized from multiple sources for demonstrative purposes. One "Unit" of activity is defined as the amount of material required to produce a half-maximal natriuretic response in the bioassay.
Bioassays for this compound Activity
The biological activity of this compound is primarily assessed through its natriuretic, diuretic, and vasorelaxant effects.
In Vivo Natriuretic and Diuretic Bioassay in Rats
This assay measures the ability of a sample to increase sodium and water excretion in anesthetized rats.
Procedure:
-
Male Wistar or Sprague-Dawley rats are anesthetized (e.g., with Inactin).
-
The jugular vein and carotid artery are cannulated for sample injection and blood pressure monitoring, respectively. The bladder is cannulated for urine collection.
-
After a stabilization period, a baseline urine sample is collected.
-
The test sample is injected intravenously.
-
Urine is collected at timed intervals (e.g., every 10 minutes for 1 hour).
-
Urine volume is measured, and sodium concentration is determined by flame photometry.
-
The increases in urine flow and sodium excretion over baseline are calculated to determine the activity of the sample.
In Vitro Vasorelaxation Bioassay
This assay measures the ability of this compound to relax pre-constricted arterial smooth muscle.
Procedure:
-
A segment of rabbit thoracic aorta is excised and cut into rings.
-
The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2/5% CO2 at 37°C.
-
The rings are connected to an isometric force transducer to record changes in tension.
-
The rings are pre-constricted with a vasoconstrictor agent such as norepinephrine or phenylephrine to achieve a stable contraction.
-
Cumulative concentrations of the test sample are added to the organ bath, and the relaxation response is recorded.
-
The relaxation is expressed as a percentage of the pre-contraction tension.
Quantitative Bioassay Data
The potency of this compound is typically expressed as the effective dose or concentration required to produce 50% of the maximal response (ED50 or EC50).
| Bioassay | Agonist | Preparation | ED50 / EC50 |
| Natriuresis | This compound (ANP) | Anesthetized Rat | ~1 µg/kg |
| Diuresis | This compound (ANP) | Anesthetized Rat | ~1 µg/kg |
| Vasorelaxation | This compound (ANP) | Rabbit Aortic Rings (pre-constricted with Norepinephrine) | ~1-5 nM |
Signaling Pathway of this compound
This compound exerts its physiological effects by binding to its specific receptor, the natriuretic peptide receptor-A (NPR-A). This initiates an intracellular signaling cascade.
The binding of this compound to NPR-A activates the intracellular guanylate cyclase domain of the receptor. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream target proteins, leading to the observed physiological effects such as vasodilation and natriuresis.
Experimental Workflow
The overall process from atrial tissue to purified this compound and its characterization can be summarized in the following workflow.
References
The Endocrine Heart: A Technical Guide to Auriculin's Role in Cardiovascular Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Auriculin, more commonly known as Atrial Natriuretic Peptide (ANP), is a critical cardiac hormone central to the regulation of blood pressure and extracellular fluid volume.[1][2] Secreted by atrial myocytes in response to mechanical stretch, this compound orchestrates a multi-systemic response involving the vasculature, kidneys, and the adrenal glands to maintain cardiovascular homeostasis.[1][3][4] Its potent natriuretic, diuretic, and vasodilatory properties position it as a key counter-regulatory hormone to the renin-angiotensin-aldosterone system (RAAS).[3][4][5] This technical guide provides an in-depth examination of this compound's signaling pathways, physiological effects, and the experimental methodologies used to elucidate its function, offering a comprehensive resource for professionals in cardiovascular research and drug development.
Introduction: The Heart as an Endocrine Organ
The discovery of this compound (ANP) revolutionized cardiovascular physiology by establishing the heart as an endocrine organ.[6] Initially identified in rat atrial extracts, this 28-amino acid peptide is synthesized, stored, and released by atrial muscle cells in response to stimuli such as atrial distension, which occurs during states of increased blood volume and pressure.[1][3] Upon release, this compound enters the circulation and exerts its effects on distant target organs to reduce arterial pressure by decreasing blood volume and systemic vascular resistance.[3] Its discovery has opened new avenues for understanding and treating cardiovascular diseases like hypertension and heart failure.[1][4]
Molecular Mechanism: The ANP-cGMP Signaling Pathway
This compound's biological effects are mediated through a well-defined signaling cascade initiated by its binding to a specific cell surface receptor.
2.1. Synthesis and Release this compound is synthesized as a precursor molecule, prepro-ANP, which is cleaved to pro-ANP and finally to the biologically active ANP.[3] Its release from atrial granules is primarily triggered by atrial wall stretch, but also by neurohumoral stimuli including angiotensin II, endothelin, and sympathetic stimulation.[3]
2.2. Receptor Binding and Signal Transduction The primary receptor for this compound is the Natriuretic Peptide Receptor-A (NPR-A), a transmembrane protein with intrinsic guanylyl cyclase activity.[1][3] The signaling pathway proceeds as follows:
-
Binding: Circulating this compound binds to the extracellular domain of NPR-A on target cells, which are predominantly located in the kidneys and vascular smooth muscle.[1][3]
-
Receptor Activation: This binding event induces a conformational change in the receptor, activating the intracellular guanylyl cyclase domain.[1][7]
-
Second Messenger Production: The activated guanylyl cyclase catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[1][7]
-
Downstream Effects: Elevated intracellular cGMP levels activate downstream effector molecules, most notably cGMP-dependent protein kinase G (PKG).[7] This activation leads to the phosphorylation of various target proteins, resulting in the ultimate physiological responses, such as smooth muscle relaxation (vasodilation) and modulation of ion channel activity in the kidneys.[7][8]
Core Physiological Effects in Cardiovascular Homeostasis
This compound's primary role is to lower blood pressure and blood volume through coordinated actions on the vasculature, kidneys, and the renin-angiotensin-aldosterone system.
3.1. Vascular Effects: Vasodilation this compound is a potent vasodilator. By increasing cGMP in vascular smooth muscle cells, it promotes relaxation of both arteries and veins.[1][3] Arterial dilation reduces systemic vascular resistance, while venous dilation decreases central venous pressure, thereby reducing cardiac preload and output.[3] This contributes significantly to its overall blood pressure-lowering effect.
3.2. Renal Actions: Natriuresis and Diuresis In the kidneys, this compound promotes the excretion of sodium (natriuresis) and water (diuresis).[1][4] It achieves this through several mechanisms:
-
Increased Glomerular Filtration Rate (GFR): this compound can increase GFR, leading to a greater filtered load of sodium and water.[3][9]
-
Inhibition of Sodium Reabsorption: It directly acts on the renal tubules to reduce the reabsorption of sodium chloride.[4]
3.3. Neurohormonal Antagonism: Counter-regulation of RAAS A crucial function of this compound is its opposition to the renin-angiotensin-aldosterone system (RAAS), the body's primary system for raising blood pressure and retaining sodium.[4][5] this compound inhibits the release of renin from the kidneys, which is the rate-limiting step in the RAAS cascade.[3] This leads to decreased production of angiotensin II and aldosterone.[3] The suppression of aldosterone, in particular, further contributes to renal sodium and water excretion.[4]
Quantitative Data on Physiological Effects
The following tables summarize the quantitative effects of synthetic this compound infusion as demonstrated in a key preclinical study.
Table 1: Hemodynamic and Renal Effects of this compound Infusion in Anesthetized Dogs [9]
| Parameter | Control (Pre-infusion) | This compound Infusion | P-value |
| Mean Blood Pressure (mm Hg) | 134 +/- 5 | 122 +/- 4 | < 0.05 |
| Glomerular Filtration Rate (ml/min/kidney) | 25.5 +/- 2.7 | 32.4 +/- 4.1 | < 0.05 |
| Diuresis (Urine Flow) (ml/min/kidney) | 0.21 +/- 0.03 | 1.06 +/- 0.14 | < 0.05 |
| Natriuresis (Na+ Excretion) (μeq/min/kidney) | 38 +/- 0.6 | 187 +/- 35 | < 0.05 |
| Kaliuresis (K+ Excretion) (μeq/min/kidney) | 14.8 +/- 1.6 | 35.7 +/- 6.3 | < 0.05 |
| Urine Osmolality | Baseline | Decreased by 40% | < 0.05 |
Data presented as mean +/- standard error.
Table 2: Effects of this compound on the Renin-Aldosterone System in Anesthetized Dogs [9]
| Parameter | Control (Pre-infusion) | This compound Infusion | P-value |
| Plasma Renin Activity (ng/ml/hour) | 11.6 +/- 2.3 | 3.6 +/- 1.2 | < 0.05 |
| Renin Secretory Rate (ng/hour/min) | 895 +/- 313 | 255 +/- 28 | < 0.05 |
| Plasma Aldosterone (ng/dl) | 8.4 +/- 1.6 | 3.6 +/- 0.7 | < 0.05 |
Data presented as mean +/- standard error.
Experimental Protocols for Studying this compound
The foundational studies characterizing this compound's function utilized anesthetized animal models. The following protocol is a summary of the methodology used to obtain the quantitative data presented above.[9]
5.1. Objective To determine the effects of synthetic this compound on renal function, mean blood pressure, and the renin-aldosterone system.
5.2. Animal Model
-
Species: Mongrel dogs (n=5).
-
Condition: Anesthetized. Results were also verified in two conscious dogs to confirm key findings.
5.3. Drug Administration
-
Compound: Synthetic this compound.
-
Route: Intravenous (IV).
-
Dosing Regimen:
-
Prime (Bolus): 1.0 µg/kg body weight.
-
Constant Infusion: 0.1 µ g/min/kg body weight for one hour.
-
5.4. Measured Parameters and Techniques
-
Mean Blood Pressure: Monitored continuously via arterial catheter.
-
Renal Function:
-
Glomerular Filtration Rate (GFR): Measured using inulin clearance.
-
Renal Plasma Flow: Measured using p-aminohippuric acid (PAH) clearance.
-
Diuresis, Natriuresis, Kaliuresis: Assessed by collecting urine and analyzing volume and electrolyte concentrations.
-
-
Hormonal Levels:
-
Blood samples were collected to measure plasma renin activity and plasma aldosterone levels using radioimmunoassay.
-
-
Statistical Analysis: Paired t-test was used to compare pre-infusion and infusion values.
Therapeutic Potential and Drug Development
The profound cardiovascular effects of this compound make its pathway a compelling target for therapeutic intervention.
-
Heart Failure: In conditions like heart failure, where blood volume and pressure are pathologically elevated, enhancing the ANP system is a logical therapeutic strategy. Recombinant forms of natriuretic peptides have been developed and used in the treatment of acute decompensated heart failure.[1]
-
Hypertension: Given its role in lowering blood pressure and promoting sodium excretion, drugs that augment the actions of this compound could be beneficial for treating hypertension.[1][4]
-
Future Directions: Current research focuses on developing novel "designer peptides" with enhanced activity and longer half-lives, as well as small molecules that can modulate the ANP signaling pathway for greater therapeutic benefit in chronic cardiovascular diseases.[7]
Conclusion
This compound (ANP) is a cornerstone of cardiovascular homeostasis, acting as the heart's hormonal messenger to regulate blood pressure and fluid balance. Through its integrated vasodilatory, natriuretic, and RAAS-inhibiting effects, it provides a powerful counter-regulatory influence against volume overload and hypertension. A thorough understanding of its signaling pathways and physiological actions is essential for researchers and clinicians working to develop next-generation therapies for cardiovascular disease.
References
- 1. Atrial Natriuretic Peptide in Cardiovascular Biology and Disease (NPPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 3. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 4. Role of atrial natriuretic factor in salt and water homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction between atrial natriuretic peptide and the renin angiotensin aldosterone system. Endogenous antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]
- 7. Particulate Guanylyl Cyclase A/cGMP Signaling Pathway in the Kidney: Physiologic and Therapeutic Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Effects of this compound (atrial natriuretic factor) on blood pressure, renal function, and the renin-aldosterone system in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of action of Auriculin on smooth muscle cells
An In-depth Technical Guide to the Mechanism of Action of Auriculin on Smooth Muscle Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as Atrial Natriuretic Peptide (ANP), is a potent vasoactive peptide hormone primarily synthesized and secreted by cardiac myocytes in response to atrial distension.[1] It plays a crucial role in cardiovascular homeostasis by regulating blood pressure, natriuresis, and diuresis.[1][2] The primary physiological effect of this compound on the vasculature is the induction of smooth muscle relaxation, leading to vasodilation. This technical guide provides a detailed examination of the molecular mechanisms by which this compound exerts its effects on smooth muscle cells, offering insights for researchers and professionals in pharmacology and drug development.
Core Signaling Pathway: The ANP-cGMP Axis
The vasodilatory action of this compound is initiated by its binding to specific receptors on the surface of vascular smooth muscle cells (VSMCs). The principal signaling cascade involves the activation of a receptor-linked guanylate cyclase, leading to the generation of a key second messenger, cyclic guanosine monophosphate (cGMP).[3][4]
Mechanism Overview:
-
Receptor Binding: this compound binds to the Natriuretic Peptide Receptor-A (NPR-A), a transmembrane receptor with intrinsic guanylate cyclase activity.[3][4]
-
Guanylate Cyclase Activation: Ligand binding induces a conformational change in NPR-A, activating its intracellular guanylate cyclase domain.
-
cGMP Synthesis: The activated enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3]
-
PKG Activation: The subsequent rise in intracellular cGMP levels leads to the activation of cGMP-dependent protein kinase (PKG).[3][5]
-
Downstream Phosphorylation: Activated PKG phosphorylates a multitude of downstream protein targets within the smooth muscle cell, collectively leading to a decrease in intracellular calcium concentration and desensitization of the contractile machinery to calcium, resulting in muscle relaxation.[5][6]
Downstream Effectors of PKG-Mediated Relaxation
Activated PKG orchestrates smooth muscle relaxation through three primary mechanisms: (1) reduction of intracellular calcium ([Ca²⁺]i), (2) desensitization of the contractile apparatus to Ca²⁺, and (3) modulation of gene expression.
Reduction of Intracellular Calcium ([Ca²⁺]i)
PKG lowers cytosolic calcium levels by phosphorylating and regulating several key proteins involved in calcium homeostasis.[5][7]
-
Inhibition of Ca²⁺ Influx: PKG phosphorylates and inhibits L-type voltage-dependent Ca²⁺ channels (VDCCs), reducing calcium influx from the extracellular space.[8]
-
Stimulation of Ca²⁺ Sequestration: PKG can phosphorylate phospholamban, a protein associated with the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[9] This phosphorylation enhances SERCA activity, leading to increased sequestration of Ca²⁺ into the sarcoplasmic reticulum.
-
Activation of K⁺ Channels: PKG activates large-conductance calcium-activated potassium (BKCa) channels. The resulting K⁺ efflux hyperpolarizes the cell membrane, making the opening of voltage-dependent Ca²⁺ channels less likely.
Calcium Desensitization of Contractile Proteins
A critical action of PKG is to decrease the sensitivity of the contractile machinery to a given level of intracellular calcium. This is primarily achieved by increasing the activity of Myosin Light Chain Phosphatase (MLCP).
-
Activation of MLCP: Smooth muscle contraction is triggered by the Ca²⁺/calmodulin-dependent phosphorylation of the 20-kDa myosin regulatory light chain (MLC20) by Myosin Light Chain Kinase (MLCK).[10][11] Relaxation occurs when MLC20 is dephosphorylated by MLCP.[12] PKG can directly phosphorylate the myosin-binding subunit of MLCP (MYPT1), which enhances its phosphatase activity.[13] This leads to increased dephosphorylation of MLC20, promoting relaxation even without a significant drop in [Ca²⁺]i.[6]
-
Inhibition of the RhoA/ROCK Pathway: The RhoA/Rho-kinase (ROCK) pathway is a major inhibitory regulator of MLCP. PKG can phosphorylate and inhibit RhoA, thereby preventing ROCK-mediated inhibition of MLCP and further promoting relaxation.[13]
Quantitative Data Summary
The effects of this compound on smooth muscle cells have been quantified in numerous studies. The following tables summarize key findings.
Table 1: Effect of this compound (ANP) on Smooth Muscle Relaxation and cGMP Levels
| Parameter | Tissue/Cell Type | Agonist (Pre-contraction) | This compound (ANP) Concentration | Observed Effect | Reference |
| Relaxation (IC₅₀) | Mouse Aortic Rings | Prostaglandin F2α (PGF2α) | 6 x 10⁻⁹ M | 50% relaxation of pre-contracted tissue | [4] |
| cGMP Production | Cultured Rat Aortic SMCs | Basal | 1 µM | ~4-fold increase in cGMP (from 4.3 to 17.7 nM) | [9] |
| Protein Synthesis | Cultured Rat Aortic SMCs | Angiotensin II | 10⁻⁷ - 10⁻⁶ M | 30-40% suppression of Ang-II induced RNA & protein synthesis | [14] |
| Cell Proliferation | Cultured Rat Aortic SMCs | 5% Serum | 10⁻⁷ M | Significant suppression of ³H-thymidine incorporation | [14] |
Key Experimental Protocols
Measurement of Smooth Muscle Relaxation (Wire Myography)
This protocol assesses the contractile and relaxant properties of isolated arterial segments ex vivo.
Methodology:
-
Tissue Preparation: A segment of an artery (e.g., aorta, mesenteric artery) is carefully dissected and cleaned of adipose and connective tissue in cold Physiological Salt Solution (PSS).[15] The artery is cut into small rings (2-3 mm).
-
Mounting: The rings are mounted on two small wires in an isolated tissue bath chamber containing PSS, maintained at 37°C, and continuously aerated with 95% O₂ / 5% CO₂.[15] One wire is fixed, and the other is connected to a force transducer.
-
Equilibration and Viability Check: Tissues are equilibrated under a baseline tension for 60-90 minutes. Viability is confirmed by inducing contraction with a high-potassium solution (e.g., 80 mM KCl).[15]
-
Pre-contraction: Once stable, the tissue is pre-contracted to a submaximal level using a vasoconstrictor agonist (e.g., phenylephrine, PGF2α).
-
Cumulative Concentration-Response Curve: Increasing concentrations of this compound are added cumulatively to the bath. The resulting relaxation is recorded as a percentage of the pre-contracted tension.[4]
-
Data Analysis: The data are used to generate a concentration-response curve and calculate parameters such as IC₅₀ (the concentration of this compound causing 50% relaxation).
Quantification of Intracellular cGMP Levels
This protocol measures the change in cGMP concentration in cultured smooth muscle cells following stimulation.
Methodology:
-
Cell Culture: Vascular smooth muscle cells are cultured to near confluence in appropriate media.
-
Pre-treatment: Cells are often pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cGMP, thus amplifying the signal.
-
Stimulation: Cells are treated with this compound at various concentrations and for different time points.
-
Cell Lysis: The reaction is stopped, and cells are lysed using an appropriate buffer (e.g., 0.1 M HCl or a buffer from a commercial kit).
-
Quantification (ELISA):
-
The cell lysate is centrifuged, and the supernatant is collected.
-
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is performed using a commercial kit.[16][17] In this assay, cGMP in the sample competes with a fixed amount of enzyme-labeled cGMP for binding sites on a cGMP-specific antibody.
-
The amount of bound enzyme is inversely proportional to the cGMP concentration in the sample. A substrate is added, and the resulting colorimetric change is read on a plate reader.
-
A standard curve is generated to determine the cGMP concentration in the samples.[16]
-
-
Data Normalization: cGMP levels are typically normalized to the total protein content of the cell lysate.
Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol uses fluorescent indicators to visualize and quantify changes in cytosolic calcium in living smooth muscle cells.
Methodology:
-
Cell Preparation: Smooth muscle cells are seeded on glass coverslips suitable for microscopy.
-
Dye Loading: Cells are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM.[18] The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the active dye inside.
-
Microscopy Setup: The coverslip is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a sensitive camera.[18]
-
Baseline Measurement: A baseline fluorescence ratio (F340/F380) is recorded from individual cells before stimulation. The ratio of fluorescence at these two excitation wavelengths is proportional to the intracellular Ca²⁺ concentration.
-
Stimulation and Recording: The cells are first perfused with a vasoconstrictor to elevate [Ca²⁺]i. Subsequently, the perfusion solution is switched to one containing this compound. The fluorescence ratio is recorded continuously in real-time to monitor the this compound-induced decrease in [Ca²⁺]i.
-
Calibration and Analysis: At the end of the experiment, calibration can be performed using ionophores (e.g., ionomycin) in high-Ca²⁺ and Ca²⁺-free solutions to determine the maximum and minimum fluorescence ratios, allowing for the conversion of ratio values to absolute Ca²⁺ concentrations.
Conclusion
The mechanism of action of this compound on smooth muscle cells is a well-defined signaling cascade that provides a clear example of receptor-mediated signal transduction. The binding of this compound to the NPR-A receptor triggers a cGMP-dependent pathway that culminates in vasorelaxation through the coordinated reduction of intracellular calcium and desensitization of the contractile apparatus. This multifaceted regulation by PKG highlights its central role as a mediator of this compound's potent vasodilatory effects. A thorough understanding of this pathway is fundamental for the development of novel therapeutic agents targeting vascular smooth muscle tone in cardiovascular diseases such as hypertension.
References
- 1. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]
- 2. Effects of this compound (atrial natriuretic factor) on blood pressure, renal function, and the renin-aldosterone system in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atrial natriuretic peptide receptor - Wikipedia [en.wikipedia.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Invited review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Atrial natriuretic peptide-dependent phosphorylation of smooth muscle cell particulate fraction proteins is mediated by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Myosin Regulatory Light Chain Diphosphorylation Slows Relaxation of Arterial Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Smooth muscle signalling pathways in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Atrial natriuretic polypeptide inhibits hypertrophy of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cGMP signals in smooth muscle cells and cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intracellular Calcium Changes in Rat Aortic Smooth Muscle Cells in Response to Fluid Flow - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Effects of Auriculin on Blood Pressure Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Auriculin, a member of the atrial natriuretic peptide (ANP) family, is a key cardiac hormone involved in the regulation of blood pressure and fluid homeostasis.[1][2] Synthesized and released by atrial myocytes in response to atrial distension, this compound exerts its physiological effects through a multi-faceted mechanism that includes vasodilation, natriuresis, and diuresis, and antagonism of the renin-angiotensin-aldosterone system (RAAS).[2][3] This technical guide provides a comprehensive overview of the physiological effects of this compound on blood pressure regulation, detailing its mechanism of action, signal transduction pathways, and quantitative effects observed in experimental studies. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this compound and its signaling pathways.
Introduction
This compound, also known as atrial natriuretic factor (ANF) or atrial natriuretic peptide (ANP), is a 28-amino acid peptide that plays a crucial role in cardiovascular homeostasis.[3] Its discovery established the heart as an endocrine organ capable of influencing renal and vascular function to maintain blood pressure within a normal range.[1] The primary stimulus for this compound release is the stretching of the atrial walls, which occurs in states of increased blood volume.[2] Once in circulation, this compound acts on various target tissues, most notably the blood vessels and the kidneys, to lower blood pressure.[1][4] This guide will delve into the intricate mechanisms by which this compound achieves this, presenting key experimental data and methodologies.
Mechanism of Action
This compound's blood pressure-lowering effects are the result of a coordinated series of physiological responses:
-
Vasodilation: this compound is a potent vasodilator, acting directly on vascular smooth muscle to cause relaxation.[4][5] This leads to a decrease in total peripheral resistance, a key determinant of blood pressure.[6] The vasodilation is particularly effective in counteracting the vasoconstrictive effects of agents like angiotensin II.[6]
-
Renal Effects (Natriuresis and Diuresis): In the kidneys, this compound increases the glomerular filtration rate (GFR) and decreases sodium reabsorption in the renal tubules.[4][7] The increased GFR, coupled with reduced sodium uptake, leads to enhanced excretion of sodium (natriuresis) and water (diuresis).[2][8] This reduction in extracellular fluid volume contributes significantly to the lowering of blood pressure.
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): this compound acts as a natural antagonist to the RAAS, a critical system for blood pressure elevation.[2] It inhibits the release of renin from the kidneys, which in turn reduces the production of angiotensin II, a potent vasoconstrictor.[3][6] Furthermore, this compound directly inhibits the secretion of aldosterone from the adrenal cortex, a hormone that promotes sodium and water retention.[4][7]
Signal Transduction Pathway
The cellular effects of this compound are mediated by a specific signal transduction pathway that begins with its binding to the natriuretic peptide receptor-A (NPR-A).[9][10] This receptor is a transmembrane protein with intrinsic guanylate cyclase activity.[9]
The signaling cascade proceeds as follows:
-
Ligand Binding: this compound binds to the extracellular domain of the NPR-A receptor.[10]
-
Receptor Dimerization and Activation: This binding induces a conformational change in the receptor, leading to its dimerization and the activation of its intracellular guanylate cyclase domain.[11]
-
cGMP Production: The activated guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger.[1][9]
-
Activation of cGMP-Dependent Protein Kinase (PKG): cGMP binds to and activates cGMP-dependent protein kinase (PKG).[12][13]
-
Phosphorylation of Downstream Targets: Activated PKG phosphorylates various intracellular proteins, which ultimately leads to the physiological effects of this compound. In vascular smooth muscle cells, this results in the dephosphorylation of myosin light chains, causing relaxation and vasodilation.[5][14] In the kidneys, PKG-mediated phosphorylation events lead to increased GFR and decreased sodium reabsorption.
Quantitative Data
The following tables summarize the quantitative effects of this compound infusion from key experimental studies.
Table 1: Effects of this compound Infusion in Anesthetized Dogs [7]
| Parameter | Control | This compound Infusion | % Change |
| Mean Blood Pressure (mm Hg) | 134 ± 5 | 122 ± 4 | ↓ 8.96% |
| Glomerular Filtration Rate (ml/min/kidney) | 25.5 ± 2.7 | 32.4 ± 4.1 | ↑ 27.06% |
| Diuresis (ml/min/kidney) | 0.21 ± 0.03 | 1.06 ± 0.14 | ↑ 404.76% |
| Natriuresis (μeq/min/kidney) | 38 ± 0.6 | 187 ± 35 | ↑ 392.11% |
| Plasma Renin Activity (ng/ml/hour) | 11.6 ± 2.3 | 3.6 ± 1.2 | ↓ 68.97% |
| Plasma Aldosterone (ng/dl) | 8.4 ± 1.6 | 3.6 ± 0.7 | ↓ 57.14% |
Table 2: Dose-Dependent Effects of this compound (ANP) Infusion in Normal Human Volunteers [8]
| Infusion Rate (pmol/min/kg) | Change in Urinary Sodium Excretion | Change in Urinary Volume |
| 0.4 | ↑ 35% | ↑ 10% |
| 2 | ↑ 98% | ↑ 20% |
| 10 | ↑ 207% | ↑ 71% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used in key studies on this compound.
Animal Studies: Intravenous this compound Administration in Dogs[7]
-
Animal Model: Anesthetized and conscious dogs were used.
-
Drug Administration: Synthetic this compound was administered intravenously. The protocol consisted of a priming dose (1.0 microgram/kg body weight) followed by a constant infusion (0.1 microgram per minute/kg body weight for one hour).
-
Blood Pressure Measurement: Direct blood pressure measurement was likely employed in the anesthetized dogs, potentially via cannulation of a major artery.
-
Renal Function Assessment:
-
Glomerular Filtration Rate (GFR): GFR was likely measured using inulin clearance, a gold-standard technique.[15][16] This involves the intravenous infusion of inulin and the collection of timed urine and plasma samples to calculate the rate at which inulin is cleared from the plasma by the kidneys.
-
Diuresis and Natriuresis: Urine was collected, and the volume was measured to determine the rate of urine flow (diuresis). The concentration of sodium in the urine was measured to calculate the rate of sodium excretion (natriuresis).[17][18]
-
-
Hormone Level Measurement:
-
Plasma Renin Activity (PRA) and Plasma Aldosterone Concentration (PAC): Blood samples were collected, and plasma was separated. PRA and PAC were measured by radioimmunoassay (RIA).[3][19][20] This technique uses radiolabeled antigens and antibodies to quantify the concentration of the target hormone.
-
Human Studies: Continuous Infusion of ANP[8][21]
-
Study Population: Normal volunteers and patients with left ventricular dysfunction undergoing coronary artery bypass grafting.
-
Drug Administration: Human ANP (hANP) was administered via continuous intravenous infusion at varying doses (e.g., 0.02 µg/kg/min or hourly increments of 0.4, 2, and 10 pmol/min/kg).
-
Blood Pressure and Heart Rate Monitoring: Continuous monitoring of intra-arterial blood pressure and heart rate was performed.
-
Renal Function Assessment:
-
Hormone and Second Messenger Measurement:
-
Plasma ANP, Aldosterone, Renin, and Angiotensin-II: Blood samples were drawn at specified intervals for the measurement of hormone levels, likely using immunoassays.
-
Plasma and Urinary cGMP: Levels of the second messenger cGMP were quantified to confirm the activation of the ANP signaling pathway.
-
Conclusion
This compound is a pivotal regulator of blood pressure, exerting its effects through a combination of vasodilation, natriuresis, diuresis, and suppression of the renin-angiotensin-aldosterone system. Its mechanism of action, mediated by the NPR-A receptor and the cGMP signaling pathway, offers a promising target for the development of novel therapeutics for cardiovascular diseases, particularly hypertension and heart failure. The quantitative data from both preclinical and clinical studies underscore the potent and multifaceted nature of this compound's physiological effects. Further research into the long-term effects and clinical applications of this compound and its analogues is warranted to fully harness its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Plasma renin activity and aldosterone concentration in dogs with acquired portosystemic collaterals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atrial natriuretic factor (this compound): structure and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]
- 6. Effects of atrial natriuretic factor on blood pressure and the renin-angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound (atrial natriuretic factor) on blood pressure, renal function, and the renin-aldosterone system in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low dose infusion of atrial natriuretic peptide causes salt and water excretion in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression of cGMP-dependent protein kinase in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of cGMP-dependent protein kinase by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vascular Smooth Muscle Structure and Function - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Measured Glomerular Filtration Rate: The Query for a Workable Golden Standard Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to assess glomerular function and damage in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Estimating 24-Hour Urinary Excretion of Sodium and Potassium Is More Reliable from 24-Hour Urine Than Spot Urine Sample in a Feeding Study of US Older Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Study on the Correlation between Urinary Sodium and Potassium Excretion and Blood Pressure in Adult Hypertensive Inpatients of Different Sexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Plasma renin activity and aldosterone concentration in dogs with acquired portosystemic collaterals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Heart as an Endocrine Gland: A Technical Guide to Auriculin Secretion and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heart, long recognized for its primary role as a pump, also functions as a critical endocrine organ. This function is primarily mediated by the synthesis and secretion of natriuretic peptides, most notably Auriculin, also known as Atrial Natriuretic Peptide (ANP). This technical guide provides an in-depth exploration of the endocrine heart, with a specific focus on the molecular mechanisms of this compound synthesis, its secretion pathways, and its diverse physiological effects. Detailed experimental protocols for studying this compound secretion and quantification are provided, alongside a comprehensive overview of the signaling cascades it initiates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in cardiovascular research and the development of novel therapeutics targeting the natriuretic peptide system.
Introduction: The Endocrine Heart
The discovery of the heart's endocrine function in the early 1980s revolutionized our understanding of cardiovascular homeostasis.[1] It was observed that cardiac muscle cells, particularly in the atria, contain granules similar to those in hormone-producing cells.[1] These granules were found to store and release a potent diuretic and natriuretic substance, later identified as this compound or Atrial Natriuretic Peptide (ANP).[1][2]
ANP is a 28-amino acid peptide hormone that plays a central role in regulating blood volume, blood pressure, and electrolyte balance.[3][4] Its release is primarily triggered by atrial wall stretch due to increased blood volume.[3][5] ANP exerts its effects by promoting sodium and water excretion by the kidneys (natriuresis and diuresis), inducing vasodilation of blood vessels, and inhibiting the renin-angiotensin-aldosterone system (RAAS).[1][4][5][6] This intricate system provides a counter-regulatory mechanism to systems that elevate blood pressure and fluid volume.[7][8]
Beyond its classical cardiorenal effects, ANP is now recognized for its pleiotropic actions, including roles in lipid metabolism, inhibition of cardiac hypertrophy, and anti-inflammatory effects.[1][9][10][11] The therapeutic potential of targeting the ANP system is an active area of research, with novel ANP analogs and drugs that modulate its signaling pathways under development for conditions like hypertension and heart failure.[12][13]
This compound (ANP) Synthesis and Secretion
The production and release of ANP from atrial myocytes is a tightly regulated process involving gene transcription, post-translational modification, and stimulus-coupled secretion.
Gene Expression and Precursor Synthesis
ANP is encoded by the NPPA gene located on the short arm of human chromosome 1.[3] Transcription of the NPPA gene is upregulated by various stimuli, including mechanical stretch of the atrial myocytes, neurohormonal factors like endothelin-1 and angiotensin II, and inflammatory cytokines.[14]
The initial translation product is a 151-amino acid preprohormone, preproANP. The N-terminal 25-amino acid signal peptide is cleaved to produce the 126-amino acid prohormone, proANP, which is the primary storage form of the peptide within intracellular granules in the atria.[3]
Secretion and Post-Secretion Processing
The primary stimulus for ANP secretion is the mechanical stretching of the atrial walls, which occurs in response to increased intravascular volume.[3][5][6] This stretch is detected by volume receptors in the atrial myocytes.[3] Upon stimulation, proANP is released from the granules.
The conversion of the inactive prohormone to the biologically active 28-amino acid mature ANP occurs on the cell surface. This crucial step is catalyzed by the cardiac transmembrane serine protease corin.[3][6]
The secretion of ANP is stimulated by both the elevation of intracellular calcium ([Ca2+]i) and the activation of protein kinase C.[15] In contrast, ANP synthesis is primarily increased by the activation of protein kinase C.[15]
Physiological Effects of this compound (ANP)
ANP exerts a wide range of physiological effects aimed at reducing blood pressure and extracellular fluid volume. These effects are mediated through its interaction with specific receptors in target tissues.
Renal Effects
In the kidneys, ANP is a potent natriuretic and diuretic agent.[1][6] It increases the glomerular filtration rate (GFR) by dilating the afferent arterioles and constricting the efferent arterioles.[1][6] Furthermore, ANP inhibits sodium and water reabsorption in the renal tubules, particularly the medullary collecting duct.[1][3][6] It achieves this by inhibiting the epithelial sodium channel (ENaC) on the apical membrane and the sodium-potassium ATPase pump on the basolateral membrane.[3] ANP also suppresses the secretion of renin, thereby inhibiting the RAAS.[1][6]
Vascular Effects
ANP is a vasodilator, causing relaxation of smooth muscle in arteries and veins.[1][5] This leads to a decrease in total peripheral resistance and central venous pressure, contributing to the overall reduction in blood pressure.[4]
Endocrine and Neurohormonal Effects
ANP counteracts the effects of the renin-angiotensin-aldosterone system. It directly inhibits the secretion of aldosterone from the adrenal cortex, further promoting sodium and water excretion.[11] ANP also modulates the activity of the autonomic nervous system, reducing sympathetic outflow and enhancing vagal tone, which can lead to a decrease in heart rate.[14]
Cardiac Effects
Within the heart, ANP has antihypertrophic and antifibrotic properties, suggesting a protective role against cardiac remodeling.[1][9] Animal studies have shown that mice lacking the gene for ANP or its receptor develop enlarged hearts.[1]
Quantitative Data on this compound (ANP)
The following tables summarize key quantitative data related to this compound (ANP) physiology and its measurement.
Table 1: Plasma Concentrations of this compound (ANP) in Humans
| Condition | Plasma ANP Concentration (ng/L) | Reference |
| Normal Subjects (Fasting) | 19.3 ± 1.0 (mean ± SE) | [16] |
| Normal Subjects (Supine) | 26.0 ± 15.5 (mean ± SD) | [17] |
| Essential Hypertension | Increased | [16] |
| Congestive Heart Failure | Increased | [16] |
| Chronic Renal Failure | Increased | [16] |
| Liver Cirrhosis | Increased | [16] |
Table 2: Pharmacokinetic Properties of this compound (ANP)
| Parameter | Value | Reference |
| Half-life | 2 to 5 minutes | [1] |
Signaling Pathways of this compound (ANP)
ANP mediates its biological effects by binding to specific receptors on the surface of target cells. There are three subtypes of natriuretic peptide receptors: NPR-A, NPR-B, and NPR-C.[18]
The NPR-A Receptor and cGMP Signaling
The primary receptor for ANP is the natriuretic peptide receptor-A (NPR-A), also known as guanylate cyclase-A (GC-A).[19] NPR-A is a single-transmembrane receptor with an intracellular guanylyl cyclase domain.[3]
The binding of ANP to the extracellular domain of NPR-A induces a conformational change, leading to receptor dimerization and activation of its intrinsic guanylyl cyclase activity.[3][19] This catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][3][7][8]
The resulting increase in intracellular cGMP is the primary second messenger for ANP's actions. cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream target proteins, leading to the physiological effects of ANP, such as smooth muscle relaxation and inhibition of sodium reabsorption.[3][20]
The NPR-C Receptor
The NPR-C receptor, also known as the clearance receptor, binds all natriuretic peptides. It lacks a guanylyl cyclase domain and is primarily involved in the removal and degradation of natriuretic peptides from the circulation.[9] However, some studies suggest it may also have signaling functions, such as inhibiting adenylyl cyclase or activating phospholipase C.[18]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound secretion and its effects.
Quantification of this compound (ANP) by Radioimmunoassay (RIA)
Radioimmunoassay is a highly sensitive and specific method for measuring the concentration of ANP in biological fluids.[16]
6.1.1. Principle
The RIA is a competitive binding assay. A known quantity of radiolabeled ANP (tracer) competes with the unlabeled ANP in the sample for a limited number of binding sites on a specific anti-ANP antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled ANP in the sample.
6.1.2. Materials
-
Anti-ANP antibody (polyclonal or monoclonal)
-
¹²⁵I-labeled ANP (tracer)
-
ANP standard solutions of known concentrations
-
Plasma samples collected in EDTA tubes on ice, with the addition of aprotinin (a protease inhibitor)[21]
-
Assay buffer
-
Second antibody (e.g., goat anti-rabbit IgG) and polyethylene glycol (PEG) for precipitation of the antibody-antigen complex
-
Gamma counter
6.1.3. Procedure
-
Sample Preparation: Plasma samples are typically extracted using C18 Sep-Pak cartridges to concentrate the ANP and remove interfering substances.[17][21]
-
Assay Setup:
-
Pipette standard solutions, control samples, and extracted unknown samples into appropriately labeled tubes.
-
Add the anti-ANP antibody to all tubes except the "total counts" and "non-specific binding" tubes.
-
Add the ¹²⁵I-labeled ANP tracer to all tubes.
-
Incubate the mixture, typically overnight at 4°C, to allow for competitive binding.[22]
-
-
Separation of Bound and Free ANP:
-
Add the second antibody and PEG to precipitate the primary antibody-antigen complexes.
-
Centrifuge the tubes to pellet the precipitate.
-
Decant or aspirate the supernatant containing the free tracer.
-
-
Counting:
-
Measure the radioactivity in the pellets using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of the ANP standards.
-
Determine the concentration of ANP in the unknown samples by interpolating their percentage of bound tracer on the standard curve.
-
6.1.4. Visualization of the RIA Workflow
Isolated Perfused Heart (Langendorff) Model for Studying ANP Secretion
The isolated perfused heart model, or Langendorff preparation, is a valuable ex vivo tool for studying cardiac function and hormone secretion in a controlled environment, free from systemic influences.[23][24]
6.2.1. Principle
The heart is removed from an animal and its coronary arteries are retrogradely perfused through the aorta with an oxygenated and nutrient-rich buffer solution.[23][25] This maintains the viability and contractile function of the heart, allowing for the measurement of various physiological parameters and the collection of the coronary effluent for hormone analysis.
6.2.2. Apparatus and Reagents
-
Langendorff apparatus with a perfusion reservoir, pump, oxygenator, heat exchanger, and heart chamber[26]
-
Krebs-Henseleit buffer (or similar physiological salt solution) containing glucose, gassed with 95% O₂ / 5% CO₂
-
Pressure transducer for measuring left ventricular pressure
-
Flow probe for measuring coronary flow
-
Electrodes for recording an electrocardiogram (ECG)
-
Fraction collector for collecting the coronary effluent
6.2.3. Procedure
-
Heart Isolation: The animal is anesthetized, and the heart is rapidly excised and placed in ice-cold perfusion buffer.
-
Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus. Retrograde perfusion is initiated immediately.
-
Stabilization: The heart is allowed to stabilize for a period, during which baseline parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow are monitored.
-
Experimental Intervention: The heart can be subjected to various stimuli to induce ANP secretion, such as increasing the perfusion pressure to simulate volume overload or administering pharmacological agents.
-
Sample Collection: The coronary effluent is collected at specific time points before, during, and after the intervention.
-
ANP Measurement: The concentration of ANP in the collected effluent is measured using a sensitive immunoassay, such as the RIA described above.
6.2.4. Visualization of the Isolated Perfused Heart Workflow
Drug Development and Therapeutic Implications
The crucial role of ANP in cardiovascular homeostasis has made its signaling pathway an attractive target for drug development.[12] Given ANP's short half-life of only 2 to 5 minutes, therapeutic strategies have focused on developing more stable ANP analogs or inhibiting its degradation.[1]
One successful approach has been the development of neprilysin inhibitors. Neprilysin is the primary enzyme responsible for the degradation of ANP.[1] By inhibiting neprilysin, the circulating levels and duration of action of endogenous ANP are increased. The combination of a neprilysin inhibitor with an angiotensin receptor blocker (ARNi), such as sacubitril/valsartan, has been shown to be highly effective in reducing mortality and hospitalization in patients with heart failure.[1]
Furthermore, novel, long-acting ANP analogs are being developed to provide more potent and sustained activation of the NPR-A receptor for the treatment of conditions like hypertension.[13] These efforts highlight the significant therapeutic potential of modulating the endocrine function of the heart.
Conclusion
The heart's endocrine function, orchestrated by the secretion of this compound (ANP), is a fundamental mechanism for maintaining cardiovascular homeostasis. ANP's potent natriuretic, diuretic, and vasodilatory effects provide a critical counterbalance to systems that elevate blood pressure and fluid volume. A thorough understanding of the synthesis, secretion, and signaling of ANP, facilitated by the experimental protocols detailed in this guide, is essential for advancing our knowledge of cardiovascular physiology and for the development of innovative therapies for heart disease and hypertension. The continued exploration of this intricate system holds great promise for the future of cardiovascular medicine.
References
- 1. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [The heart as an endocrine organ: the discovery of a new hormone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 4. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 5. youtube.com [youtube.com]
- 6. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The endocrine function of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Guanylyl cyclase/natriuretic peptide receptor-A signaling antagonizes phosphoinositide hydrolysis, Ca2+ release, and activation of protein kinase C [frontiersin.org]
- 10. The Natriuretic Peptide System: A Single Entity, Pleiotropic Effects [mdpi.com]
- 11. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]
- 12. Natriuretic Peptide-Based Novel Therapeutics: Long Journeys of Drug Developments Optimized for Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. mdpi.com [mdpi.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Radioimmunoassay for atrial natriuretic peptide: method and results in normal subjects and patients with various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A sensitive radioimmunoassay of atrial natriuretic peptide in human plasma; some guidelines for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Atrial natriuretic peptide-C receptor and membrane signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Atrial natriuretic peptide induces natriuretic peptide receptor-cGMP-dependent protein kinase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ibl-america.com [ibl-america.com]
- 22. academic.oup.com [academic.oup.com]
- 23. The isolated, perfused pseudo-working heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. reprocell.com [reprocell.com]
- 25. isolatedHEART Techniques and Measurement - emka TECHNOLOGIES [emkatech.com]
- 26. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
A Technical Guide to the Genetic Sequencing of the Atrial Natriuretic Peptide Precursor
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the genetic sequencing of the precursor to Atrial Natriuretic Peptide (ANP), historically known as Auriculin. The focus is on the human gene, NPPA, which encodes the precursor peptide, preproANP. This document details the genetic basis, protein structure, signaling pathways, and relevant experimental protocols for the study of this crucial cardiovascular hormone.
Introduction to Atrial Natriuretic Peptide and its Precursor
Atrial Natriuretic Peptide (ANP) is a potent vasodilator and a polypeptide hormone primarily secreted by heart muscle cells in the atria.[1][2] It plays a critical role in the homeostatic control of body water, sodium, potassium, and adipose tissue, thereby regulating blood pressure.[1][2] The discovery of ANP established the heart as an endocrine organ.[3]
ANP is synthesized as a preprohormone, preproANP, which is encoded by the NPPA gene.[1] This precursor undergoes a series of proteolytic cleavages to produce the mature, biologically active ANP.
Genetic and Molecular Profile
The NPPA gene is the foundational element for the synthesis of ANP. Understanding its structure and location is paramount for any genetic study.
| Attribute | Description | Reference |
| Gene Name | Natriuretic Peptide A | GeneCards[4] |
| Gene Symbol | NPPA | GeneCards[4] |
| Aliases | ANP, ANF, PND, Atrial Natriuretic Factor | Wikipedia[1], GeneCards[4] |
| Genomic Location | Chromosome 1, specifically at position 1p36.22 | Wikipedia[1] |
| Gene Structure | Consists of 3 exons and 2 introns | Natriuretic Peptides Review[5] |
The transcription and translation of the NPPA gene result in the 151-amino acid precursor protein, preproANP. This initial product undergoes post-translational modifications to yield the functional hormone.
| Peptide | Amino Acid Length | Approximate Molecular Weight (Da) | Description |
| preproANP | 151 | ~16,396 | The initial translation product encoded by the NPPA gene. |
| proANP | 126 | ~13,000 - 15,000 | Formed after the cleavage of a 25-amino acid signal peptide from preproANP. This is the primary storage form in atrial granules.[1] |
| ANP (mature) | 28 | ~3,080.44 | The biologically active C-terminal peptide, cleaved from proANP by the enzyme corin. |
| NT-proANP | 98 | ~12,700 | The N-terminal fragment that is also cleaved from proANP and has a longer half-life in circulation, making it a useful biomarker.[6] |
Gene Expression Profile
The expression of the NPPA gene is tissue-specific, with the highest levels found in cardiac tissues. The Genotype-Tissue Expression (GTEx) project provides quantitative data on gene expression across a wide range of human tissues.
| Tissue | Median Expression (TPM) |
| Heart - Atrial Appendage | 24040.6 |
| Heart - Left Ventricle | 723.1 |
| Adipose - Subcutaneous | 0.4 |
| Artery - Aorta | 0.3 |
| Lung | 0.2 |
| Data sourced from the GTEx Portal. TPM (Transcripts Per Million) is a measure of gene expression. |
Signaling Pathway of Atrial Natriuretic Peptide
ANP exerts its physiological effects by binding to the Natriuretic Peptide Receptor-A (NPRA), also known as guanylyl cyclase-A (GC-A).[1] This binding initiates a signaling cascade that is crucial for its function.
The signaling pathway begins with ANP binding to its receptor, NPRA, which activates the intracellular guanylyl cyclase domain. This leads to the conversion of GTP to cyclic GMP (cGMP). cGMP then acts as a second messenger, activating cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream targets to mediate vasodilation, natriuresis, and other effects.[1][5]
Experimental Protocols for NPPA Gene Sequencing
The following protocols provide a generalized workflow for the genetic sequencing of the NPPA gene from human cardiac tissue.
The overall process involves isolating RNA from the tissue, converting it to more stable complementary DNA (cDNA), amplifying the NPPA gene using the Polymerase Chain Reaction (PCR), and finally, determining the nucleotide sequence.
References
- 1. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 2. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NPPA natriuretic peptide A - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NT proANP ELISA Kit (Human NT-proANP) | BI-20892 | Biomedica [bmgrp.com]
In Vivo Effects of Auriculin on the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo effects of Auriculin, also known as Atrial Natriuretic Peptide (ANP), on the Renin-Angiotensin System (RAS). This compound, a peptide hormone secreted by cardiac atria, is a potent regulator of blood pressure and volume homeostasis, primarily through its antagonistic actions on the RAS. This document summarizes key quantitative data from various preclinical studies, details the experimental methodologies employed, and visualizes the complex signaling pathways and experimental workflows.
Core Antagonistic Actions of this compound on the Renin-Angiotensin System
The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] this compound exerts its physiological effects by counteracting the RAAS at multiple levels. The primary mechanisms of this antagonism include:
-
Inhibition of Renin Secretion: this compound directly acts on the juxtaglomerular cells of the kidney to inhibit the release of renin, the rate-limiting enzyme in the RAS cascade.[3][4] This action is mediated by an increase in intracellular cyclic guanosine monophosphate (cGMP).[3][4]
-
Antagonism of Angiotensin II Effects: this compound counteracts the vasoconstrictive effects of angiotensin II on vascular smooth muscle, leading to vasodilation and a decrease in systemic vascular resistance.[5][6]
-
Suppression of Aldosterone Synthesis and Secretion: this compound inhibits the synthesis and release of aldosterone from the adrenal cortex, even when stimulated by angiotensin II.[7][8] This leads to decreased sodium and water reabsorption in the kidneys.
The biological actions of this compound, including vasorelaxation, diuresis, and natriuresis, are in direct opposition to the effects of the renin-angiotensin system.[9] This positions this compound as a key endogenous antagonist of the RAAS, playing a crucial role in maintaining cardiovascular homeostasis.[9]
Quantitative Effects of this compound on RAS Components and Hemodynamics
The administration of this compound in vivo leads to significant and measurable changes in key parameters of the renin-angiotensin system and overall hemodynamics. The following tables summarize the quantitative data from various preclinical studies.
Table 1: Effects of this compound Infusion on Hemodynamic Parameters
| Animal Model | This compound Dose | Duration | Change in Mean Arterial Pressure (MAP) | Reference |
| Anesthetized Dogs | 1.0 µg/kg bolus + 0.1 µg/kg/min | 1 hour | ↓ from 134 ± 5 to 122 ± 4 mmHg | [10] |
| Anesthetized Dogs (Ang II-mediated hypertension) | 3.0 µg/kg bolus + 0.3 µg/kg/min | Not specified | ↓ Arterial Pressure | [6] |
| Anesthetized Rabbits | 0.05 µg/kg/min | Not specified | ↓ Significant decrease | [8] |
Table 2: Effects of this compound Infusion on Renin-Angiotensin-Aldosterone System Components
| Animal Model | This compound Dose | Duration | Change in Plasma Renin Activity (PRA) | Change in Plasma Aldosterone Concentration (PAC) | Reference |
| Anesthetized Dogs | 1.0 µg/kg bolus + 0.1 µg/kg/min | 1 hour | ↓ from 11.6 ± 2.3 to 3.6 ± 1.2 ng/mL/hr | ↓ from 8.4 ± 1.6 to 3.6 ± 0.7 ng/dL | [10] |
| Conscious Sodium-Depleted Rats | Infusion to increase plasma ANP 3- to 5-fold | 120 minutes | No significant effect | ↓ Significant decrement | [7] |
| Anesthetized Rabbits | 0.05 µg/kg/min | 30 minutes | ↓ Suppressed at 30 min | ↓ Significant fall lasting into recovery | [8] |
Detailed Experimental Protocols
The following sections describe the methodologies used in key cited studies to investigate the in vivo effects of this compound on the RAS.
Study of this compound Effects in Anesthetized Dogs
-
Animal Model: The study utilized five anesthetized female dogs.[10] Two conscious dogs were also used to verify some of the results.[10]
-
Surgical Preparation: The animals were anesthetized, and catheters were placed for drug infusion, blood sampling, and hemodynamic monitoring.
-
This compound Administration: Synthetic this compound was administered intravenously as a prime of 1.0 µg/kg body weight followed by a constant infusion of 0.1 µg/kg/min for one hour.[10]
-
Hemodynamic Measurements: Mean arterial pressure was continuously monitored.
-
RAS Component Analysis: Blood samples were collected to measure plasma renin activity and plasma aldosterone levels. The specific assays used for these measurements were not detailed in the provided abstract.[10]
-
Renal Function Assessment: Glomerular filtration rate was measured.[10]
Investigation of this compound in Conscious, Sodium-Depleted Rats
-
Animal Model: The experiment was conducted on conscious, unrestrained, sodium-depleted rats.[7]
-
Experimental Condition: Sodium depletion was induced to activate the renin-angiotensin system, leading to elevated plasma renin activity and aldosterone secretion.[7]
-
This compound Administration: this compound was infused intravenously at a dose that resulted in a three- to five-fold increase in its plasma concentration over a period of 120 minutes.[7]
-
Hormonal Analysis: Blood samples were analyzed for plasma aldosterone concentration, plasma renin activity, and plasma corticosterone concentration.[7]
Study of this compound in a Model of Angiotensin II-Mediated Hypertension in Dogs
-
Animal Model: The study involved anesthetized normotensive (n=6) and hypertensive (n=6) dogs.[6]
-
Hypertension Induction: Acute hypertension was mediated by angiotensin II.[6]
-
This compound Administration: this compound was administered as a 3.0 µg/kg bolus followed by a 0.3 µg/kg/min continuous infusion.[6]
-
Cardiovascular and Renal Measurements: Arterial pressure, cardiac output, systemic vascular resistance, and renal vascular resistance were measured.[6]
-
Hormonal Analysis: Circulating levels of renin, arginine vasopressin, and catecholamines were assessed.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Diagram 1: Antagonistic interaction of this compound with the Renin-Angiotensin System.
References
- 1. youtube.com [youtube.com]
- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Atrial natriuretic peptide inhibits renin release from juxtaglomerular cells by a cGMP-mediated process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atrial natriuretic peptide inhibits renin release from juxtaglomerular cells by a cGMP-mediated process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Cardiovascular, renal, and endocrine response to atrial natriuretic peptide in angiotensin II mediated hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atrial natriuretic peptide inhibits the effect of endogenous angiotensin II on plasma aldosterone in conscious sodium-depleted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of atrial natriuretic peptide on renal function and the renin-aldosterone system in anesthetized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction between atrial natriuretic peptide and the renin angiotensin aldosterone system. Endogenous antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound (atrial natriuretic factor) on blood pressure, renal function, and the renin-aldosterone system in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Auriculin (Atrial Natriuretic Peptide): A Comprehensive Technical Guide on its Role as a Regulator of Extracellular Fluid Volume
For Researchers, Scientists, and Drug Development Professionals
Abstract
Auriculin, more commonly known as Atrial Natriuretic Peptide (ANP), is a pivotal cardiac hormone that plays a central role in the regulation of extracellular fluid volume and blood pressure.[1][2] Secreted by atrial myocytes in response to atrial wall stretch, ANP orchestrates a multi-faceted physiological response to reduce expanded fluid volume.[1][3][4] This is primarily achieved by promoting renal sodium excretion (natriuresis) and water excretion (diuresis), inducing vasodilation, and suppressing the renin-angiotensin-aldosterone system (RAAS).[3][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms, physiological effects, and experimental methodologies related to ANP's function. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the signaling pathways, quantitative physiological data, and key experimental protocols for studying this critical hormone.
Introduction
Discovered in the early 1980s, Atrial Natriuretic Peptide (ANP) revolutionized our understanding of the heart as an endocrine organ.[3] It is the first identified member of the natriuretic peptide family, which also includes B-type natriuretic peptide (BNP) and C-type natriuretic peptide (CNP).[3][7] ANP is a 28-amino acid peptide hormone synthesized and stored in atrial myocytes and is released in response to increased atrial distension, which is typically caused by an expanded extracellular fluid volume.[1][3][4] The primary physiological role of ANP is to counteract hypervolemia and hypertension through its actions on the kidneys, blood vessels, and the adrenal glands.[3][4] This document will delve into the core aspects of ANP's function as a key regulator of cardiovascular homeostasis.
Biosynthesis and Secretion
ANP is initially synthesized as a 152-amino acid preprohormone, which is encoded by the NPPA gene located on chromosome 1.[1][8] Following the cleavage of a signal peptide, the resulting 126-amino acid proANP is the primary storage form within intracellular granules in atrial myocytes.[1] Upon stimulation, such as increased atrial stretch due to high blood volume, proANP is cleaved by the serine protease corin to release the biologically active 28-amino acid C-terminal ANP.[1][9]
Signaling Pathway
ANP exerts its biological effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor.[7][9] The binding of ANP to NPR-A induces a conformational change in the receptor, activating its intracellular guanylyl cyclase domain.[9] This leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as the second messenger.[3][9] Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream target proteins, mediating the physiological effects of ANP, including vasodilation and natriuresis.[1][10]
Figure 1: this compound (ANP) Signaling Pathway.
Physiological Effects and Quantitative Data
ANP's primary function is to reduce extracellular fluid volume and blood pressure through a coordinated series of actions.[1][2] These effects are mediated through its interactions with various organ systems, most notably the kidneys, vasculature, and the adrenal glands.
Renal Effects
In the kidneys, ANP promotes the excretion of sodium (natriuresis) and water (diuresis).[3][6] This is achieved through several mechanisms:
-
Increased Glomerular Filtration Rate (GFR): ANP dilates the afferent arterioles and constricts the efferent arterioles of the glomerulus, leading to an increase in glomerular hydrostatic pressure and thus GFR.[3][9]
-
Inhibition of Sodium Reabsorption: ANP directly inhibits sodium reabsorption in the collecting ducts of the nephron.[3]
-
Inhibition of Renin Secretion: By increasing GFR and sodium delivery to the macula densa, ANP inhibits the release of renin, which in turn suppresses the renin-angiotensin-aldosterone system.[3][8]
Vascular Effects
ANP is a potent vasodilator, causing relaxation of vascular smooth muscle.[3][11] This leads to a decrease in total peripheral resistance and a reduction in blood pressure.[4][11]
Endocrine Effects
ANP directly inhibits the synthesis and secretion of aldosterone from the adrenal cortex, further promoting sodium and water excretion.[7][8] It also antagonizes the vasoconstrictor effects of angiotensin II.[2]
Quantitative Data from Experimental Studies
The following tables summarize quantitative data from key studies investigating the effects of ANP administration in various models.
Table 1: Effects of this compound (ANP) Infusion on Renal Function and Blood Pressure in Dogs
| Parameter | Control | This compound Infusion | % Change |
|---|---|---|---|
| Mean Blood Pressure (mm Hg) | 134 ± 5 | 122 ± 4 | -8.96% |
| Glomerular Filtration Rate (ml/min/kidney) | 25.5 ± 2.7 | 32.4 ± 4.1 | +27.06% |
| Diuresis (ml/min/kidney) | 0.21 ± 0.03 | 1.06 ± 0.14 | +404.76% |
| Natriuresis (μeq/min/kidney) | 38 ± 0.6 | 187 ± 35 | +392.11% |
| Kaliuresis (μeq/min/kidney) | 14.8 ± 1.6 | 35.7 ± 6.3 | +141.22% |
| Plasma Renin Activity (ng/ml/hour) | 11.6 ± 2.3 | 3.6 ± 1.2 | -68.97% |
| Plasma Aldosterone (ng/dl) | 8.4 ± 1.6 | 3.6 ± 0.7 | -57.14% |
Data adapted from a study involving intravenous infusion of this compound (1.0 μg/kg prime followed by 0.1 μ g/min/kg for one hour) in anesthetized dogs.[12]
Table 2: Hemodynamic and Renal Responses to α-hANP Infusion in Anesthetized Dogs
| Parameter | Pre-infusion | During Infusion | Post-infusion |
|---|---|---|---|
| Mean Arterial Pressure (mm Hg) | 125 ± 4 | 113 ± 4 | 120 ± 4 |
| Heart Rate (beats/min) | 150 ± 8 | 148 ± 8 | 145 ± 8 |
| Renal Plasma Flow (ml/min) | 110 ± 12 | 145 ± 15 | 115 ± 13 |
| Glomerular Filtration Rate (ml/min) | 35 ± 3 | 36 ± 3 | 34 ± 3 |
| Urine Flow (ml/min) | 0.3 ± 0.1 | 1.2 ± 0.2 | 0.4 ± 0.1 |
| Urinary Sodium Excretion (μeq/min) | 25 ± 8 | 150 ± 20 | 30 ± 10 |
Data from a study where synthetic human ANP (α-hANP) was administered at 0.08 μg/kg/min for 40 minutes in anesthetized dogs.[13]
Table 3: Effects of ANP Analog (Carperitide) in a Rat Model of Endotoxemia | Parameter | Vehicle | Carperitide (1.8 μg/kg/h) | | :--- | :--- | :--- | | Glomerular Filtration Rate | Significantly Improved | | Tubular Flow Rates | Significantly Improved | Qualitative data from a study demonstrating the renal benefits of a recombinant ANP in rats exposed to lipopolysaccharides.[14][15]
Experimental Protocols
The study of ANP's physiological effects relies on a variety of well-established experimental protocols.
Measurement of ANP Levels
The concentration of ANP in plasma, urine, and tissue culture media is most commonly measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[16]
Protocol: ANP ELISA
-
Sample Collection and Preparation:
-
Collect whole blood in tubes containing aprotinin and EDTA to prevent peptide degradation.
-
Centrifuge immediately at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
For urine and tissue culture media, collect samples and store at -20°C or -80°C.
-
-
Assay Procedure (Competitive ELISA):
-
Prepare standards and samples.
-
Add standards, controls, and samples to a microplate pre-coated with a goat anti-rabbit IgG antibody.
-
Add ANP-specific rabbit polyclonal antibody and ANP-peroxidase conjugate to each well.
-
Incubate the plate, allowing for competitive binding between the sample ANP and the ANP-peroxidase conjugate for the primary antibody.
-
Wash the plate to remove unbound components.
-
Add a substrate solution (e.g., TMB) that reacts with the peroxidase to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
The intensity of the color is inversely proportional to the concentration of ANP in the sample.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the ANP concentration in the samples by interpolating their absorbance values on the standard curve.
-
Assessment of Natriuresis and Diuresis
The effects of ANP on renal function are assessed by measuring changes in urine output and sodium excretion.
Protocol: Measurement of Natriuresis and Diuresis in Animal Models
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat or dog) and catheterize the femoral artery (for blood pressure monitoring and blood sampling) and femoral vein (for infusion of substances).
-
Catheterize the bladder for urine collection.
-
-
Experimental Procedure:
-
Allow the animal to stabilize and collect baseline urine and blood samples.
-
Administer ANP or a vehicle control via intravenous infusion.
-
Collect urine at timed intervals throughout the infusion and post-infusion periods.
-
Measure the volume of each urine sample to determine the urine flow rate (diuresis).
-
Measure the sodium concentration in each urine sample using a flame photometer or ion-selective electrode.
-
Calculate the rate of sodium excretion (natriuresis) by multiplying the urine flow rate by the urinary sodium concentration.
-
-
Data Analysis:
-
Compare the rates of diuresis and natriuresis during the ANP infusion period to the baseline and control periods.
-
Figure 2: Experimental workflow for assessing natriuresis and diuresis.
Regulatory Feedback Loop
The regulation of extracellular fluid volume by ANP is part of a larger homeostatic feedback loop involving the renin-angiotensin-aldosterone system (RAAS).
Figure 3: Logical relationship of the ANP regulatory feedback loop.
Clinical Significance and Therapeutic Potential
Given its central role in fluid and blood pressure regulation, the ANP system is a significant area of interest for therapeutic development. Elevated levels of ANP and its precursor fragments are used as biomarkers for cardiovascular diseases such as heart failure.[1] For instance, mid-regional pro-atrial natriuretic peptide (MRproANP) is a sensitive biomarker for diagnosing and managing heart failure.[1][3]
Therapeutically, drugs that enhance the effects of ANP are being explored for the treatment of hypertension and heart failure. One approach involves the inhibition of neprilysin, the enzyme responsible for degrading ANP.[3] Neprilysin inhibitors, often combined with angiotensin receptor blockers (ARBs), have shown promise in clinical trials by increasing circulating levels of ANP and improving outcomes in patients with heart failure.[3] Furthermore, synthetic analogs of ANP, such as carperitide and anaritide, have been investigated for their potential in managing acute heart failure and acute kidney injury.[9][14][15]
Conclusion
This compound (ANP) is an indispensable hormone in the physiological regulation of extracellular fluid volume and blood pressure. Its coordinated actions on the kidneys, vasculature, and endocrine systems highlight its importance in maintaining cardiovascular homeostasis. A thorough understanding of its signaling pathways, physiological effects, and the experimental methods used to study it is crucial for researchers and clinicians working on cardiovascular diseases. The continued exploration of the ANP system holds significant promise for the development of novel therapeutic strategies for conditions such as hypertension and heart failure.
References
- 1. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 2. Atrial natriuretic hormone: a regulator of blood pressure and volume homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 5. mdpi.com [mdpi.com]
- 6. Atrial natriuretic factor (this compound): structure and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atrial natriuretic peptide-initiated cGMP pathways regulate vasodilator-stimulated phosphoprotein phosphorylation and angiogenesis in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Effects of this compound (atrial natriuretic factor) on blood pressure, renal function, and the renin-aldosterone system in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of human atrial natriuretic peptide on renal function and vasopressin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now? [frontiersin.org]
- 16. arborassays.com [arborassays.com]
Methodological & Application
Protocol for Intravenous Administration of Auriculin in Canines: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auriculin, a synthetic analog of the atrial natriuretic peptide (ANP), is a potent vasoactive and natriuretic agent.[1] In canines, it has demonstrated significant effects on cardiovascular and renal function, making it a subject of interest for therapeutic applications in conditions such as congestive heart failure and hypertension. These application notes provide a detailed protocol for the intravenous (IV) administration of this compound in canines for research purposes, summarizing key quantitative data and outlining experimental methodologies.
Quantitative Data Summary
The intravenous administration of this compound in canines elicits several measurable physiological responses. The following table summarizes the reported effects from a study in anesthetized dogs.[1]
| Parameter | Baseline (Mean ± SEM) | Post-Auriculin Infusion (Mean ± SEM) | Percentage Change |
| Mean Blood Pressure (mm Hg) | 134 ± 5 | 122 ± 4 | ↓ 8.96% |
| Glomerular Filtration Rate (ml/min/kidney) | 25.5 ± 2.7 | 32.4 ± 4.1 | ↑ 27.06% |
| Diuresis (ml/min/kidney) | 0.21 ± 0.03 | 1.06 ± 0.14 | ↑ 404.76% |
| Natriuresis (μeq/min/kidney) | 38 ± 0.6 | 187 ± 35 | ↑ 392.11% |
| Kaliuresis (μeq/min/kidney) | 14.8 ± 1.6 | 35.7 ± 6.3 | ↑ 141.22% |
| Plasma Renin Activity (ng/ml/hour) | 11.6 ± 2.3 | 3.6 ± 1.2 | ↓ 68.97% |
| Plasma Aldosterone (ng/dl) | 8.4 ± 1.6 | 3.6 ± 0.7 | ↓ 57.14% |
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the preparation and intravenous administration of this compound in canines.
Materials
-
Lyophilized this compound peptide
-
Sterile, preservative-free 0.9% Sodium Chloride Injection, USP (Normal Saline) or 5% Dextrose in Water (D5W) for reconstitution and dilution
-
Sterile syringes and needles of appropriate sizes
-
IV catheter
-
Infusion pump
-
Physiological monitoring equipment (ECG, blood pressure monitor, pulse oximeter)
-
Metabolic cage for urine collection (if required)
Preparation of this compound Solution
Proper reconstitution of lyophilized this compound is critical to ensure its biological activity.
-
Equilibration: Allow the vial of lyophilized this compound and the chosen sterile diluent to reach room temperature.
-
Initial Reconstitution: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Reconstitute the peptide to a stock concentration of 1 mg/mL using sterile normal saline or D5W. Gently swirl the vial to dissolve the contents completely. Avoid vigorous shaking.
-
Final Dilution for Infusion: Based on the dog's weight and the desired infusion rate, calculate the final volume and concentration of the this compound solution. The solution should be further diluted in a larger volume of sterile diluent in an IV bag to ensure accurate administration via an infusion pump.
Intravenous Administration Protocol
The following protocol is based on effective dosages reported in canine studies.[1]
-
Animal Preparation: The canine subject should be appropriately restrained or anesthetized as per the experimental design and institutional guidelines. Place an intravenous catheter in a suitable vein (e.g., cephalic or saphenous vein).
-
Priming Dose: Administer a priming (bolus) dose of 1.0 µg/kg body weight intravenously. This initial dose helps to rapidly achieve a therapeutic plasma concentration.
-
Constant Infusion: Immediately following the priming dose, begin a constant intravenous infusion of this compound at a rate of 0.1 µg/kg/minute.[1] The infusion should be controlled by an infusion pump to ensure a steady administration rate.
-
Duration of Infusion: The duration of the infusion can be varied depending on the experimental objectives. A one-hour infusion has been shown to produce sustained effects.[1]
-
Monitoring: Throughout the administration period and for a suitable time post-infusion, continuously monitor key physiological parameters, including:
-
Heart rate
-
Blood pressure (mean, systolic, diastolic)
-
Electrocardiogram (ECG)
-
Respiratory rate
-
Oxygen saturation (SpO2)
-
Urine output (if applicable)
-
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound exerts its physiological effects by binding to and activating the natriuretic peptide receptor-A (NPR-A). This receptor possesses intrinsic guanylate cyclase activity. Upon ligand binding, the receptor catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3] The elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets in vascular smooth muscle and renal tubules, leading to vasodilation and natriuresis, respectively.
References
- 1. Effects of this compound (atrial natriuretic factor) on blood pressure, renal function, and the renin-aldosterone system in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atrial natriuretic factor and cyclic guanosine 3',5'-monophosphate in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Particulate Guanylyl Cyclase A/cGMP Signaling Pathway in the Kidney: Physiologic and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Measurement of Atrial Natriuretic Peptide (ANP) in Plasma Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atrial Natriuretic Peptide (ANP), historically known as Auriculin, is a crucial cardiac hormone involved in cardiovascular homeostasis. Secreted by atrial cardiomyocytes in response to atrial stretch, ANP plays a pivotal role in regulating blood pressure, intravascular volume, and electrolyte balance.[1][2][3] Its primary functions include promoting natriuresis (sodium excretion) and diuresis (water excretion) by the kidneys, inducing vasodilation, and counteracting the renin-angiotensin-aldosterone system.[3][4] Consequently, plasma ANP levels serve as a sensitive biomarker for cardiovascular stress, cardiac function, and the efficacy of therapeutic interventions in preclinical and clinical research.[1][4][5] This document provides detailed protocols for the accurate measurement of ANP in plasma samples.
Pre-Analytical Considerations: Sample Collection and Handling
The accuracy of ANP measurement is critically dependent on meticulous sample collection and handling, as the peptide is highly unstable and prone to degradation.[6][7]
2.1. Blood Collection:
-
Anticoagulant: Collect whole blood into chilled tubes containing Ethylenediaminetetraacetic acid (EDTA).[8][9][10] Heparin is also used but EDTA is often preferred.[10][11][12][13]
-
Immediate Cooling: Place the blood collection tubes on crushed ice immediately after venipuncture to inhibit protease activity.[8]
2.2. Plasma Separation:
-
Centrifugation: Within 30-60 minutes of collection, centrifuge the blood samples at 1,000-1,600 x g for 15-20 minutes at 2-8°C.[8][9][10][11]
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) and transfer it to clean, pre-chilled polystyrene or polypropylene tubes.[7][8] Avoid disturbing the buffy coat.
2.3. Sample Stabilization and Storage:
-
Protease Inhibitors: For optimal stability, immediately add a protease inhibitor cocktail to the plasma.[14] Aprotinin (e.g., 200 KIU/mL of plasma) is commonly recommended.[8]
-
Storage Temperature: For short-term storage (up to 7 days), samples can be kept at 2-8°C.[9] For long-term storage, samples must be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C or in liquid nitrogen (-196°C) for maximum stability.[7][9][11][14] Studies have shown significant ANP degradation even at -80°C over a month, with storage in liquid nitrogen being the only method to ensure stability over that period.[7]
Experimental Protocols
The most common methods for quantifying ANP in plasma are competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).
Method 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: This assay is based on the competitive binding principle. ANP in the sample competes with a fixed amount of enzyme-labeled ANP (e.g., ANP-peroxidase conjugate) for binding sites on a polyclonal antibody coated onto a microplate.[13][14] The amount of bound enzyme conjugate is inversely proportional to the concentration of ANP in the sample. After adding a substrate, the resulting color is measured, and the sample concentration is determined by comparing its optical density to a standard curve.[10][13]
Detailed Protocol (Example based on commercial kits): [9][11][14]
-
Reagent Preparation: Bring all reagents and samples to room temperature (18-25°C) before use. Prepare wash buffers and serially dilute the ANP standard to generate a standard curve according to the kit manufacturer's instructions.
-
Plate Setup: Determine the well layout for standards, samples, and controls (e.g., blank, zero standard).
-
Assay Reaction:
-
Pipette 50 µL of each standard, sample, and control into the appropriate wells in duplicate.
-
Immediately add 50 µL of Biotinylated-ANP conjugate or 25 µL of ANP-peroxidase conjugate to each well (volumes may vary by kit).[12][14]
-
Add 25-50 µL of the anti-ANP antibody to each well (except non-specific binding wells).
-
-
Incubation: Cover the plate with a sealer and incubate for 1 to 2 hours at 37°C or room temperature, sometimes with shaking.[11][14]
-
Washing: Aspirate the liquid from each well and wash the plate 3 to 5 times with 300 µL of 1X Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Detection:
-
Add 100 µL of HRP-conjugate or Streptavidin-HRP working solution to each well. Incubate for 30-60 minutes at 37°C.[12]
-
Repeat the washing step.
-
-
Substrate Development: Add 90-100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature or 37°C for 10-30 minutes. A blue color will develop.[11][14]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Reading: Read the optical density (OD) of each well at 450 nm using a microplate reader within 10-15 minutes of adding the Stop Solution.[10][14]
-
Calculation: Generate a standard curve by plotting the mean OD for each standard against its concentration. Use a four-parameter logistic (4-PLC) curve fit. Calculate the ANP concentration of the samples by interpolating their mean OD values from the standard curve.
Method 2: Radioimmunoassay (RIA)
Principle: RIA is a highly sensitive technique that also works on the competitive binding principle. ANP from the plasma sample competes with a known quantity of radiolabeled ANP (e.g., ¹²⁵I-ANP) for binding to a limited amount of specific anti-ANP antibody. After incubation, the antibody-bound (B) and free (F) radiolabeled ANP are separated. The radioactivity of the bound fraction is measured, which is inversely proportional to the concentration of unlabeled ANP in the sample.
Detailed Protocol (Example based on commercial kits and literature): [8][15][16]
-
Plasma Extraction (Often Required):
-
Acidify plasma samples.
-
Apply the sample to a C18 Sep-Pak cartridge that has been pre-activated.
-
Wash the cartridge to remove interfering substances.
-
Elute the bound ANP with a high-concentration organic solvent (e.g., acetonitrile in trifluoroacetic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.[8]
-
-
Reagent Preparation: Reconstitute standards, controls, antibody, and radiolabeled tracer as per the kit manual.
-
Assay Reaction:
-
Pipette 100 µL of standards, reconstituted samples, and controls into appropriately labeled tubes.
-
Add 200 µL of anti-ANP antibody to all tubes except the "Total Counts" (TC) and "Non-Specific Binding" (NSB) tubes.
-
Vortex and incubate for 20-24 hours at 4°C.[8]
-
-
Tracer Addition:
-
Add 100-200 µL of ¹²⁵I-ANP tracer to all tubes.[8]
-
Vortex and incubate for another 20-24 hours at 4°C.
-
-
Separation of Bound/Free Fractions:
-
Add 500 µL of a precipitating reagent (e.g., containing a second antibody like goat anti-rabbit serum and polyethylene glycol) to all tubes except the TC tubes.[16]
-
Vortex and incubate for 30-60 minutes at 2-8°C to allow precipitation of the antibody-bound complex.
-
Centrifuge the tubes at approximately 1,700 x g for 15-20 minutes at 4°C.[8][16]
-
-
Counting:
-
Immediately decant or aspirate the supernatant.
-
Measure the radioactivity of the remaining pellet in each tube for 1 minute using a gamma counter.
-
-
Calculation: Plot a standard curve of the percentage of bound tracer (%B/B₀) versus the concentration of the standards. Determine the concentration of ANP in the samples from this curve.
Data Presentation
Quantitative data for the described methods are summarized below for easy comparison.
Table 1: Comparison of ANP Immunoassay Methods
| Parameter | Competitive ELISA | Radioimmunoassay (RIA) |
| Principle | Competitive colorimetric detection | Competitive radioisotope detection |
| Sensitivity | ~0.44 ng/mL[1] | ~5 ng/L (0.005 ng/mL)[15] |
| Sample Type | Plasma, urine, tissue culture media[1][14] | Plasma (often requires extraction)[5][15][17] |
| Typical Protocol Time | 1.5 - 3 hours[1][14] | 48-72 hours (including incubations)[8] |
| Advantages | Rapid, no radioactive materials, high-throughput | High sensitivity and specificity |
| Disadvantages | May have lower sensitivity than RIA | Requires handling of radioactive materials, longer protocol, sample extraction step |
Table 2: Typical Plasma ANP Concentrations in Humans
| Population | Mean Plasma ANP Level (pg/mL) | Notes |
| Healthy Adults (Overall) | 17.8 ± 10.9[18] | Values can be influenced by posture (higher when supine).[19] |
| Healthy Adult Males | 16.7 ± 10.0[18] | |
| Healthy Adult Females | 18.8 ± 11.7[18] | |
| Normal Subjects (RIA) | 14 ± 5[5] | |
| Normal Subjects (RIA) | 33 ± 4 (ng/L)[15] | |
| Patients with Chronic Renal Failure | 173 ± 17.0[20] | Significantly elevated compared to healthy subjects. |
| Heart Transplant Recipients | 115 ± 10[5] | Significantly higher than normal subjects. |
Note: 1 pg/mL = 1 ng/L. Values can vary significantly between different assays and laboratories.
Visualized Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for plasma ANP measurement.
ANP Signaling Pathway Diagram
References
- 1. arborassays.com [arborassays.com]
- 2. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 3. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 4. [PDF] Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review | Semantic Scholar [semanticscholar.org]
- 5. Measurement of circulating immunoreactive alpha-atrial natriuretic peptide in human plasma: validation and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atrial natriuretic peptides in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma atrial natriuretic peptide is unstable under most storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sceti.co.jp [sceti.co.jp]
- 9. file.elabscience.com [file.elabscience.com]
- 10. Human Atrial Natriuretic Peptide (ANP) Elisa Kit – AFG Scientific [afgsci.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. arborassays.com [arborassays.com]
- 15. Improved radioimmunoassay of atrial natriuretic peptide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. phoenixbiotech.net [phoenixbiotech.net]
- 17. A sensitive radioimmunoassay of atrial natriuretic peptide in human plasma; some guidelines for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The circulating levels of cardiac natriuretic hormones in healthy adults: effects of age and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Plasma atrial natriuretic peptide in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Plasma levels of atrial natriuretic peptide in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synthetic Auriculin A in Hemodynamic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic Auriculin A, a potent natriuretic and vasoactive peptide, serves as a valuable tool in hemodynamic research. As a structural and functional analog of the endogenous atrial natriuretic peptide (ANP), it plays a critical role in regulating blood pressure, blood volume, and cardiovascular homeostasis. These application notes provide detailed protocols for in vitro and in vivo studies to investigate the hemodynamic effects of synthetic this compound A, facilitating research in cardiovascular physiology, pharmacology, and the development of novel therapeutic agents.
This compound A exerts its effects primarily through the activation of the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This interaction triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger. The elevation of intracellular cGMP levels mediates a cascade of downstream events, including vasodilation, natriuresis, and diuresis, which collectively contribute to a reduction in blood pressure and cardiac workload.
These protocols are designed to provide researchers with the necessary methodologies to explore the multifaceted actions of this compound A, from its molecular interactions at the receptor level to its systemic effects on cardiovascular parameters.
Data Presentation: Hemodynamic Effects of this compound A
The following tables summarize the quantitative effects of this compound A on key hemodynamic parameters as reported in various preclinical studies.
Table 1: Effect of this compound A on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Anesthetized and Conscious Animals
| Animal Model | Dose/Infusion Rate | Change in MAP (mmHg) | Change in HR (beats/min) | Reference |
| Anesthetized Dogs | 1.0 µg/kg prime + 0.1 µg/kg/min | ↓ 12 (from 134 ± 5 to 122 ± 4) | No significant change | [1] |
| Anesthetized Rats | 95 pmol/min | ↓ 40 (from 128 ± 5) | No significant change | |
| Conscious Rats | 2 µg (intravenous injection) | ↓ 21 | No significant change | [2] |
| Conscious Hypertensive Rats (SHR) | 1 µg/kg/min (10-min infusion) | ↓ ~10% | ↑ Slight increase | [3] |
| Conscious Normotensive Rats (WKY) | 1 µg/kg/min (10-min infusion) | ↓ ~10% | ↑ Slight increase | [3] |
Table 2: Effect of this compound A on Cardiac Output (CO) and Total Peripheral Resistance (TPR) in Anesthetized and Conscious Rats
| Animal Model | Dose/Infusion Rate | Change in CO | Change in TPR | Reference |
| Anesthetized Rats | 95 pmol/min | ↓ 7.8 ± 1.8 ml/min/100g (from 23.5 ± 1.3) | No significant change | |
| Anesthetized Rats | 40 and 100 pmol/kg/min | ↓ (from 33 ± 6 to 24 ± 2 ml/min/100g) | No significant change | |
| Conscious Rats | 2 µg (intravenous injection) | No significant change | ↓ 26% | [2][4] |
| Conscious Hypertensive Rats (SHR) | 1 µg/kg/min (10-min infusion) | ↓ | ↓ | [3] |
| Conscious Normotensive Rats (WKY) | 1 µg/kg/min (10-min infusion) | ↓ (more pronounced than in SHR) | No significant change | [3] |
Signaling Pathway of this compound A
The primary signaling cascade initiated by this compound A is depicted below.
Caption: this compound A signaling cascade.
Experimental Protocols
In Vitro Assays
This protocol determines the binding affinity of synthetic this compound A to its receptor, NPR-A, in a competitive binding assay.
Materials:
-
Cell membranes expressing NPR-A
-
Radiolabeled ANP (e.g., [¹²⁵I]-ANP)
-
Synthetic this compound A (unlabeled)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing NPR-A or from tissues known to express the receptor (e.g., adrenal gland, kidney).
-
Assay Setup: In a 96-well filter plate, add the following in order:
-
50 µL of binding buffer
-
50 µL of various concentrations of unlabeled synthetic this compound A (for competition curve) or buffer (for total binding).
-
50 µL of radiolabeled ANP at a concentration near its Kd.
-
50 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total binding: Radioactivity in the absence of unlabeled this compound A.
-
Non-specific binding: Radioactivity in the presence of a high concentration of unlabeled this compound A.
-
Specific binding: Total binding - non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled this compound A concentration to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
References
- 1. Cardiac and hemodynamic responses to synthetic atrial natriuretic factor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic and regional haemodynamic effects of a synthetic atrial natriuretic peptide in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential haemodynamic effects of atrial natriuretic peptide (ANP) in normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
Cell-based Assays for Studying Auriculin Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auriculin, also known as Atrial Natriuretic Peptide (ANP), is a peptide hormone primarily synthesized and secreted by cardiac atria. It plays a crucial role in cardiovascular homeostasis by regulating blood pressure, blood volume, and electrolyte balance. Its effects are mediated through binding to the Natriuretic Peptide Receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor. This binding activates the receptor's intracellular guanylyl cyclase domain, leading to the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP). The elevation of intracellular cGMP is the primary second messenger that triggers a cascade of downstream signaling events, resulting in vasodilation, natriuresis, and diuresis.
These application notes provide detailed protocols for a suite of cell-based assays designed to investigate the biological activity of this compound. The described methods allow for the quantitative assessment of key events in the this compound signaling pathway, from receptor binding and second messenger production to downstream physiological responses.
I. This compound Signaling Pathway
This compound initiates its physiological effects by binding to NPR-A. This ligand-receptor interaction induces a conformational change in the receptor, activating its intrinsic guanylyl cyclase activity. The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream target proteins. This signaling cascade ultimately leads to physiological responses such as the relaxation of vascular smooth muscle cells (vasodilation) and alterations in ion transport in the kidney.
II. Key Cell-based Assays
Several cell-based assays can be employed to quantify the activity of this compound at different stages of its signaling cascade. These include measuring the production of the second messenger cGMP, assessing receptor binding affinity, and quantifying downstream physiological effects like changes in intracellular calcium and vasodilation.
A. cGMP Production Assays
The measurement of intracellular cGMP levels is a direct and robust method to quantify the activation of the NPR-A receptor by this compound. Two common methods for this are the competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Homogeneous Time-Resolved Fluorescence (HTRF).
This protocol outlines a competitive immunoassay to measure cGMP concentrations in cell lysates.
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed cells expressing NPR-A (e.g., A7r5, vascular smooth muscle cells, or HEK293 cells transfected with NPR-A) in a 96-well plate at a density of 5 x 104 to 1 x 105 cells/well. Culture overnight to allow for cell attachment.
-
Cell Stimulation:
-
Wash the cells once with serum-free medium.
-
Add 90 µL of serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10-15 minutes at 37°C.
-
Add 10 µL of this compound dilutions (prepared in serum-free medium) to the respective wells. Include a vehicle control.
-
Incubate for 10-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium.
-
Add 100 µL of 0.1 M HCl to each well and incubate for 10-20 minutes at room temperature with gentle shaking.
-
Collect the cell lysates. For increased sensitivity, samples and standards can be acetylated according to the ELISA kit manufacturer's instructions.
-
-
ELISA Procedure:
-
Use a commercial cGMP competitive ELISA kit and follow the manufacturer's protocol.
-
Briefly, add standards and cell lysate samples to the wells of the anti-cGMP antibody-coated microplate.
-
Add the cGMP-enzyme conjugate (e.g., cGMP-HRP).
-
Incubate for the recommended time (e.g., 2-3 hours at room temperature).
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution and incubate until color develops. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the cGMP concentration to the total protein content of the cell lysate.
-
Plot the cGMP concentration against the log of the this compound concentration to determine the EC50 value.
-
HTRF assays offer a no-wash, high-throughput alternative to ELISA for measuring cGMP.
Experimental Workflow:
Protocol:
-
Cell Seeding and Stimulation: Follow the same procedure as described for the ELISA protocol (Steps 1 and 2).
-
Cell Lysis and Reagent Addition:
-
Use a commercial cGMP HTRF assay kit and follow the manufacturer's protocol.
-
Typically, cell lysis buffer containing the HTRF reagents (anti-cGMP antibody labeled with a donor fluorophore, e.g., Europium cryptate, and cGMP labeled with an acceptor fluorophore, e.g., d2) is added directly to the stimulated cells.
-
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 60 minutes).
-
Read HTRF Signal: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) x 10,000.
-
Generate a standard curve by plotting the HTRF ratio of the standards against their known concentrations. The signal is inversely proportional to the cGMP concentration.
-
Determine the cGMP concentration in the samples from the standard curve.
-
Plot the cGMP concentration against the log of the this compound concentration to determine the EC50 value.
-
Quantitative Data for cGMP Assays:
| Parameter | Cell Line | This compound (ANP) EC50 | Typical Basal cGMP | Stimulated cGMP (1 µM this compound) | Reference |
| EC50 | Rat Aortic Smooth Muscle Cells | ~1.8 nM | 1-5 pmol/mg protein | 100-500 pmol/mg protein | [1] |
| EC50 | H295R Human Adrenocortical Cells | Not determined | ~5 pM/mg protein | ~15 pM/mg protein (at 50 pg/mL) | [2] |
| Stimulation | Bovine Aortic Endothelial Cells | Dose-dependent increase | Not specified | Substantial increase | [3] |
B. NPR-A Receptor Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the NPR-A receptor.
Experimental Workflow:
Protocol:
-
Membrane Preparation:
-
Harvest cells expressing NPR-A.
-
Homogenize the cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Binding buffer
-
Increasing concentrations of unlabeled this compound (competitor).
-
A fixed concentration of radiolabeled ANP (e.g., [125I]-ANP) at a concentration near its Kd.
-
Cell membrane preparation (typically 20-50 µg of protein per well).
-
-
For determining non-specific binding, add a high concentration of unlabeled ANP (e.g., 1 µM) to a set of wells.
-
Total binding is measured in the absence of a competitor.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Measurement of Radioactivity:
-
Dry the filters.
-
Place the filters in scintillation vials with a scintillation cocktail or measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log of the competitor (this compound) concentration to generate a competition curve and determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data for Receptor Binding Assays:
| Parameter | Cell Line/Tissue | Ligand | Kd (Dissociation Constant) | Bmax (Receptor Density) | Reference |
| Kd | Rat PC12 Pheochromocytoma Cells | [125I]-ANP | 794 pM | 254 fmol/mg protein | [4] |
| Kd | Cultured Vascular Smooth Muscle Cells (WKY rats) | [125I]-hANP | High affinity: 0.3 nM, Low affinity: 15 nM | High affinity: 33 fmol/105 cells, Low affinity: 400 fmol/105 cells | [5][6] |
| Kd | Human NPR-A (extracellular domain) | ANP | 1.9 pM | Not Applicable | [7] |
C. Intracellular Calcium Mobilization Assay
This compound has been shown to modulate intracellular calcium levels in certain cell types. The following protocol uses the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium concentration.
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed cells (e.g., murine macrophages, vascular smooth muscle cells) in a black-walled, clear-bottom 96-well plate and culture overnight.[8]
-
Loading with Fluo-4 AM:
-
Prepare a Fluo-4 AM loading solution (typically 1-5 µM in a physiological buffer like HBSS) containing a non-ionic detergent such as Pluronic F-127 to aid in dye solubilization. Probenecid can also be included to prevent dye extrusion.
-
Remove the culture medium and wash the cells with the physiological buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells gently with the physiological buffer to remove excess dye.
-
-
This compound Stimulation:
-
Place the plate in a fluorescence microplate reader equipped with an automated injection system.
-
Record a baseline fluorescence reading (Excitation ~494 nm, Emission ~516 nm).
-
Inject a solution of this compound at the desired concentration and continue to record the fluorescence signal over time.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Data can be expressed as the change in fluorescence (ΔF) from baseline or as a ratio of the fluorescence relative to the baseline (F/F0).
-
The peak fluorescence response can be plotted against the concentration of this compound to generate a dose-response curve.
-
Quantitative Data for Intracellular Calcium Assay:
| Parameter | Cell Line | This compound (ANP) Concentration | Observed Effect | Reference |
| Ca2+ Elevation | Murine Bone Marrow-Derived Macrophages | 10-7 and 10-6 mol/L | Elevation of intracellular calcium levels | [8] |
| Ca2+ Decrease | Cultured Vascular Smooth Muscle Cells | 10-8 M | Decreased resting and sustained [Ca2+]i | [9] |
D. In Vitro Vasodilation Assay (Wire Myography)
This assay directly measures the physiological effect of this compound on the contractility of isolated blood vessels.
Experimental Workflow:
Protocol:
-
Vessel Isolation and Mounting:
-
Isolate a segment of a resistance artery (e.g., mesenteric or coronary artery) from a laboratory animal (e.g., rat or mouse).
-
Carefully clean the vessel of surrounding connective tissue in cold physiological salt solution (PSS).
-
Mount the vessel segment on two small wires in a wire myograph chamber filled with PSS maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
-
Equilibration and Viability Check:
-
Allow the vessel to equilibrate for at least 30 minutes.
-
Normalize the vessel by stretching it to its optimal resting tension.
-
Assess the viability of the vessel by inducing contraction with a high potassium solution (KPSS) followed by a washout with PSS.
-
Check the integrity of the endothelium by pre-constricting the vessel with a vasoconstrictor (e.g., phenylephrine or U46619) and then inducing relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).
-
-
Pre-constriction:
-
After a washout and return to baseline, pre-constrict the vessel to approximately 50-80% of its maximal contraction with a suitable vasoconstrictor.
-
-
Cumulative Addition of this compound:
-
Once a stable contraction plateau is reached, add increasing cumulative concentrations of this compound to the bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-constriction tension.
-
Plot the percentage of relaxation against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Quantitative Data for Vasodilation Assay:
| Parameter | Vessel Type | This compound (ANP) Effect | Reference |
| Vasodilation | Human Forearm Arteries | Dose-dependent vasodilation | [10] |
| Vasodilation | Rat Aortic Rings | Endothelium-dependent relaxation | [11] |
III. Summary and Conclusion
The cell-based assays detailed in these application notes provide a comprehensive toolkit for characterizing the biological activity of this compound. By systematically evaluating receptor binding, second messenger production, and downstream physiological responses, researchers can gain a thorough understanding of the pharmacological properties of this compound and its analogs. The provided protocols and quantitative data serve as a valuable resource for scientists in academic research and in the pharmaceutical industry engaged in the discovery and development of novel therapeutics targeting the natriuretic peptide system.
References
- 1. Novel analog of atrial natriuretic peptide selective for receptor-A produces increased diuresis and natriuresis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Atrial natriuretic peptide-initiated cGMP pathways regulate vasodilator-stimulated phosphoprotein phosphorylation and angiogenesis in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of specific binding of atrial natriuretic peptide (ANP) to rat PC12 phaeochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atrial natriuretic peptide: binding and cyclic GMP response in cultured vascular smooth muscle cells from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atrial Natriuretic Peptide: Binding and Cyclic GMP Response in Cultured Vascular Smooth Muscle Cells From Spontaneously Hypertensive Rats [edoc.unibas.ch]
- 7. ahajournals.org [ahajournals.org]
- 8. Elevation of intracellular calcium levels contributes to the inhibition of nitric oxide production by atrial natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Difference between the effects of atrial natriuretic peptide and calcium antagonist on cytosolic free calcium in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The vasodilating effect of atrial natriuretic peptide in normotensive and hypertensive humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endothelium-dependent vasorelaxation induced by L-carnitine in isolated aorta from normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Auriculin in Renal Function Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auriculin, also known as Atrial Natriuretic Peptide (ANP), is a peptide hormone primarily synthesized and secreted by cardiac atria in response to atrial distension, hypervolemia, and hypertension.[1] It plays a crucial role in maintaining hydro-saline homeostasis and blood pressure regulation, largely by opposing the renin-angiotensin-aldosterone system (RAAS).[2][3] In the kidney, this compound exerts potent diuretic, natriuretic, and vasodilatory effects, making it a subject of extensive research in renal physiology and a potential therapeutic agent for kidney diseases.[2][3] These application notes provide detailed protocols for studying the effects of this compound on renal function in both in vivo and in vitro models.
Mechanism of Action
This compound mediates its renal effects by binding to the natriuretic peptide receptor-A (NPR-A), a membrane-bound guanylyl cyclase.[4][5] This binding activates the receptor, leading to the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] cGMP, acting as a second messenger, activates protein kinase G (PKG) and other downstream effectors, resulting in a cascade of physiological responses within the kidney.[5][6]
Signaling Pathway of this compound in Renal Cells
Key Renal Effects of this compound
This compound administration leads to several measurable effects on renal function:
-
Increased Glomerular Filtration Rate (GFR): this compound vasodilates the afferent arteriole and constricts the efferent arteriole of the glomerulus, leading to an increase in glomerular capillary pressure and consequently GFR.[1][2]
-
Natriuresis and Diuresis: It promotes the excretion of sodium (natriuresis) and water (diuresis) by inhibiting sodium reabsorption in the renal tubules.[1][4]
-
Increased Renal Blood Flow (RBF): this compound can cause a transient or sustained increase in total renal blood flow.[7][8]
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): this compound suppresses the release of renin, which in turn reduces the levels of angiotensin II and aldosterone, further promoting natriuresis and vasodilation.[4][7]
Quantitative Data on this compound's Effects on Renal Function
The following tables summarize quantitative data from studies investigating the effects of this compound on key renal parameters in canines and rats.
Table 1: Effects of this compound Infusion on Renal Hemodynamics and Excretion in Anesthetized Dogs [7]
| Parameter | Control | This compound Infusion (0.1 µg/kg/min) |
| Mean Arterial Pressure (mm Hg) | 134 ± 5 | 122 ± 4 |
| Glomerular Filtration Rate (ml/min/kidney) | 25.5 ± 2.7 | 32.4 ± 4.1 |
| Diuresis (ml/min/kidney) | 0.21 ± 0.03 | 1.06 ± 0.14 |
| Natriuresis (µeq/min/kidney) | 38 ± 0.6 | 187 ± 35 |
| Kaliuresis (µeq/min/kidney) | 14.8 ± 1.6 | 35.7 ± 6.3 |
| Renal Plasma Flow (ml/min/kidney) | Transient increase, then return to or below control |
Data are presented as mean ± SEM.
Table 2: Effects of this compound A Infusion on Renal Function in Rats [9]
| Parameter | Control | This compound A Infusion (2 µ g/min/kg ) |
| Glomerular Filtration Rate (ml/min) | 1.5 ± 0.1 | 1.8 ± 0.1 |
| Urine Flow (V) (µl/min) | 17 ± 5 | 53 ± 5 |
| Urinary Sodium Excretion (UNaV) (µEq/min) | 2.1 ± 0.6 | 10.0 ± 0.9 |
Data are presented as mean ± SEM.
Experimental Protocols
In Vivo Studies
This protocol is adapted from established methods for GFR measurement in rats.
Materials:
-
Male Wistar rats (250-300g)
-
This compound (synthetic rat ANP)
-
Inulin (e.g., FITC-labeled inulin)
-
Anesthetic (e.g., Inactin or pentobarbital)
-
Syringe pumps
-
Catheters (for jugular vein, carotid artery, and bladder)
-
Metabolic cages (for conscious animal studies)
-
Blood collection tubes (heparinized)
-
Urine collection tubes
-
Spectrophotometer or fluorometer (depending on inulin type)
-
Saline solution (0.9% NaCl)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat.
-
Surgically place catheters in the jugular vein (for infusions), carotid artery (for blood sampling), and bladder (for urine collection).
-
For studies in conscious animals, implant osmotic minipumps for continuous inulin infusion and allow for a recovery period.
-
-
Inulin Infusion and Equilibration:
-
Prepare a sterile inulin solution in saline.
-
Administer a priming dose of inulin via the jugular vein catheter.
-
Immediately begin a continuous infusion of inulin using a syringe pump at a constant rate.
-
Allow for an equilibration period of at least 60 minutes to achieve a stable plasma inulin concentration.
-
-
Baseline Measurements (Pre-Auriculin):
-
Collect a timed urine sample (e.g., 20-30 minutes) from the bladder catheter.
-
At the midpoint of the urine collection period, draw a blood sample from the carotid artery.
-
Repeat for a second baseline period to ensure stability.
-
-
This compound Administration:
-
Prepare a solution of this compound in saline.
-
Administer a priming dose of this compound, followed by a continuous intravenous infusion at the desired dose (e.g., 0.1 - 1.0 µg/kg/min).
-
-
Experimental Measurements (Post-Auriculin):
-
After a brief equilibration period with this compound (e.g., 15-20 minutes), begin timed urine collections and midpoint blood sampling as described in step 3.
-
Collect samples at multiple time points during the this compound infusion to assess the time course of its effects.
-
-
Sample Analysis:
-
Centrifuge blood samples to obtain plasma.
-
Measure the concentration of inulin in plasma and urine samples using a spectrophotometer or fluorometer.
-
Measure urine volume.
-
-
GFR Calculation:
-
Calculate GFR using the following formula: GFR (ml/min) = (Urine Inulin Concentration x Urine Flow Rate) / Plasma Inulin Concentration
-
In Vitro Studies
This protocol details the primary culture of rat renal proximal tubule cells and the subsequent measurement of cGMP production in response to this compound.
Materials:
-
Kidneys from young male Wistar rats
-
Collagenase type IV
-
DNase I
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Collagen-coated culture flasks/plates
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
cGMP ELISA kit
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Primary Culture of Rat Renal Proximal Tubule Cells:
-
Aseptically remove kidneys from anesthetized rats.
-
Isolate the renal cortex and mince it into small pieces.
-
Digest the cortical tissue with a solution of collagenase and DNase in HBSS.
-
Filter the cell suspension through a series of sterile meshes to enrich for proximal tubules.
-
Wash the isolated tubules by centrifugation and resuspend them in DMEM supplemented with FBS.
-
Seed the cells onto collagen-coated culture flasks and incubate at 37°C in a humidified 5% CO2 atmosphere.
-
Change the medium every 2-3 days until the cells reach confluence.
-
-
Experimental Treatment:
-
Subculture the confluent proximal tubule cells into 24-well plates.
-
Once the cells in the plates are confluent, replace the growth medium with serum-free medium and incubate for 24 hours.
-
Pre-incubate the cells with IBMX (e.g., 0.5 mM) for 15-30 minutes to inhibit cGMP degradation.
-
Add this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁶ M) to the wells and incubate for a specific time (e.g., 10-30 minutes) at 37°C. Include a vehicle control (serum-free medium with IBMX only).
-
-
Cell Lysis and cGMP Measurement:
-
Aspirate the medium and lyse the cells with the lysis buffer provided in the cGMP ELISA kit.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Measure the cGMP concentration in the supernatants using a competitive cGMP ELISA kit according to the manufacturer's instructions.
-
Measure the protein concentration in each lysate for normalization of cGMP levels.
-
-
Data Analysis:
-
Express the results as pmol of cGMP per mg of protein.
-
Plot the cGMP concentration against the this compound concentration to generate a dose-response curve.
-
Applications in Drug Development
The study of this compound and its analogs has significant implications for drug development, particularly in the context of:
-
Acute Kidney Injury (AKI): The vasodilatory and diuretic properties of this compound suggest its potential therapeutic use in improving renal function in certain forms of AKI.[2]
-
Heart Failure: In conditions of volume overload such as heart failure, agents that mimic the effects of this compound could be beneficial in promoting fluid and sodium excretion, thereby reducing cardiac workload.
-
Hypertension: By counteracting the RAAS and promoting vasodilation, this compound-based therapies could offer a novel approach to managing hypertension.[3]
Conclusion
This compound is a key regulator of renal function, and its study provides valuable insights into the physiological mechanisms governing fluid and electrolyte balance. The detailed protocols provided in these application notes offer a framework for researchers and drug development professionals to investigate the multifaceted roles of this compound in the kidney and to explore its therapeutic potential. The use of both in vivo and in vitro models is crucial for a comprehensive understanding of its effects, from systemic hemodynamics to cellular signaling pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. arborassays.com [arborassays.com]
- 3. A Novel Protocol for Culturing Polarized Proximal Tubular Epithelial Cells from Kidney Biopsies: Enhancing Platforms for Drug Excretion and Nephrotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary Kidney Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. `Targeting of Renal Proximal Tubule Na,K-ATPase by Salt-Inducible Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Na/K-ATPase Signaling Tonically Inhibits Sodium Reabsorption in the Renal Proximal Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamopen.com [benthamopen.com]
- 8. mdpi.com [mdpi.com]
- 9. Regulated sodium transport in the renal connecting tubule (CNT) via the epithelial sodium channel (ENaC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Synthesizing Recombinant Auriculin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auriculin, also known as Atrial Natriuretic Peptide (ANP), is a 28-amino acid peptide hormone primarily secreted by cardiac atrial myocytes. It plays a crucial role in regulating blood pressure, blood volume, and electrolyte homeostasis by promoting vasodilation, natriuresis, and diuresis. These physiological effects make recombinant this compound a promising therapeutic agent for cardiovascular diseases such as heart failure. This document provides detailed application notes and protocols for the synthesis of recombinant this compound, focusing on its expression in Escherichia coli as a fusion protein, subsequent purification, and characterization of its biological activity.
Signaling Pathway of this compound
This compound exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), which possesses intrinsic guanylyl cyclase activity. This binding triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger. Elevated intracellular cGMP levels activate cGMP-dependent protein kinase G (PKG), which in turn phosphorylates downstream targets, leading to the physiological responses of vasodilation and natriuresis.
Caption: Signaling cascade of this compound upon binding to its receptor.
Experimental Workflow for Recombinant this compound Synthesis
The synthesis of recombinant this compound in E. coli typically involves the expression of a fusion protein to prevent the proteolytic degradation of the small peptide. The fusion protein is often overexpressed, leading to the formation of insoluble inclusion bodies. These inclusion bodies are then isolated, solubilized, and the fusion protein is refolded. Following enzymatic cleavage to release this compound, a series of chromatographic steps are employed for purification.
Caption: Overall workflow for recombinant this compound production.
Data Presentation
| Parameter | Expression System | Fusion Partner | Yield | Purity | Reference |
| Expression Level | E. coli DH5α | Two tandem copies of REF | >3 mg of purified rANP per liter of culture | >98% | [1] |
| Fusion Protein Yield | E. coli | Newly designed protective polypeptide | 32% of total cellular proteins | Homogeneous |
Experimental Protocols
Expression of REF-Auriculin Fusion Protein in E. coli
This protocol describes the high-level expression of a recombinant fusion protein composed of two tandem copies of a novel fusion partner, REF, and human this compound (ANP) in E. coli.
Materials:
-
E. coli strain: DH5α
-
Expression vector: pET-based vector containing two tandem copies of the ref-anp gene
-
Luria-Bertani (LB) medium
-
Ampicillin (100 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transform the expression vector into competent E. coli DH5α cells.
-
Plate the transformed cells on LB agar plates containing 100 µg/mL ampicillin and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with ampicillin and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium containing ampicillin with the overnight culture.
-
Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to incubate the culture for 4-6 hours at 37°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until further processing.
Isolation and Solubilization of Inclusion Bodies
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme
-
Wash Buffer I: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1% Triton X-100
-
Wash Buffer II: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl
-
Solubilization Buffer: 8 M Urea, 50 mM Tris-HCl (pH 8.0), 50 mM DTT
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes.
-
Disrupt the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
Resuspend the inclusion body pellet in Wash Buffer I and incubate for 15 minutes at room temperature with gentle agitation.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Repeat the wash step with Wash Buffer II.
-
Resuspend the final inclusion body pellet in Solubilization Buffer and incubate for 1 hour at room temperature with stirring to completely solubilize the protein.
-
Clarify the solubilized protein solution by centrifugation at 15,000 x g for 30 minutes at 4°C.
Refolding and Purification of REF-Auriculin
Materials:
-
Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 1 M L-arginine, 1 mM EDTA, 0.5 mM oxidized glutathione, 5 mM reduced glutathione
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
C18 column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Refold the solubilized protein by rapid dilution. Slowly add the solubilized protein to the Refolding Buffer with gentle stirring to a final protein concentration of 0.1-0.5 mg/mL.
-
Incubate the refolding mixture at 4°C for 12-24 hours.
-
Concentrate the refolded protein solution using an appropriate method (e.g., tangential flow filtration).
-
Purify the refolded REF-Auriculin fusion protein by RP-HPLC on a C18 column.
-
Equilibrate the column with 95% Solvent A and 5% Solvent B.
-
Load the concentrated protein solution onto the column.
-
Elute the protein with a linear gradient of 5-95% Solvent B over 60 minutes.
-
Collect fractions and analyze by SDS-PAGE.
-
Pool the fractions containing the purified REF-Auriculin and lyophilize.[1]
Enzymatic Cleavage of the Fusion Protein
Materials:
-
Cleavage Buffer: Specific to the protease used (e.g., 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 2 mM CaCl2 for Factor Xa)
-
Protease (e.g., Factor Xa, Enterokinase)
Procedure:
-
Dissolve the lyophilized REF-Auriculin in the appropriate Cleavage Buffer.
-
Add the specific protease at a predetermined optimal ratio (e.g., 1:100 protease to fusion protein by weight).
-
Incubate the reaction at room temperature for 4-16 hours, monitoring the cleavage by SDS-PAGE.
-
Once the cleavage is complete, the reaction mixture is ready for the final purification steps.
Final Purification of Recombinant this compound
Materials:
-
Size-Exclusion Chromatography (SEC) system with a suitable column (e.g., Superdex 75)
-
SEC Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Subject the cleavage reaction mixture to SEC to separate the cleaved this compound from the fusion partner and the protease.[1]
-
Equilibrate the SEC column with SEC Buffer and load the sample.
-
Elute with SEC Buffer at a constant flow rate and collect fractions.
-
Analyze fractions by SDS-PAGE and pool those containing recombinant this compound.
-
Perform a final polishing step using RP-HPLC on a C18 column with a shallow gradient of acetonitrile to achieve high purity.[1]
-
Collect the peak corresponding to this compound and lyophilize.
-
The final product should be stored at -80°C.
Characterization and Activity Assay
a. Purity and Identity Confirmation:
-
SDS-PAGE: Analyze the purified protein on a high-percentage Tris-Tricine gel to confirm its molecular weight and purity.
-
Mass Spectrometry: Determine the exact molecular mass of the recombinant this compound to confirm its identity.[1]
-
N-terminal Sequencing: Verify the correct N-terminal amino acid sequence.[1]
b. Biological Activity Assay (cGMP Accumulation): This assay measures the ability of recombinant this compound to stimulate the production of cGMP in a suitable cell line (e.g., RFL-6 rat lung fibroblasts).
Materials:
-
RFL-6 cells
-
Cell culture medium (e.g., F-12K medium with 20% FBS)
-
Pre-stimulation buffer (e.g., Krebs-Ringer Bicarbonate Glucose buffer with 0.75 mM IBMX)
-
Recombinant this compound standards and samples
-
Cell lysis buffer
-
cGMP competitive ELISA kit
Procedure:
-
Seed RFL-6 cells in a 96-well plate and grow to confluence.
-
Wash the cells and incubate with pre-stimulation buffer for 10 minutes at room temperature.
-
Add varying concentrations of recombinant this compound standards and samples to the wells.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Lyse the cells according to the cGMP assay kit protocol.
-
Measure the intracellular cGMP concentration using a competitive ELISA kit.
-
Calculate the specific activity of the recombinant this compound by comparing its ability to induce cGMP production to that of a known standard.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, and characterization of recombinant this compound. The use of a fusion protein strategy in E. coli is an effective method to produce this therapeutically important peptide. Careful optimization of each step, from expression to final polishing, is crucial for obtaining a high yield of pure and biologically active recombinant this compound for research and drug development purposes.
References
Application Notes and Protocols: In Vitro Effects of Auriculin on Adrenal Gland Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auriculin, also known as Atrial Natriuretic Peptide (ANP), is a peptide hormone primarily secreted by the atria of the heart. It plays a crucial role in regulating blood pressure, electrolyte balance, and cardiovascular homeostasis.[1] One of its key functions is the modulation of the renin-angiotensin-aldosterone system (RAAS).[1] In the adrenal glands, this compound acts as a potent inhibitor of aldosterone secretion, making it a subject of significant interest for research into cardiovascular diseases, hypertension, and aldosteronism.
These application notes provide a comprehensive overview of in vitro experiments investigating the effects of this compound on adrenal gland cells. Detailed protocols for primary adrenal cell culture and experiments using the NCI-H295R cell line are provided, along with data on the dose-dependent inhibition of steroidogenesis and a visualization of the underlying signaling pathway.
Data Presentation: Quantitative Effects of this compound on Steroidogenesis
The following tables summarize the dose-dependent inhibitory effects of this compound (ANP) on aldosterone secretion from adrenal glomerulosa cells stimulated by various agonists.
Table 1: Inhibition of Angiotensin II-Stimulated Aldosterone Secretion by this compound
| This compound (ANP) Concentration | % Inhibition of Aldosterone Secretion | IC50 | Cell Type | Reference |
| 10⁻⁹ M | - | 1.3 x 10⁻⁹ M | Isolated rat adrenal glomerulosa cells | [2] |
| 0.15-0.20 nM | - | 0.15-0.20 nM | Dispersed rat adrenal glomerulosa cells | [3] |
Table 2: Inhibition of ACTH-Stimulated Aldosterone Secretion by this compound
| This compound (ANP) Concentration | % Inhibition of Aldosterone Secretion | IC50 | Cell Type | Reference |
| 0.15-0.20 nM | - | 0.15-0.20 nM | Dispersed rat adrenal glomerulosa cells | [3] |
| - | Significant attenuation | - | Human subjects (in vivo) | [4] |
Table 3: Inhibition of Potassium-Stimulated Aldosterone Secretion by this compound
| This compound (ANP) Concentration | % Inhibition of Aldosterone Secretion | IC50 | Cell Type | Reference |
| 0.15-0.20 nM | - | 0.15-0.20 nM | Dispersed rat adrenal glomerulosa cells | [3] |
| - | Almost complete suppression | - | Human subjects (in vivo) | [5] |
Table 4: Inhibition of Basal Aldosterone Secretion by Atriopeptins (this compound Analogs)
| Atriopeptin | Concentration | % Inhibition of Basal Aldosterone Release | Cell Type | Reference |
| Atriopeptin II | 10 pM | Significant | Rat adrenal cell suspensions | [6][7] |
| Atriopeptin II or III | 10 nM | 79% | Rat adrenal cell suspensions | [6][7] |
Experimental Protocols
Protocol 1: Primary Culture of Rat Adrenal Glomerulosa Cells
This protocol describes the isolation and culture of primary adrenal glomerulosa cells from rats, suitable for studying the effects of this compound on aldosterone secretion.
Materials:
-
Sprague-Dawley rats
-
Collagenase type II
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile dissection instruments
-
70% Ethanol
-
Centrifuge
-
Cell culture plates/dishes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Animal Euthanasia and Dissection:
-
Euthanize Sprague-Dawley rats according to approved institutional animal care and use committee protocols.
-
Sterilize the abdominal area with 70% ethanol.
-
Make a midline incision to expose the abdominal cavity. The adrenal glands are located superior and medial to the kidneys.
-
Carefully dissect the adrenal glands, removing surrounding fat and connective tissue. Place the glands in sterile, ice-cold DMEM/F12 medium.
-
-
Cell Isolation:
-
Mince the adrenal glands into small pieces using sterile scissors in a petri dish containing DMEM/F12 medium.
-
Transfer the minced tissue to a conical tube containing DMEM/F12 with collagenase type II (concentration to be optimized, typically 0.1-0.2%).
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Gently pipette the cell suspension up and down to further dissociate the tissue.
-
Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
-
Cell Culture and Treatment:
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells in culture plates at a desired density (e.g., 1-2 x 10⁵ cells/well in a 24-well plate).
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
Allow the cells to adhere and recover for 24-48 hours before starting experiments.
-
For experiments, replace the culture medium with serum-free medium containing the desired stimulators (e.g., Angiotensin II, ACTH, or high potassium) with or without varying concentrations of this compound.
-
Incubate for the desired time period (e.g., 2-24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant for hormone analysis (e.g., aldosterone RIA or ELISA).
-
Lyse the cells for protein quantification or analysis of intracellular signaling molecules.
-
Protocol 2: In Vitro Aldosterone Secretion Assay using NCI-H295R Cells
The NCI-H295R cell line is a human adrenocortical carcinoma cell line that is widely used as a model for studying adrenal steroidogenesis.
Materials:
-
NCI-H295R cells (ATCC® CRL-2128™)
-
DMEM/F12 medium
-
Nu-Serum™ I (or other appropriate serum supplement)
-
Insulin-Transferrin-Selenium (ITS) supplement
-
Penicillin-Streptomycin solution
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO₂)
-
Angiotensin II, ACTH, Potassium Chloride (for stimulation)
-
This compound (human)
Procedure:
-
Cell Culture:
-
Culture NCI-H295R cells in DMEM/F12 medium supplemented with Nu-Serum™ I, ITS, and Penicillin-Streptomycin.
-
Maintain the cells in a 37°C, 5% CO₂ incubator.
-
Subculture the cells when they reach 80-90% confluency.
-
-
Experimental Setup:
-
Seed NCI-H295R cells in 24-well or 48-well plates at a density of approximately 2-3 x 10⁵ cells/well.
-
Allow the cells to grow for 48 hours to reach a confluent monolayer.
-
Before treatment, wash the cells with serum-free DMEM/F12 medium.
-
Replace the medium with serum-free medium containing the desired stimulators (e.g., 10 nM Angiotensin II, 10 nM ACTH, or 16 mM KCl) in the presence or absence of a range of this compound concentrations (e.g., 10⁻¹¹ to 10⁻⁷ M).
-
-
Incubation and Sample Collection:
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, collect the supernatant for aldosterone measurement.
-
Store the supernatant at -20°C or -80°C until analysis.
-
Protocol 3: Measurement of Aldosterone by Radioimmunoassay (RIA)
Principle:
This is a competitive binding assay where unlabeled aldosterone in the sample or standard competes with a fixed amount of radiolabeled aldosterone (e.g., ¹²⁵I-aldosterone) for binding to a limited amount of anti-aldosterone antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled aldosterone in the sample.
Procedure (General Outline):
-
Standard Curve Preparation: Prepare a series of standards with known concentrations of aldosterone.
-
Sample Preparation: Cell culture supernatants can often be assayed directly.[8]
-
Assay:
-
Pipette standards, controls, and unknown samples into antibody-coated tubes or wells.
-
Add the radiolabeled aldosterone tracer to all tubes/wells.
-
Incubate to allow for competitive binding (e.g., 1-3 hours at room temperature).[8]
-
Separate the antibody-bound fraction from the free fraction (e.g., by decanting or aspiration).
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
-
Data Analysis:
-
Plot a standard curve of the percentage of bound radioactivity versus the aldosterone concentration.
-
Determine the aldosterone concentration in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.
-
Protocol 4: Measurement of Intracellular cGMP Levels
Principle:
This compound activates particulate guanylate cyclase, leading to an increase in intracellular cyclic GMP (cGMP). cGMP levels can be measured using commercially available Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kits.
Procedure (General Outline using EIA):
-
Cell Treatment: Culture and treat adrenal cells with this compound as described in the previous protocols.
-
Cell Lysis: After treatment, aspirate the medium and lyse the cells using the lysis buffer provided in the cGMP assay kit.
-
Assay:
-
Follow the manufacturer's instructions for the specific cGMP EIA kit. This typically involves a competitive immunoassay format where cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody binding sites.
-
The amount of signal generated is inversely proportional to the amount of cGMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve using the provided cGMP standards.
-
Calculate the cGMP concentration in the samples based on the standard curve.
-
Normalize the cGMP concentration to the total protein content of the cell lysate.
-
Visualization of Signaling Pathways and Workflows
This compound Signaling Pathway in Adrenal Glomerulosa Cells
Caption: this compound signaling pathway in adrenal cells.
Experimental Workflow for In Vitro this compound Studies
Caption: Workflow for in vitro this compound experiments.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Atrial natriuretic factor inhibits the stimulation of aldosterone secretion by angiotensin II, ACTH and potassium in vitro and angiotensin II-induced steroidogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of atrial natriuretic peptide on ACTH, dibutyryl cAMP, angiotensin II and potassium-stimulated aldosterone secretion by rat adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atrial natriuretic factor inhibits ACTH stimulated aldosterone, but not cortisol, secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of atrial natriuretic peptide on potassium-stimulated aldosterone secretion: potential relevance to hypoaldosteronism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - Effect of atrial peptides on aldosterone production. [jci.org]
- 7. Effect of atrial peptides on aldosterone production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly sensitive and rapid radioimmunoassay for aldosterone in plasma and cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Auriculin: A Tool for Investigating Natriuresis and Diuresis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Auriculin, also known as Atrial Natriuretic Peptide (ANP) or Atrial Natriuretic Factor (ANF), is a peptide hormone primarily synthesized and secreted by cardiac atria.[1] It plays a crucial role in regulating blood pressure, blood volume, and electrolyte homeostasis. Its potent diuretic and natriuretic effects make it a valuable tool for researchers studying renal function and for professionals in drug development exploring new therapeutic avenues for cardiovascular and renal diseases. These application notes provide detailed protocols for utilizing this compound to study natriuresis (the excretion of sodium in the urine) and diuresis (increased urine production).
Mechanism of Action
This compound exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A) in the kidney.[2][3] This binding activates guanylyl cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[2][3] The elevated cGMP levels mediate the downstream effects of this compound, which include:
-
Increased Glomerular Filtration Rate (GFR): this compound causes vasodilation of the afferent arterioles and vasoconstriction of the efferent arterioles in the glomerulus, leading to an increase in glomerular capillary pressure and a higher GFR.[4][5][6]
-
Inhibition of Sodium Reabsorption: In the renal tubules, particularly the medullary collecting duct, this compound inhibits sodium reabsorption.[3]
-
Suppression of the Renin-Angiotensin-Aldosterone System (RAAS): this compound inhibits the secretion of renin, which in turn reduces the production of angiotensin II and aldosterone.[1][4] This suppression contributes to decreased sodium and water retention.
Signaling Pathway of this compound in Renal Cells
Caption: Signaling pathway of this compound in renal cells.
Experimental Protocols
Protocol 1: In Vivo Assessment of Diuresis and Natriuresis in Rodents
This protocol describes the methodology for evaluating the diuretic and natriuretic effects of this compound in anesthetized rats.
Materials:
-
This compound (synthetic)
-
Anesthetic (e.g., Inactin, sodium pentobarbital)
-
Saline (0.9% NaCl), sterile
-
Metabolic cages for urine collection
-
Infusion pump
-
Catheters (for jugular vein and bladder)
-
Blood collection tubes
-
Flame photometer or ion-selective electrode for sodium and potassium measurement
-
Spectrophotometer for creatinine measurement
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Surgically insert catheters into the jugular vein for infusion and the bladder for urine collection.
-
Equilibration Period: Allow the animal to stabilize for a period of 60-90 minutes while infusing saline at a constant rate (e.g., 20-30 µL/min).
-
Baseline Collection: Collect urine for a 30-minute baseline period to determine the basal rate of urine flow and electrolyte excretion. Collect a blood sample at the midpoint of this period.
-
This compound Infusion: Administer this compound via the jugular vein catheter. A common approach is a priming bolus dose followed by a constant infusion. For example, a prime of 1.0 µg/kg body weight followed by a constant infusion of 0.1 µg/kg/min for 60 minutes.[4]
-
Experimental Collection: During the this compound infusion, collect urine in 15 or 30-minute intervals. Collect another blood sample at the midpoint of the infusion period.
-
Post-Infusion Period: Stop the this compound infusion and continue to collect urine for a 30-60 minute recovery period to observe the reversal of effects.
-
Sample Analysis:
-
Measure the volume of each urine sample to determine the urine flow rate (diuresis).
-
Analyze urine and plasma samples for sodium and potassium concentrations using a flame photometer or ion-selective electrode.
-
Measure creatinine concentrations in urine and plasma to calculate the Glomerular Filtration Rate (GFR).
-
-
Data Calculation:
-
Natriuresis (UNaV): Urinary Sodium Excretion (µEq/min) = Urine Sodium Concentration (µEq/mL) x Urine Flow Rate (mL/min).
-
Diuresis: Urine Flow Rate (mL/min).
-
GFR: (Urine Creatinine x Urine Flow Rate) / Plasma Creatinine.
-
Protocol 2: Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo assessment of this compound's effects.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on renal function.
Table 1: Effects of this compound Infusion on Renal Hemodynamics and Excretion in Dogs [4]
| Parameter | Control | This compound Infusion (0.1 µg/kg/min) |
| Mean Arterial Pressure (mmHg) | 134 ± 5 | 122 ± 4 |
| Glomerular Filtration Rate (mL/min/kidney) | 25.5 ± 2.7 | 32.4 ± 4.1 |
| Diuresis (mL/min/kidney) | 0.21 ± 0.03 | 1.06 ± 0.14 |
| Natriuresis (µEq/min/kidney) | 38 ± 0.6 | 187 ± 35 |
| Kaliuresis (µEq/min/kidney) | 14.8 ± 1.6 | 35.7 ± 6.3 |
| Plasma Renin Activity (ng/mL/hr) | 11.6 ± 2.3 | 3.6 ± 1.2 |
| Plasma Aldosterone (ng/dL) | 8.4 ± 1.6 | 3.6 ± 0.7 |
Table 2: Dose-Response of this compound on Natriuresis in Conscious Dogs [7]
| This compound Infusion Rate (ng/kg/min) | Increase in Plasma ANF (fold) | Natriuresis (% increase from baseline) |
| 50 | 12 | ~400 |
| 75 | 19 | ~800 |
| 125 | 23 | ~1200 |
| 175 | 35 | ~1550 |
Table 3: Effects of Atrial Natriuretic Peptide Infusion in Healthy Human Volunteers [8]
| Parameter | Placebo (Saline) | Atrial Natriuretic Peptide (6 pmol/min/kg) |
| Peak Diuresis (mL/min) | 1.8 ± 1.0 | 10.2 ± 6.0 |
| Peak Natriuresis (µmol/min) | 376 ± 208 | 1069 ± 351 |
| Hematocrit | 0.368 ± 0.018 | 0.405 ± 0.040 |
Conclusion
This compound is a powerful endogenous peptide that significantly influences renal handling of sodium and water. The protocols and data presented here provide a framework for researchers and drug development professionals to effectively utilize this compound as a tool to investigate the physiological and pathophysiological mechanisms of natriuresis and diuresis. These studies are critical for understanding renal function and for the development of novel therapies for conditions characterized by fluid and electrolyte imbalance.
References
- 1. Atrial natriuretic factor (this compound): structure and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling pathways involved in atrial natriuretic factor and dopamine regulation of renal Na+, K+ -ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANP-induced signaling cascade and its implications in renal pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound (atrial natriuretic factor) on blood pressure, renal function, and the renin-aldosterone system in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anaritide in acute tubular necrosis. This compound Anaritide Acute Renal Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renal dose response and pharmacokinetics of atrial natriuretic factor in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atrial natriuretic peptide and water and electrolyte transport in the human jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Auriculin (ANP) Infusion Studies in Humans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting Auriculin (Atrial Natriuretic Peptide, ANP) infusion studies in human subjects. The protocols and data presented are synthesized from established research to ensure a robust experimental design for investigating the physiological and pharmacological effects of this compound.
Introduction
This compound, a 28-amino acid peptide hormone primarily synthesized and secreted by cardiac atrial myocytes, plays a crucial role in cardiovascular and renal homeostasis.[1][2] Its primary functions include promoting natriuresis (sodium excretion) and diuresis (water excretion), vasodilation, and antagonizing the renin-angiotensin-aldosterone system (RAAS).[2][3][4] These properties make this compound a subject of significant interest for its therapeutic potential in conditions such as hypertension and congestive heart failure.[3] Human infusion studies are essential to understand its pharmacokinetics, pharmacodynamics, and clinical utility.
Signaling Pathway
This compound exerts its effects by binding to natriuretic peptide receptors (NPR), primarily NPR-A.[5] This binding activates the intracellular guanylyl cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][5] cGMP, acting as a second messenger, mediates most of the downstream physiological effects of this compound, including vasodilation and natriuresis.[2][4]
References
- 1. Atrial Naturetic Hormone [vivo.colostate.edu]
- 2. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atrial natriuretic peptide. An overview of clinical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Assessing Auriculin-Induced Vasodilation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auriculin, also known as Atrial Natriuretic Peptide (ANP), is a peptide hormone primarily synthesized and secreted by cardiac myocytes in the atria of the heart. It plays a crucial role in cardiovascular homeostasis through its potent diuretic, natriuretic, and vasodilatory properties. The vasodilatory effect of this compound is of significant interest in the research and development of therapeutics for cardiovascular diseases such as hypertension and heart failure. This document provides detailed application notes and protocols for assessing this compound-induced vasodilation using established ex vivo and in vivo methodologies.
The primary mechanism of this compound-induced vasodilation involves its interaction with the natriuretic peptide receptor-A (NPR-A), a particulate guanylate cyclase receptor located on the surface of vascular smooth muscle cells.[1] This interaction triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which then acts as a second messenger to activate cGMP-dependent protein kinase (PKG). The subsequent signaling cascade leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation and vasodilation.[2]
Key Signaling Pathway
The signaling cascade of this compound-induced vasodilation is a well-characterized pathway within vascular smooth muscle cells.
Caption: this compound signaling pathway in vascular smooth muscle.
Experimental Methodologies
The assessment of this compound-induced vasodilation can be performed using a variety of ex vivo and in vivo models. Each technique offers unique advantages for characterizing the pharmacological properties of this compound and its analogs.
Ex Vivo Assessment: Isolated Organ Bath (Wire Myography)
This is a classic pharmacological technique to assess the direct effect of a substance on vascular tone in a controlled environment.
Application Note: The isolated organ bath is ideal for determining the concentration-response relationship of this compound and for mechanistic studies by co-incubation with various inhibitors. It allows for the direct measurement of isometric tension changes in isolated arterial rings.
-
Tissue Preparation:
-
Euthanize a rat (e.g., Sprague-Dawley) via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1).
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length. For endothelium-denuded studies, gently rub the intimal surface of the ring with a fine wire.
-
-
Mounting:
-
Mount each aortic ring between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
-
To assess viability, contract the rings with a submaximal concentration of phenylephrine (PE, e.g., 1 µM).
-
Once a stable contraction is achieved, assess endothelial integrity by adding a single dose of acetylcholine (ACh, e.g., 10 µM). A relaxation of >80% indicates intact endothelium. Rings that do not meet this criterion can be considered endothelium-denuded or discarded if an intact endothelium is required.
-
Wash the rings several times with fresh buffer and allow them to return to baseline tension.
-
-
Experimental Procedure:
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable plateau of contraction is reached, add cumulative concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁶ M) to the organ bath at regular intervals (e.g., every 3 minutes).
-
Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
-
Data Analysis:
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.
-
Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the maximal relaxation (Emax).
-
Caption: Workflow for organ bath experiments.
Ex Vivo Assessment: Pressure Myography
This technique allows for the study of small resistance arteries under more physiological conditions of intraluminal pressure and flow.
Application Note: Pressure myography is particularly useful for investigating the effects of this compound on myogenic tone and for studying vasodilation in smaller arteries that play a more significant role in regulating peripheral resistance.
-
Tissue Preparation:
-
Isolate a segment of the mesenteric arcade from a euthanized rat.
-
Dissect a third or fourth-order mesenteric artery (typically 150-250 µm in diameter) in a dissecting dish containing cold, oxygenated physiological salt solution (PSS).
-
-
Cannulation and Mounting:
-
Transfer the isolated artery to the chamber of a pressure myograph system.
-
Mount the artery onto two glass microcannulas and secure it with nylon sutures.
-
Pressurize the artery to a physiological level (e.g., 60-80 mmHg) with PSS.
-
-
Equilibration and Viability Assessment:
-
Allow the artery to equilibrate for 30-60 minutes at 37°C.
-
Assess the development of myogenic tone (spontaneous constriction in response to pressure).
-
Check endothelial integrity by applying a vasodilator such as acetylcholine and observing dilation.
-
-
Experimental Procedure:
-
If studying the effect on myogenic tone, apply this compound in increasing concentrations and measure the change in arterial diameter.
-
Alternatively, pre-constrict the artery with phenylephrine to a stable diameter.
-
Apply cumulative concentrations of this compound and record the changes in arterial diameter.
-
-
Data Analysis:
-
Calculate the percentage of vasodilation relative to the pre-constricted diameter.
-
Construct a concentration-response curve and determine the EC50 and Emax.
-
Caption: Workflow for pressure myography experiments.
In Vivo Assessment: Blood Pressure Measurement
This method assesses the systemic effect of this compound on blood pressure in a living organism.
Application Note: In vivo studies are essential for understanding the overall cardiovascular effects of this compound, including its impact on mean arterial pressure, and for evaluating its potential as a therapeutic agent in a whole-animal model.
-
Animal Preparation:
-
Anesthetize a mongrel dog with an appropriate anesthetic agent (e.g., sodium pentobarbital).
-
Insert an endotracheal tube and maintain ventilation with a respirator.
-
Catheterize a femoral artery for continuous blood pressure monitoring using a pressure transducer.
-
Catheterize a femoral vein for intravenous administration of this compound.
-
-
Baseline Measurements:
-
Allow the animal to stabilize after surgery and record baseline mean arterial pressure (MAP), heart rate, and other relevant cardiovascular parameters for a control period (e.g., 30 minutes).
-
-
This compound Administration:
-
Administer a bolus injection of synthetic this compound (e.g., 1.0 µg/kg body weight) followed by a constant intravenous infusion (e.g., 0.1 µ g/min/kg body weight) for a defined period (e.g., one hour).[3]
-
-
Data Recording:
-
Continuously record MAP and heart rate throughout the infusion period and for a subsequent recovery period after the infusion is stopped.
-
-
Data Analysis:
-
Calculate the change in MAP from the baseline at various time points during and after this compound infusion.
-
Determine the maximum decrease in MAP and the duration of the hypotensive effect.
-
Data Presentation
The quantitative data from the described experimental methods can be summarized for clear comparison.
| Experimental Method | Species/Tissue | Key Parameters Measured | This compound (ANP) Concentration/Dose | Observed Effect |
| Ex Vivo Organ Bath | Rat Aortic Strips | IC50 (half-maximal inhibitory concentration) of relaxation | ANP (101-126) | IC50 was significantly lower when pre-contracted with 10⁻⁸ M phenylephrine compared to a higher concentration.[4] |
| Ex Vivo Organ Bath | Rat Mesenteric Artery | IC50 of relaxation | ANP (101-126) | IC50 was significantly lower when pre-contracted with 10⁻⁷ M phenylephrine compared to a higher concentration.[4] |
| Ex Vivo Pressure Myography | Mouse Mesenteric Arteries | Myogenic tone, Phenylephrine-induced vasoconstriction | ANP (concentration not specified) | Significantly suppressed myogenic tone and right-shifted the concentration-response curve to phenylephrine with no change in the maximum response.[3] |
| In Vivo Blood Pressure | Anesthetized Dogs | Mean Arterial Pressure (MAP) | 1.0 µg/kg bolus followed by 0.1 µ g/min/kg infusion for one hour.[3] | MAP decreased from 134 ± 5 to 122 ± 4 mm Hg.[3] |
| In Vivo Blood Pressure | Uraemic Patients | Mean Blood Pressure | 2 µg/kg body weight bolus injection.[5] | Mean blood pressure was reduced by a median of 13% with a nadir at 3 minutes post-injection.[5] |
Conclusion
The methods described provide a comprehensive framework for the assessment of this compound-induced vasodilation. The choice of methodology will depend on the specific research question, ranging from direct cellular mechanisms to systemic physiological responses. For a thorough characterization of a novel compound's vasodilatory properties, a combination of these ex vivo and in vivo approaches is recommended. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of cardiovascular drug discovery and development.
References
- 1. Endothelin A receptor inhibition increases nitric oxide-dependent vasodilation independent of superoxide in non-Hispanic Black young adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Vasorelaxant effects of and receptors for atrial natriuretic peptides in the mesenteric artery and aorta of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of endothelium-dependent relaxations resistant to nitro-L-arginine in the porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Welcome to the technical support center for Auriculin (Atrial Natriuretic Peptide, ANP) related experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered in this compound-related assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ANP), and why is it important in research?
A: this compound, more commonly known as Atrial Natriuretic Peptide (ANP), is a peptide hormone primarily secreted by cardiac myocytes in the atria of the heart in response to atrial stretch. It plays a crucial role in cardiovascular homeostasis by promoting vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), which collectively help to lower blood pressure and reduce fluid volume.[1] In research, ANP is a key biomarker for cardiovascular stress and is studied extensively in the context of heart failure, hypertension, and other cardiovascular diseases.[1][2]
Q2: What are the main receptors for this compound, and what is its primary signaling pathway?
A: this compound primarily binds to the Natriuretic Peptide Receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor.[3][4][5] Upon binding, NPR-A is activated, leading to the intracellular conversion of GTP to cyclic guanosine monophosphate (cGMP).[3][6] This increase in cGMP activates cGMP-dependent protein kinase (PKG), which then phosphorylates various downstream targets to elicit the physiological effects of ANP.[3][6][7] A secondary receptor, NPR-C, acts mainly as a clearance receptor, removing ANP from circulation.[7][8]
Q3: What are the expected plasma concentrations of this compound (ANP)?
A: Plasma ANP levels can vary based on the physiological state of the individual. In healthy subjects, concentrations are typically low but increase in response to stimuli like a supine posture or exercise.[9] Levels are markedly elevated in pathological conditions such as congestive heart failure and chronic renal failure.[9][10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during specific this compound-related experiments.
Immunoassay (ELISA) Troubleshooting
Q: I am getting a weak or no signal in my ANP ELISA. What are the possible causes and solutions?
A: A weak or no signal is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:
-
Improper Reagent Preparation or Storage:
-
Solution: Ensure all reagents, including standards and antibodies, have been brought to room temperature before use.[12] Verify that reagents have not expired and have been stored according to the manufacturer's instructions, typically at 2-8°C.[12] Reconstitute lyophilized standards and antibodies as per the protocol, ensuring they are fully dissolved.[13][14]
-
-
Sample Degradation:
-
Procedural Errors:
Q: My ANP ELISA is showing high background. How can I resolve this?
A: High background can obscure specific signals and lead to inaccurate quantification. Consider the following:
-
Insufficient Washing:
-
Contaminated Reagents:
-
Over-incubation or High Reagent Concentration:
-
Solution: Adhere strictly to the incubation times specified in the protocol.[21] If using a new kit or protocol, you may need to optimize antibody or conjugate concentrations.
-
Q: I am observing high variability (poor precision) between my duplicate/triplicate wells. What could be the cause?
A: Poor reproducibility can invalidate your results. The following are common causes:
-
Inaccurate Pipetting:
-
Incomplete Mixing or Bubbles in Wells:
-
"Edge Effects":
Receptor Binding Assay Troubleshooting
Q: I am seeing low specific binding of radiolabeled ANP in my receptor binding assay. What should I check?
A: Low specific binding can make it difficult to determine affinity constants.
-
Degraded Ligand or Receptor:
-
Solution: Ensure the radiolabeled ANP has not exceeded its shelf life and has been stored properly. Use freshly prepared cell membranes or tissue homogenates that have been stored at -80°C.
-
-
Suboptimal Assay Conditions:
-
Solution: Optimize incubation time and temperature. Ensure the pH and ionic strength of your binding buffer are optimal for the ANP-NPR-A interaction.
-
-
Low Receptor Expression:
-
Solution: If using cultured cells, ensure they are not passaged too many times, which can lead to decreased receptor expression. Verify the expression level of NPR-A in your cell line or tissue.
-
Q: My non-specific binding is too high. How can I reduce it?
A: High non-specific binding can mask the specific signal.
-
Insufficient Blocking:
-
Solution: Ensure your binding buffer contains an appropriate blocking agent, such as bovine serum albumin (BSA), to prevent the ligand from binding to non-receptor components.
-
-
Inadequate Washing:
-
Solution: After incubation, wash the filters or wells quickly and thoroughly with ice-cold wash buffer to remove unbound radioligand. The number and duration of washes may need to be optimized.
-
Cell-Based Assay (cGMP Production) Troubleshooting
Q: I am not observing a significant increase in cGMP levels after stimulating my cells with ANP. What could be the problem?
A: A lack of response in a cell-based assay can be due to several factors.
-
Cell Health and Receptor Expression:
-
Solution: Ensure your cells are healthy, within a low passage number, and have not been over-confluent, as this can downregulate receptor expression. Confirm that your cell line expresses functional NPR-A.
-
-
Phosphodiesterase (PDE) Activity:
-
Solution: Intracellular cGMP is rapidly degraded by PDEs. Include a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer to prevent cGMP degradation and allow for its accumulation.[22]
-
-
ANP Degradation:
-
Solution: Peptidases in the cell culture medium or on the cell surface can degrade ANP. Ensure you are using a sufficient concentration of ANP and consider including peptidase inhibitors if degradation is suspected.
-
-
Assay Timing:
-
Solution: The cGMP response to ANP is often rapid and transient. Perform a time-course experiment to determine the optimal stimulation time for your specific cell type (e.g., 10-30 minutes).[22]
-
Quantitative Data Summary
The following tables provide reference values for common quantitative measurements in this compound-related experiments. These values can vary depending on the specific conditions and model systems used.
Table 1: Typical Plasma Concentrations of this compound (ANP)
| Condition | Species | Plasma ANP Concentration (pg/mL) | Reference(s) |
| Healthy, Normal Diet | Human | 37.6 ± 1.9 | [10] |
| Healthy, Supine Position | Human | 58 ± 27 | [9] |
| Essential Hypertension | Human | 38.5 ± 2.8 | [11] |
| Primary Aldosteronism | Human | 67.1 ± 10.8 | [11] |
| Chronic Renal Failure | Human | 173 ± 17.0 | [10] |
Table 2: Receptor Binding Affinity (Kd) for ANP
| Receptor | Cell/Tissue Type | Kd (nmol/L) | Reference(s) |
| NPR-A (High Affinity) | Vascular Smooth Muscle Cells (WKY Rat) | 0.3 | [23][24] |
| NPR-A (Low Affinity) | Vascular Smooth Muscle Cells (WKY Rat) | 15 | [23][24] |
| NPR-A (Single Site) | Vascular Smooth Muscle Cells (SHR) | ~1.0 | [23][24] |
| Purified Receptor | Bovine Aortic Smooth Muscle Cells | 0.4 | [25] |
Experimental Protocols
Protocol 1: this compound (ANP) Sandwich ELISA
This protocol provides a general framework for a sandwich ELISA. Specific volumes and incubation times should be optimized based on the manufacturer's instructions for your specific kit.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for ANP. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add Blocking Buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add prepared standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.[19]
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a biotin-conjugated detection antibody specific for ANP to each well. Incubate for 1 hour at room temperature.[19]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well. Incubate for 1 hour at room temperature.[19]
-
Washing: Repeat the washing step thoroughly (5-7 times).
-
Substrate Incubation: Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.[19]
-
Stop Reaction: Add Stop Solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of ANP in the samples.
Protocol 2: ANP Receptor Binding Assay
This protocol outlines a competitive binding assay using a radiolabeled ANP analog (e.g., ¹²⁵I-ANP) to determine the binding affinity of unlabeled test compounds.
-
Cell/Membrane Preparation: Prepare a membrane fraction from cells or tissues known to express NPR-A. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a microcentrifuge tube or 96-well plate, combine the following:
-
Binding Buffer (e.g., Tris-HCl with MgCl₂, BSA, and protease inhibitors).
-
A fixed concentration of ¹²⁵I-ANP (typically at or below the Kd).
-
Varying concentrations of unlabeled ANP (for standard curve) or your test compound.
-
A constant amount of membrane protein.
-
-
Non-Specific Binding: Prepare parallel tubes containing a large excess of unlabeled ANP to determine non-specific binding.
-
Incubation: Incubate the reaction mixture for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a defined temperature (e.g., 4°C or 25°C).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter.
-
Washing: Quickly wash the filters with ice-cold Wash Buffer to remove unbound ¹²⁵I-ANP.
-
Counting: Place the filters in scintillation vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding versus the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell-Based cGMP Assay
This protocol describes a method to measure intracellular cGMP accumulation in response to ANP stimulation using a competitive ELISA-based kit.
-
Cell Seeding: Seed cells (e.g., vascular smooth muscle cells, HEK293 cells transfected with NPR-A) in a multi-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with serum-free medium and then pre-incubate them in stimulation buffer, preferably containing a PDE inhibitor like IBMX (e.g., 0.5 mM), for 15-30 minutes at 37°C to reduce basal cGMP levels and prevent degradation of newly synthesized cGMP.[22]
-
ANP Stimulation: Add varying concentrations of ANP to the wells and incubate for the optimal time determined from a time-course experiment (e.g., 10-30 minutes) at 37°C.[22]
-
Cell Lysis: Aspirate the stimulation buffer and add Lysis Buffer (provided with the cGMP assay kit, often containing a weak acid like HCl) to stop the reaction and lyse the cells.
-
Lysate Collection: Incubate for 10-20 minutes at room temperature, then collect the cell lysates. Centrifuge the lysates to pellet cellular debris.[22]
-
cGMP Measurement: Use the supernatant to measure cGMP concentration according to the manufacturer's protocol for a competitive cGMP ELISA or HTRF assay.[22]
-
Protein Normalization: Determine the protein concentration in a portion of the cell lysate using a standard protein assay (e.g., BCA).
-
Data Analysis: Normalize the cGMP concentration to the total protein content for each sample (e.g., in pmol cGMP/mg protein). Plot the normalized cGMP concentration against the ANP concentration.
Visualizations
References
- 1. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arborassays.com [arborassays.com]
- 3. Atrial natriuretic peptide induces natriuretic peptide receptor-cGMP-dependent protein kinase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]
- 6. JCI - A friend within the heart: natriuretic peptide receptor signaling [jci.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Plasma atrial natriuretic peptide in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma levels of atrial natriuretic peptide in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma levels of atrial natriuretic peptide in primary aldosteronism and essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biomatik.com [biomatik.com]
- 13. file.elabscience.com [file.elabscience.com]
- 14. mabtech.com [mabtech.com]
- 15. arborassays.com [arborassays.com]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. tulipgroup.com [tulipgroup.com]
- 19. cosmobiousa.com [cosmobiousa.com]
- 20. cloud-clone.com [cloud-clone.com]
- 21. hycultbiotech.com [hycultbiotech.com]
- 22. benchchem.com [benchchem.com]
- 23. Atrial natriuretic peptide: binding and cyclic GMP response in cultured vascular smooth muscle cells from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Atrial Natriuretic Peptide: Binding and Cyclic GMP Response in Cultured Vascular Smooth Muscle Cells From Spontaneously Hypertensive Rats [edoc.unibas.ch]
- 25. Purification and subunit composition of atrial natriuretic peptide receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Auriculin (ANP) Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the stability of Auriculin (Atrial Natriuretic Peptide, ANP) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to assist in your experimental workflows.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound solutions.
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound powder was shipped at room temperature. Is it still viable?
A1: Yes, lyophilized this compound is generally stable at room temperature for short periods, such as during shipping.[1] However, for long-term storage, it is crucial to store the lyophilized powder at -20°C or below.[1] Upon receipt, ensure the vial is promptly stored at the recommended temperature.
Q2: What is the best way to store this compound once it is reconstituted in a solution?
A2: For long-term stability of reconstituted this compound, it is highly recommended to store it in aliquots at -80°C.[2] This minimizes degradation and prevents loss of activity due to repeated freeze-thaw cycles. For short-term storage (a few days), 4°C may be acceptable, but significant degradation can still occur.
Q3: Why is my this compound solution showing reduced activity in my bioassays?
A3: Reduced bioactivity is often a result of peptide degradation. This compound has a very short half-life in biological solutions, primarily due to enzymatic degradation by proteases like neprilysin (NEP) and insulin-degrading enzyme (IDE).[3][4] To mitigate this, prepare fresh solutions for each experiment, keep the solution cold, and consider the use of protease inhibitors if compatible with your assay.
Q4: Can I use a vortex to dissolve my lyophilized this compound?
A4: While gentle vortexing can be used, vigorous or prolonged vortexing should be avoided as mechanical stress can contribute to peptide aggregation and degradation. The preferred method is to gently swirl the vial or pipette the solution up and down to ensure complete dissolution.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation observed upon thawing a frozen aliquot. | 1. Freeze-thaw cycles: Repeated freezing and thawing can lead to aggregation and precipitation. 2. High concentration: The concentration of this compound in the solution may be too high, exceeding its solubility at that specific buffer and pH. 3. Incorrect storage: Storage at -20°C instead of -80°C can lead to the formation of ice crystals that promote aggregation. | 1. Aliquot solutions: Prepare single-use aliquots to avoid multiple freeze-thaw cycles. 2. Optimize concentration: Prepare a fresh solution at a lower concentration. If a high concentration is necessary, consider using a different buffer system or adding solubilizing excipients. 3. Proper storage: Always store reconstituted this compound at -80°C for long-term use. |
| Inconsistent results between experiments. | 1. Solution instability: this compound may be degrading over the course of your experiment, especially if conducted at room temperature or 37°C. 2. Inconsistent solution preparation: Variations in buffer composition, pH, or final concentration can affect stability. | 1. Use fresh solutions: Prepare a fresh working solution of this compound for each experiment from a frozen stock aliquot. 2. Standardize protocols: Ensure consistent preparation of all solutions and buffers. Use a calibrated pH meter. |
| Loss of peptide after filtration. | Adsorption to filter membrane: Peptides can adsorb to certain types of filter membranes, leading to a decrease in the effective concentration. | Use low-protein-binding filters: Employ syringe filters with membranes such as PVDF or PES that are designed for low protein adsorption. |
Quantitative Stability Data
The stability of this compound in solution is highly dependent on temperature, pH, and the composition of the buffer. The following table summarizes available data on this compound stability under various conditions.
| Condition | Parameter | Value | Source |
| Storage Temperature | |||
| Lyophilized Powder (Long-term) | Stable for up to 12 months at -20°C | [1] | |
| In Solution (Long-term) | Stable for up to 12 months at -80°C | [2] | |
| In Solution (Short-term) | Significant degradation at 4°C and room temperature | ||
| In Vivo Half-Life | |||
| Human Plasma | Approximately 2 minutes | [3] | |
| pH | |||
| Lyophilized in Acetic Acid Buffer (pH 4.0) | Reduced aggregation upon reconstitution | ||
| Enzymatic Degradation | |||
| Half-life in the presence of proteases | 0.5 to 4 minutes in various animal models | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of an this compound stock solution with excipients to enhance its stability for in vitro research applications.
Materials:
-
Lyophilized this compound (ANP)
-
Sterile, nuclease-free water
-
Acetic acid, glacial
-
L-Arginine
-
Mannitol
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention tips
Procedure:
-
Prepare a sterile, slightly acidic buffer:
-
Prepare a 10 mM acetic acid solution in sterile, nuclease-free water.
-
Adjust the pH to 4.0 using a calibrated pH meter.
-
Add L-Arginine to a final concentration of 50 mM and Mannitol to a final concentration of 5% (w/v).
-
Filter the buffer through a 0.22 µm sterile filter.
-
-
Reconstitute Lyophilized this compound:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the this compound powder with the prepared buffer to a desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.
-
-
Aliquoting and Storage:
-
Aliquot the reconstituted this compound stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes.
-
Immediately flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.
-
Store the frozen aliquots at -80°C.
-
Protocol 2: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for this compound
This protocol outlines a general method to assess the stability of this compound in solution by separating the intact peptide from its degradation products.
Instrumentation and Materials:
-
HPLC system with a UV detector and autosampler
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound solution to be tested
-
Control (freshly prepared) this compound solution
Procedure:
-
Sample Preparation:
-
Thaw the this compound solution to be tested and a control aliquot on ice.
-
Dilute the samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) with Mobile Phase A.
-
Filter the samples through a 0.22 µm PVDF syringe filter into HPLC vials.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-60% B (linear gradient)
-
25-27 min: 60-90% B (linear gradient)
-
27-30 min: 90% B (isocratic)
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound in both the control and test samples.
-
Calculate the percentage of remaining this compound in the test sample relative to the control.
-
The appearance of new peaks with different retention times indicates the formation of degradation products.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound stability.
Caption: Major degradation pathways of this compound (ANP) in biological systems.
Caption: Experimental workflow for assessing the stability of this compound solutions.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. Atrial natriuretic peptide stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Inhibiting atrial natriuretic peptide clearance reduces myocardial fibrosis and improves cardiac function in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Auriculin Dosage for In Vivo Studies
Welcome to the technical support center for optimizing the dosage of Auriculin (Atrial Natriuretic Peptide, ANP) for in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during animal experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in the successful design and execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a new in vivo study?
A1: The optimal starting dose of this compound can vary significantly depending on the animal model, the research question, and the route of administration. For initial dose-finding studies, it is advisable to begin with a low dose and escalate to determine both the minimum effective dose and the maximum tolerated dose. Based on published literature, a starting point for intravenous (IV) administration in rodents could be in the range of 0.1 to 1.0 µg/kg as a bolus injection.[1] For continuous infusion, a rate of 0.1 to 0.3 µg/kg/min has been used in dogs and rabbits.[2][3]
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a peptide hormone primarily secreted by the cardiac atria in response to atrial distension.[4] Its main physiological effects are mediated through binding to the natriuretic peptide receptor-A (NPR-A).[4] This receptor has intrinsic guanylyl cyclase activity, and its activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][5] The increase in intracellular cGMP acts as a second messenger, triggering downstream signaling cascades that result in vasodilation, natriuresis (sodium excretion), and diuresis (urine production).[4][5]
Q3: How should this compound be formulated for in vivo administration?
A3: As a peptide, this compound should be handled with care to avoid degradation. It is typically supplied as a lyophilized powder and should be reconstituted in a sterile, buffered solution. For intravenous injection, sterile saline (0.9% NaCl) is a common vehicle. It is crucial to ensure the pH of the final formulation is compatible with the peptide's stability and physiological conditions. For subcutaneous injections, phosphate-buffered saline (PBS) at pH 7.4 is a suitable vehicle. Always prepare solutions fresh before each experiment and consider using low-protein-binding tubes and pipette tips to minimize loss of the peptide.
Q4: What are the expected physiological responses to this compound administration?
A4: The primary physiological responses to this compound administration include a decrease in blood pressure (hypotension), an increase in urine output (diuresis), and an increase in sodium excretion (natriuresis).[1][3] Researchers can also expect to see an increase in the glomerular filtration rate (GFR).[3] These effects are typically rapid in onset, especially with intravenous administration.[1]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Lack of Efficacy (No observable change in blood pressure or urine output) | Inadequate Dose: The administered dose may be too low to elicit a physiological response in the specific animal model or experimental conditions. | Perform a dose-response study to determine the optimal effective dose. Start with a low dose and incrementally increase it in subsequent cohorts.[1] |
| Peptide Degradation: this compound is a peptide and can be degraded by proteases in vivo or during preparation. | Prepare fresh solutions for each experiment. Consider terminal modifications like N-terminal acetylation or C-terminal amidation to increase stability. Store stock solutions at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles. | |
| Improper Formulation/Administration: Incorrect vehicle, pH, or administration technique can affect bioavailability. | Ensure the vehicle is appropriate for the route of administration (e.g., sterile saline for IV). Check the pH of the final formulation. For IV injections, ensure proper cannulation of the blood vessel. | |
| High Variability in Response | Intersubject Variability: Biological differences between individual animals can lead to varied responses. | Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age, weight, and genetic background. |
| Anesthesia Effects: The type and depth of anesthesia can influence cardiovascular and renal parameters, affecting the response to this compound. | Use a consistent anesthesia protocol for all animals. Be aware that some anesthetics can have their own effects on blood pressure and renal function. | |
| Adverse Effects (e.g., severe hypotension, lethargy) | Dose is too High: The administered dose may be in the toxic range for the animal model. | Reduce the dose. Conduct a dose-escalation study to identify the maximum tolerated dose (MTD). Monitor animals closely for any signs of distress. |
| Rapid Infusion Rate: A rapid bolus injection of a high dose can cause a sudden and severe drop in blood pressure. | Consider administering this compound as a slower intravenous infusion rather than a bolus injection to achieve a more controlled physiological response.[3] |
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with this compound in various animal models.
Table 1: Reported Intravenous Dosages of this compound in Different Animal Models
| Animal Model | Dosage Regimen | Observed Effects | Reference |
| Dog | 1.0 µg/kg bolus followed by 0.1 µg/kg/min infusion for 1 hour | Decreased blood pressure, increased GFR, diuresis, and natriuresis. | [3] |
| Dog | 3.0 µg/kg bolus followed by 0.3 µg/kg/min infusion | Decreased mean aortic pressure and cardiac output. | [6] |
| Rabbit | 2 µg/kg prime followed by 0.2 µg/kg/min infusion for 45 min | Influenced arterial baroreflex control of heart rate and systemic blood pressure. | [2] |
| Rabbit | 0.3 µ g/min/kg infusion for 30 min | Increased GFR and Na+ excretion. | [2] |
| Rat | 0.25 to 2.50 µg IV bolus | Dose-dependent increase in renal blood flow, diuresis, and natriuresis, with a biphasic hypotensive effect. | [1] |
Table 2: Pharmacokinetic Parameters of this compound (ANF) in Rats
| Parameter | Value | Animal Model Details | Reference |
| Plasma Half-life (t½) | 2.5 ± 0.4 min | Pentobarbital-anesthetized virgin rats | [7] |
| Plasma Clearance | 115 ± 19 ml/kg/min | Pentobarbital-anesthetized virgin rats | [7] |
| Volume of Distribution (Vd) | 371 ± 44 ml/kg | Pentobarbital-anesthetized virgin rats | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Injection
-
Reconstitution: Allow the lyophilized this compound vial to equilibrate to room temperature. Reconstitute the peptide in sterile, pyrogen-free 0.9% saline to a desired stock concentration (e.g., 100 µg/mL). Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.
-
Dilution: Based on the animal's body weight and the target dose, calculate the required volume of the stock solution. Dilute the stock solution with sterile 0.9% saline to a final concentration suitable for the injection volume.
-
Administration: For intravenous bolus injection, administer the prepared this compound solution slowly via a cannulated vein (e.g., tail vein in rodents, cephalic vein in larger animals). For continuous infusion, use a syringe pump to deliver the solution at a constant rate.
Protocol 2: Dose-Response Study in Rats
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) and cannulate the femoral artery for blood pressure monitoring and the femoral vein for drug administration.
-
Group Allocation: Divide the animals into multiple groups (n=6-8 per group), including a vehicle control group (receiving saline) and several this compound treatment groups with escalating doses (e.g., 0.25, 0.5, 1.0, 1.5, 2.0, 2.5 µg).[1]
-
Baseline Measurement: After a stabilization period, record baseline measurements of mean arterial pressure (MAP) and heart rate for at least 30 minutes.
-
This compound Administration: Administer the assigned dose of this compound or vehicle as an intravenous bolus over 30 seconds.[1]
-
Post-Dose Monitoring: Continuously monitor and record MAP and heart rate for a defined period (e.g., 60 minutes) post-injection.
-
Urine Collection: If assessing renal effects, house the animals in metabolic cages to collect urine at timed intervals for volume and electrolyte analysis.
-
Data Analysis: Analyze the change in MAP and urine output from baseline for each dose group to construct a dose-response curve.
Visualizations
This compound Signaling Pathway
Caption: this compound binds to NPR-A, activating guanylyl cyclase to produce cGMP, leading to vasodilation and natriuresis.
Experimental Workflow for a Dose-Response Study
Caption: Workflow for conducting an in vivo dose-response study of this compound.
References
- 1. Dose-response analysis of acute hypotensive and renal effects of atrial natriuretic peptide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of this compound (atrial natriuretic factor) on blood pressure, renal function, and the renin-aldosterone system in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 5. researchgate.net [researchgate.net]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Pharmacokinetics and renal metabolism of atrial natriuretic factor during rat pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity of synthetic Auriculin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low bioactivity issues with synthetic Auriculin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound A is a synthetic analog of the endogenous Atrial Natriuretic Peptide (ANP).[1] ANP is a peptide hormone, primarily secreted by cardiac atria, that plays a crucial role in cardiovascular and renal homeostasis.[2][3][4][5] Its main functions include vasodilation (relaxing blood vessels), natriuresis (excretion of sodium in urine), and diuresis (increased urine production), which collectively lead to a reduction in blood volume and blood pressure.[2][3][5]
The biological effects of this compound, like ANP, are mediated through its binding to the Natriuretic Peptide Receptor-A (NPR-A).[5][6] This receptor has an intracellular domain with guanylyl cyclase activity.[2][7][8] Upon binding of this compound, the receptor dimerizes and is activated, catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3] The resulting increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which then phosphorylates downstream protein targets to elicit the final physiological responses.[2][4]
Q2: How is the bioactivity of synthetic this compound typically measured?
The most common method for assessing the bioactivity of this compound is to measure its ability to stimulate the production of the second messenger, cyclic guanosine monophosphate (cGMP), in target cells that express the NPR-A receptor.[6][9] This is typically done using a cell-based cGMP assay.[10] Commercially available ELISA kits are a standard tool for quantifying intracellular cGMP levels.[11] The expected outcome is a dose-dependent increase in cGMP concentration upon stimulation with the synthetic peptide.
Q3: What are some common cell lines that can be used for this compound bioactivity assays?
Several cell types endogenously express the NPR-A receptor and are suitable for bioactivity assays. These include:
-
Human Adrenocortical Cells (e.g., H295R)[14]
-
Various cancer cell lines, such as some lung, prostate, and ovarian cancer cells, have also been shown to express functional NPR-A receptors.[15][16]
-
Murine bone marrow-derived stromal cells (ALC cell line).[17]
It is also possible to use cell lines recombinantly engineered to express the NPR-A receptor, such as Chinese Hamster Ovary (CHO) cells.[10]
Troubleshooting Guide: Low Bioactivity
This guide addresses potential reasons for observing lower-than-expected bioactivity with your synthetic this compound.
Phase 1: Issues with the Synthetic Peptide Itself
Q4: My synthetic this compound shows low activity. Could there be a problem with the synthesis or purity of the peptide?
Yes, issues with the synthesis and purity of the peptide are a primary cause of low bioactivity. Solid-phase peptide synthesis (SPPS) can introduce several types of impurities that may interfere with your results.[18][19]
Potential Synthesis-Related Impurities:
-
Deletion/Truncation Sequences: Incomplete coupling reactions during SPPS can lead to peptides missing one or more amino acids.[20][21]
-
Insertion Sequences: Incomplete washing after a coupling step can cause an extra amino acid to be inserted into the sequence.[20][21]
-
Incomplete Deprotection: Residual protecting groups from synthesis can remain on the peptide, affecting its structure and receptor binding.[20][21]
-
Oxidation: Amino acid residues like Methionine, Tryptophan, and Cysteine are susceptible to oxidation during synthesis or storage, which can alter bioactivity.[20]
-
Racemization: The chirality of amino acids can change during synthesis, leading to diastereomers with reduced or no activity.[20]
Actionable Steps:
-
Verify Purity: Always obtain a Certificate of Analysis (CoA) from the manufacturer. Verify the purity using High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally recommended for bioassays.
-
Confirm Identity: Use Mass Spectrometry (MS) to confirm that the molecular weight of the synthesized peptide matches the theoretical mass of this compound.
-
Consult the Manufacturer: If you suspect a synthesis-related issue, contact the peptide synthesis company with your analytical data.
Q5: The structure of this compound includes a critical disulfide bond. Could this be a source of the problem?
Absolutely. This compound contains a disulfide bridge that is essential for forming the correct three-dimensional structure required for receptor binding and activation. Improper formation of this bond is a major reason for inactive synthetic peptides.
Potential Disulfide Bond Issues:
-
Absence of the Bond: The peptide may be in its reduced, linear form, which is inactive.
-
Incorrect Pairing: In peptides with multiple cysteine residues, incorrect disulfide bridges can form.
-
Oligomerization: Intermolecular disulfide bonds can form, leading to peptide dimers or larger aggregates.[20]
Actionable Steps:
-
Confirm Cyclization: The manufacturer's CoA should confirm the formation of the disulfide bond. This is a critical quality control step.
-
Analytical Assessment: Techniques like Ellman's test can be used to check for free sulfhydryl (-SH) groups, which would indicate an unformed disulfide bond. Advanced MS techniques can also confirm the correct connectivity.
-
On-Resin Cyclization: For custom synthesis, using an on-resin cyclization strategy can often improve the efficiency and correctness of disulfide bond formation.[22]
Phase 2: Peptide Handling and Storage
Q6: How should I properly store and reconstitute my synthetic this compound to ensure its stability?
Improper handling and storage can lead to degradation, aggregation, or loss of activity.[23][24]
Storage and Handling Best Practices:
-
Lyophilized Powder: Store the lyophilized peptide at -20°C or -80°C for long-term stability.[25][26] Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation, as peptides can be hygroscopic.[24]
-
Reconstitution:
-
Briefly centrifuge the vial to ensure the powder is at the bottom.[25]
-
Use a sterile, appropriate solvent. For many peptides, sterile water, phosphate-buffered saline (PBS), or a buffer recommended by the manufacturer is suitable.[25][27] For hydrophobic peptides, a small amount of a solvent like DMSO or acetic acid may be needed first, followed by dilution in aqueous buffer.[26]
-
Do not shake or vortex vigorously, as this can cause aggregation. Gently swirl or pipette to dissolve the peptide.[26][27]
-
-
Stock Solutions:
Q7: My peptide won't dissolve properly. Could this be affecting my results?
Yes, poor solubility is a critical issue. If the peptide precipitates in your stock solution or assay buffer, the actual concentration available to interact with the cells will be much lower than your calculated concentration, leading to an apparent lack of bioactivity.
Actionable Steps:
-
Visual Inspection: Check your solutions for any visible precipitates.
-
Change Solvent: If solubility is an issue, you may need to use a small amount of an organic solvent like DMSO, acetonitrile, or acetic acid to initially dissolve the peptide before diluting it to the final concentration in your aqueous assay buffer. Always ensure the final concentration of the organic solvent is low (typically <0.5%) and does not affect your cells.
-
Sonication: Gentle sonication in a water bath can sometimes help dissolve stubborn peptides.[24]
Phase 3: Experimental Assay and Conditions
Q8: I've confirmed my peptide is pure and handled correctly, but the bioactivity is still low. What in my experimental setup could be wrong?
Several factors within the bioassay itself can lead to poor results.
Potential Assay-Related Issues:
-
Cell Health and Passage Number: Use cells that are healthy, in their logarithmic growth phase, and at a consistent, low passage number. Older cells or those under stress may have altered receptor expression or signaling capacity.
-
Receptor Expression: Confirm that the cell line you are using expresses a sufficient number of functional NPR-A receptors. Receptor levels can vary between cell lines and even with passage number.
-
Assay Buffer Components: Components in your media or buffer (e.g., high levels of serum) could potentially interfere with the peptide or its receptor binding.
-
Phosphodiesterase (PDE) Activity: Intracellular cGMP levels are regulated by both its synthesis by guanylyl cyclase and its degradation by PDEs. High PDE activity in your cells can rapidly break down the cGMP produced, masking the effect of this compound.
-
Incorrect Dosing or Incubation Time: The concentration range or the stimulation time may not be optimal for your specific cell system.
Actionable Steps:
-
Include a PDE Inhibitor: Perform the assay in the presence of a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to prevent the degradation of cGMP. This will amplify the signal and provide a more accurate measure of guanylyl cyclase activation.[9]
-
Run a Positive Control: Use a known agonist of guanylyl cyclase, such as a different batch of ANP or a NO donor like sodium nitroprusside (SNP) (which activates soluble guanylyl cyclase), to ensure the cells are responsive and the cGMP assay is working correctly.[9]
-
Optimize Dose and Time: Perform a dose-response curve over a wide range of this compound concentrations (e.g., from picomolar to micromolar). Also, conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to find the optimal stimulation time for maximal cGMP production.[14][28]
-
Check Cell Viability: Ensure that the concentrations of this compound or any solvents used are not toxic to the cells using a standard viability assay (e.g., MTT or Trypan Blue).
Quantitative Data Summary
The following tables provide expected quantitative values for ANP and its receptor interactions. These values can serve as a benchmark for your experiments with synthetic this compound.
Table 1: Receptor Binding Affinity (Kd)
| Ligand | Receptor | Cell Type | Kd Value |
|---|---|---|---|
| Human ANP | NPR-A | Cultured Vascular Smooth Muscle Cells (WKY rat) | ~0.3 nM (High Affinity) & ~15 nM (Low Affinity) |
| Human ANP | NPR-A | Cultured Vascular Smooth Muscle Cells (SHR rat) | ~1.0 nM |
Data sourced from reference[12]. WKY = Wistar-Kyoto (control), SHR = Spontaneously Hypertensive Rat.
Table 2: Effective Concentrations for cGMP Stimulation
| Ligand | Concentration Range | Cell Type | Observation |
|---|---|---|---|
| ANP | 0.01 - 1.0 µM | Rat Brain Cultured Microglia | Concentration-dependent morphological changes and increased phagocytosis. |
| ANP | 50 pg/mL (~16 pM) | H295R Human Adrenocortical Cells | Significant increase in intracellular cGMP after 60 minutes. |
| ANF | 10⁻¹⁰ to 10⁻⁶ M | Dog Glomeruli | Up to a 50-fold increase in cGMP levels. |
Data sourced from references[9][14][28]. Note that effective concentrations can vary significantly between cell types and experimental conditions.
Experimental Protocols & Visualizations
Protocol: Cell-Based cGMP Bioassay
This protocol provides a general framework for measuring this compound-induced cGMP production in cultured cells.
-
Cell Plating:
-
Seed cells known to express NPR-A (e.g., vascular smooth muscle cells) in 24- or 48-well plates.
-
Grow cells to 80-90% confluency.
-
-
Assay Preparation:
-
Wash the cells once with serum-free medium or a buffered salt solution (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells in fresh serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C. This step is crucial to prevent cGMP degradation.
-
-
Stimulation:
-
Prepare serial dilutions of your synthetic this compound and a positive control (e.g., commercial ANP) in the assay medium (containing the PDE inhibitor).
-
Remove the pre-incubation medium and add the different concentrations of this compound to the cells. Include a "vehicle only" control.
-
Incubate for the optimized time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cGMP Quantification:
-
Terminate the reaction by removing the stimulation medium and lysing the cells according to the instructions of your chosen cGMP assay kit (e.g., adding 0.1 M HCl).
-
Collect the cell lysates.
-
Quantify the cGMP concentration in the lysates using a competitive ELISA-based cGMP detection kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the cGMP concentration to the total protein content in each well.
-
Plot the cGMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Diagrams
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 5. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 6. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Guanylate cyclase - Wikipedia [en.wikipedia.org]
- 9. The increase of cGMP by atrial natriuretic factor correlates with the distribution of particulate guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Atrial natriuretic peptide: binding and cyclic GMP response in cultured vascular smooth muscle cells from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Natriuretic peptide receptor A as a novel target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Expression of receptors for atrial natriuretic peptide on the murine bone marrow-derived stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. blog.mblintl.com [blog.mblintl.com]
- 20. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. jpt.com [jpt.com]
- 24. bachem.com [bachem.com]
- 25. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 26. uk-peptides.com [uk-peptides.com]
- 27. bluewellpeptides.com [bluewellpeptides.com]
- 28. The ANP-cGMP-protein kinase G pathway induces a phagocytic phenotype but decreases inflammatory gene expression in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing receptor desensitization in Auriculin experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Auriculin (Atrial Natriuretic Peptide or ANP) and its receptor, the Natriuretic Peptide Receptor-A (NPR-A), also known as Guanylyl Cyclase-A (GC-A). The focus is on understanding and preventing receptor desensitization to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary receptor?
This compound, also known as Atrial Natriuretic Peptide (ANP), is a peptide hormone primarily synthesized and secreted by cardiac muscle cells in the atria of the heart.[1][2] It plays a crucial role in regulating blood pressure, blood volume, and electrolyte homeostasis.[2][3] The primary receptor for this compound (ANP) and the related Brain Natriuretic Peptide (BNP) is the Natriuretic Peptide Receptor-A (NPR-A), a transmembrane protein with intrinsic guanylyl cyclase activity.[4][5] Binding of this compound to NPR-A activates the receptor, leading to the conversion of GTP to the intracellular second messenger cyclic GMP (cGMP).[2][6]
Q2: What is receptor desensitization in the context of this compound experiments?
Receptor desensitization is a process where a receptor's response to a continuous or repeated stimulus is attenuated over time. In this compound experiments, this means that prolonged exposure of cells or tissues to this compound leads to a diminished production of cGMP, even though the ligand is still present.[7][8] This phenomenon is a critical consideration for experimental design, as it can lead to underestimation of the peptide's effects or variability in results.
Q3: What is the unique mechanism of NPR-A (this compound receptor) desensitization?
Unlike many G-protein coupled receptors (GPCRs) that are desensitized by phosphorylation, the NPR-A receptor undergoes desensitization through dephosphorylation .[4][7][9] The receptor exists in a phosphorylated state in its basal, active-ready form.[8][10] Upon binding of this compound (ANP), a time-dependent dephosphorylation of the receptor's intracellular Kinase Homology Domain (KHD) is initiated.[7][11] This dephosphorylation is directly correlated with a decrease in guanylyl cyclase activity, thus desensitizing the receptor.[7] This process is mediated by protein phosphatases, such as Protein Phosphatase 2A.[7]
Q4: How does NPR-A desensitization differ from typical GPCR desensitization?
The key difference lies in the role of phosphorylation.
| Feature | NPR-A (this compound Receptor) | Typical GPCRs (e.g., β-adrenergic) |
| Primary Mechanism | Dephosphorylation of the receptor leads to desensitization.[7][9] | Phosphorylation of the receptor by kinases (like GRKs) leads to desensitization.[12][13][14] |
| Active State | Phosphorylated state is required for full activity.[10] | Unphosphorylated state is ready for activation. |
| Key Enzymes | Protein Phosphatases (e.g., PP2A) cause desensitization.[7] | G-protein coupled Receptor Kinases (GRKs) and second messenger kinases (PKA, PKC) cause desensitization.[14][15] |
| Blocking Desensitization | Can be blocked by phosphatase inhibitors (e.g., Okadaic acid).[7] | Can be influenced by kinase inhibitors . |
Troubleshooting Guide
Problem: My initial cGMP measurements after this compound stimulation are high, but the signal rapidly decreases in subsequent or prolonged experiments.
-
Likely Cause: You are observing classic homologous desensitization of the NPR-A receptor.[7] Continuous exposure to this compound triggers the dephosphorylation of the receptor, reducing its ability to produce cGMP.[8][11]
-
Solution:
-
Reduce Incubation Time: For acute response studies, minimize the exposure time of the cells to this compound to the shortest duration necessary to obtain a robust signal (e.g., minutes rather than hours).
-
Incorporate Washout Steps: If your protocol requires multiple stimulations, include thorough washout steps with fresh media between this compound exposures to allow the receptor to potentially re-phosphorylate and regain sensitivity.
-
Use a Phosphatase Inhibitor: Pre-incubate your cells with a phosphatase inhibitor, such as Okadaic acid, before adding this compound. Okadaic acid is known to block the dephosphorylation and subsequent desensitization of the GC-A receptor.[7]
-
Problem: I am seeing a general decrease in responsiveness to this compound across all my experimental plates, even with short incubation times.
-
Likely Cause: This could be due to issues with reagents, cell health, or a constitutive (ligand-independent) desensitization process.
-
Solutions:
-
Verify Ligand Activity: Ensure your this compound/ANP stock is not degraded. Aliquot your peptide upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles. Test a fresh aliquot to see if the response is restored.
-
Check Cell Health and Passage Number: Use cells that are healthy, within a low passage number range, and not over-confluent, as these factors can affect receptor expression and signaling capacity.
-
Consider ATP Depletion: The Kinase Homology Domain (KHD) of NPR-A requires ATP to maintain the phosphorylated, active-ready state.[10] Ensure your cell culture medium is fresh and that cells are not metabolically stressed, which could deplete intracellular ATP.
-
Problem: My results are highly variable between experiments.
-
Likely Cause: Inconsistent levels of receptor desensitization can be a major source of variability.
-
Solutions:
-
Standardize Protocols Rigorously: Ensure that incubation times, cell densities, ligand concentrations, and washout procedures are identical for every experiment.
-
Control for Confounding Factors: Be aware that agents that activate Protein Kinase C (PKC), such as phorbol esters (PMA), can also induce NPR-A dephosphorylation and desensitization through a distinct pathway.[9] Ensure your experimental system does not contain such confounding activators.
-
Employ a Phosphatase Inhibitor: Using a phosphatase inhibitor like Okadaic acid can reduce variability by clamping the receptor in its sensitized, phosphorylated state, leading to more consistent results.[7]
-
Visualizing Pathways and Workflows
Signaling and Desensitization Pathway
The following diagram illustrates the activation of the NPR-A receptor by this compound, leading to cGMP production, and the negative feedback loop causing desensitization via dephosphorylation.
Caption: this compound signaling and desensitization pathway.
Experimental Workflow
This workflow outlines a typical cell-based assay to measure the effect of a phosphatase inhibitor on this compound-induced cGMP production.
Caption: Workflow for testing inhibitors of desensitization.
Experimental Protocols
Protocol 1: Cell-Based Assay for Measuring this compound-Stimulated cGMP Production
This protocol is a general guideline for quantifying cGMP in response to this compound in cultured cells (e.g., HEK293 cells stably expressing NPR-A).
Materials:
-
HEK293 cells expressing NPR-A (or other relevant cell line)
-
Cell culture plates (96-well format recommended for HTS)
-
Serum-free cell culture medium
-
This compound (ANP) stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Cell lysis buffer
-
Commercial cGMP immunoassay kit (e.g., ELISA, HTRF)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.
-
Pre-treatment:
-
Gently aspirate the culture medium.
-
Wash the cell monolayer once with 100 µL of pre-warmed serum-free medium.
-
Add 90 µL of serum-free medium containing a PDE inhibitor (e.g., 100 µM IBMX) to each well.
-
Incubate for 20-30 minutes at 37°C.
-
-
Stimulation:
-
Add 10 µL of this compound solution (at 10x the final desired concentration) or vehicle control to the appropriate wells.
-
Incubate for the desired time period (e.g., 10-15 minutes for an acute response) at 37°C.
-
-
Cell Lysis:
-
Stop the stimulation by aspirating the medium.
-
Immediately add the lysis buffer provided with your cGMP assay kit (typically 100 µL per well).
-
Incubate on a plate shaker for 10-20 minutes at room temperature to ensure complete lysis.
-
-
cGMP Quantification:
-
Use the cell lysates to measure cGMP concentration according to the manufacturer's protocol for your chosen assay kit (e.g., ELISA).
-
Read the plate on a compatible microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the cGMP standards provided in the kit.
-
Calculate the cGMP concentration in each sample and normalize to protein concentration if necessary.
-
Protocol 2: Inhibiting NPR-A Desensitization with Okadaic Acid
This protocol is an addition to Protocol 1, designed to demonstrate and prevent receptor desensitization.
Methodology:
-
Follow Step 1 (Cell Seeding) from Protocol 1.
-
Pre-incubation with Inhibitor:
-
Wash cells as described.
-
Prepare two sets of treatment groups: one with vehicle control and one with a phosphatase inhibitor.
-
Add serum-free medium (containing a PDE inhibitor like IBMX) with either vehicle or Okadaic acid (a typical final concentration is 1 µM) to the wells.
-
Incubate for 30-60 minutes at 37°C.[7]
-
-
Stimulation:
-
To demonstrate desensitization, use both a short (e.g., 10 min) and a long (e.g., 60 min) this compound stimulation time for both the vehicle and Okadaic acid-treated groups.
-
Add this compound or vehicle control to the wells.
-
Incubate for the chosen durations at 37°C.
-
-
Lysis and Quantification:
-
Proceed with Steps 4, 5, and 6 from Protocol 1.
-
-
Expected Outcome: You should observe that in the vehicle-treated group, the cGMP response at 60 minutes is significantly lower than at 10 minutes (demonstrating desensitization). In the Okadaic acid-treated group, the cGMP response at 60 minutes should be sustained and significantly higher than in the vehicle-treated group at the same time point, demonstrating the prevention of desensitization.
Quantitative Data Summary
The following table summarizes key quantitative findings from studies on NPR-A desensitization, highlighting the impact of mutation and ligand stimulation on receptor phosphorylation.
| Condition | Receptor Studied | Measurement | Finding | Reference |
| Basal State Comparison | Wild-Type (WT) rNPR-A vs. Constitutively Active Mutant (C423S) | ³²P Incorporation | The desensitized C423S mutant shows ~24-fold less phosphorylation than WT. | [8][11] |
| ANP-Induced Desensitization | WT rNPR-A treated with ANP | Thiophosphorylation with [³⁵S]ATPγS | ANP-desensitized receptor shows an ~91.7% reduction in thiophosphorylation (incorporation is 8.3% of untreated). | [8][11] |
| Ligand-Independent Dephosphorylation | WT rNPR-A vs. C423S Mutant | Thiophosphorylation with [³⁵S]ATPγS | The desensitized C423S mutant displays only 3.5% of the thiophosphate incorporation seen in the WT receptor. | [8][11] |
References
- 1. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 2. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound (atrial natriuretic factor) on blood pressure, renal function, and the renin-aldosterone system in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Natriuretic Peptides: It Is Time for Guided Therapeutic Strategies Based on Their Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways involved in atrial natriuretic factor and dopamine regulation of renal Na+, K+ -ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dephosphorylation of the guanylyl cyclase-A receptor causes desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduced activity of the NPR-A kinase triggers dephosphorylation and homologous desensitization of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Frontiers | Receptor Guanylyl Cyclases in Sensory Processing [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 13. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of beta-adrenergic receptor desensitization: from molecular biology to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing Auriculin peptides
Welcome to the technical support center for Auriculin peptides. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling, storing, and utilizing this compound peptides in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the integrity and optimal performance of your peptides.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting lyophilized this compound peptide?
A1: To ensure the stability and activity of your this compound peptide, follow these steps for reconstitution:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can compromise peptide stability.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Solvent Selection: The choice of solvent depends on the specific this compound variant and the experimental requirements. For most applications, sterile, distilled water or a sterile aqueous buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is recommended.
-
Reconstitution: Slowly add the desired volume of the chosen solvent to the vial. Aim the solvent down the side of the vial to gently wet the peptide powder.
-
Dissolution: Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause aggregation. If the peptide does not dissolve readily, gentle sonication for a short period may be helpful.
-
Concentration: It is recommended to reconstitute the peptide to a stock concentration of 1 mg/mL for ease of use and to minimize the impact of adsorption to vial surfaces.
Q2: How should I store this compound peptides, both in lyophilized and reconstituted forms?
A2: Proper storage is critical for maintaining the integrity of this compound peptides.
-
Lyophilized Peptides: Store lyophilized this compound peptides at -20°C or -80°C in a desiccated, dark environment. When stored correctly, they can be stable for several years.
-
Reconstituted Peptides: For short-term storage (up to one week), reconstituted this compound solutions can be stored at 4°C. For long-term storage, it is essential to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation and aggregation.
Q3: What are the main factors that can affect the stability of this compound peptides?
A3: Several factors can impact the stability of this compound peptides:
-
Temperature: Higher temperatures accelerate degradation. Always store peptides at the recommended low temperatures.
-
pH: The pH of the solution can affect the charge and conformation of the peptide, influencing its solubility and stability. For this compound, a neutral pH is generally recommended.
-
Oxidation: this compound peptides contain methionine and cysteine residues that are susceptible to oxidation. To minimize this, use deoxygenated solvents for reconstitution and consider storing under an inert gas like argon or nitrogen.
-
Proteases: Contamination with proteases can lead to enzymatic degradation of the peptide. Always use sterile reagents and aseptic handling techniques.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can disrupt the peptide's structure and lead to the formation of aggregates. Aliquoting the reconstituted peptide into single-use vials is crucial to avoid this.
Troubleshooting Guides
Issue 1: this compound Peptide Fails to Dissolve Completely
-
Possible Cause: The peptide has a high hydrophobic character or has formed aggregates.
-
Troubleshooting Steps:
-
Try a different solvent: If the peptide is insoluble in aqueous buffers, you can try adding a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN) to the buffer. Start with a low percentage (e.g., 10%) and gradually increase if necessary. Ensure the final concentration of the organic solvent is compatible with your downstream experiments.
-
Adjust the pH: The solubility of peptides can be pH-dependent. Try adjusting the pH of the buffer slightly. For acidic peptides, a slightly basic buffer may improve solubility, and for basic peptides, a slightly acidic buffer may help.
-
Gentle Sonication: Sonicate the vial in a water bath for a few minutes to help break up any small aggregates. Avoid overheating the sample.
-
Issue 2: Loss of Peptide Activity in Functional Assays
-
Possible Cause 1: Improper Storage: The peptide may have degraded due to incorrect storage temperatures or repeated freeze-thaw cycles.
-
Solution: Always store lyophilized and reconstituted peptides at the recommended temperatures and in single-use aliquots. Prepare fresh working solutions from a new aliquot for each experiment.
-
-
Possible Cause 2: Oxidation: The methionine or cysteine residues in the this compound sequence may have been oxidized.
-
Solution: Use deoxygenated buffers for reconstitution. If oxidation is a persistent issue, consider adding a small amount of a reducing agent like dithiothreitol (DTT) to your stock solution, but ensure it is compatible with your assay.
-
-
Possible Cause 3: Adsorption to Surfaces: Peptides can adsorb to the surface of plastic or glass vials, leading to a lower effective concentration.
-
Solution: Use low-protein-binding microcentrifuge tubes or vials for storage and handling. Including a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your buffers can also help to prevent adsorption, provided it does not interfere with your assay.
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause 1: Inaccurate Pipetting of a Viscous Solution: If an organic solvent like DMSO was used for reconstitution, the solution might be more viscous, leading to pipetting errors.
-
Solution: Use positive displacement pipettes or ensure slow and careful pipetting with standard air displacement pipettes.
-
-
Possible Cause 2: Peptide Aggregation: The formation of soluble or insoluble aggregates can lead to variability in the active peptide concentration.
-
Solution: Visually inspect the solution for any precipitation. If aggregation is suspected, centrifuge the solution before use and take the supernatant for your experiment. Consider optimizing the buffer conditions (pH, ionic strength) to minimize aggregation.
-
Data Presentation
Table 1: Stability of this compound (ANP) in Plasma at Different Temperatures
| Storage Temperature | Time | Remaining ANP (%) |
| Room Temperature | 24 hours | ~57% |
| Room Temperature | 72 hours | ~24% |
| -20°C | 1 month | >50% degradation |
| -80°C | 1 month | Significant degradation |
| -196°C (Liquid Nitrogen) | 1 month | Stable |
Note: Data is generalized from studies on native ANP stability in plasma and may vary for specific synthetic this compound analogs and formulations.
Experimental Protocols
Protocol 1: Receptor Binding Assay for this compound Peptides
This protocol outlines a competitive binding assay to determine the binding affinity of an unlabeled this compound peptide to its receptor (e.g., NPR-A) using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., NPR-A)
-
Radiolabeled this compound analog (e.g., ¹²⁵I-Auriculin)
-
Unlabeled this compound peptide (test compound)
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
GF/C filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare Reagents: Dilute the cell membranes in binding buffer to the desired concentration. Prepare serial dilutions of the unlabeled this compound peptide in binding buffer. Prepare the radiolabeled this compound at a concentration equal to its Kd (or a concentration determined during assay development) in binding buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of Binding Buffer (for total binding) or 25 µL of a high concentration of unlabeled this compound (for non-specific binding).
-
25 µL of the serially diluted unlabeled this compound peptide.
-
25 µL of the radiolabeled this compound solution.
-
25 µL of the diluted cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the GF/C filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration and determine the IC₅₀ value.
Protocol 2: this compound Peptide ELISA
This protocol describes a competitive ELISA for the quantification of this compound peptide in a sample.
Materials:
-
96-well plate pre-coated with a capture antibody against this compound
-
This compound peptide standard
-
Biotinylated this compound peptide
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Prepare Standards and Samples: Prepare a standard curve by serially diluting the this compound peptide standard in Assay Diluent. Dilute the unknown samples in Assay Diluent.
-
Competitive Binding: Add 50 µL of the standards and samples to the appropriate wells of the pre-coated plate.
-
Add 50 µL of biotinylated this compound peptide to each well.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Washing: Aspirate the solution and wash each well four times with 300 µL of Wash Buffer.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Washing: Repeat the wash step as in step 5.
-
Substrate Development: Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards. Determine the concentration of this compound in the samples from the standard curve.
Visualizations
This compound Signaling Pathway
Caption: this compound (ANP) signaling pathway via the NPR-A receptor.
Experimental Workflow: Receptor Binding Assay
Technical Support Center: Auriculin (Atrial Natriuretic Peptide)
This technical support center provides researchers, scientists, and drug development professionals with essential information to manage and minimize the unintended physiological effects of Auriculin, also known as Atrial Natriuretic Peptide (ANP), during experimental studies.
Understanding "Off-Target" Effects of a Peptide Hormone
For a peptide hormone like this compound (ANP), "off-target effects" typically refer to exaggerated or undesirable physiological responses beyond the intended therapeutic or experimental goal, rather than unintended molecular binding in the manner of small molecule inhibitors. These effects are often dose-dependent and can be influenced by the experimental model and conditions. This guide will help you anticipate and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary, desired effects of this compound (ANP) in a research setting?
A1: this compound's primary effects, mediated through the natriuretic peptide receptor-A (NPR-A), include vasodilation, natriuresis (sodium excretion), and diuresis (water excretion).[1][2] These actions lead to a reduction in blood volume and blood pressure.[1][2] It also inhibits the renin-angiotensin-aldosterone system.[2]
Q2: What are the most common unintended or "off-target" effects of this compound administration?
A2: The most frequently encountered adverse effects are extensions of this compound's primary physiological actions and can include significant hypotension (low blood pressure) and bradycardia (slow heart rate).[3][4][5] In some cases, particularly in subjects with congestive heart failure, high doses may not produce the desired diuretic or natriuretic effects and can still cause hypotension.[4]
Q3: How can I minimize the risk of severe hypotension in my animal model?
A3: To minimize hypotensive effects, it is crucial to perform a dose-response study to determine the optimal therapeutic window for your specific model and experimental goals.[6] Start with a low dose and gradually escalate while monitoring blood pressure. The hypotensive effect of this compound is known to be dose-dependent.[6]
Q4: Does this compound interact with other receptors besides its primary signaling receptor?
A4: Yes, this compound binds to three subtypes of natriuretic peptide receptors.[7] NPR-A (or GC-A) is the primary signaling receptor that mediates most of its biological effects through cGMP production.[7][8] It also binds to the natriuretic peptide clearance receptor (NPR-C), which internalizes and degrades this compound, thereby regulating its circulating levels.[1][9] Specificity for these receptors can be a key factor in the peptide's overall effect.
Q5: Are there synthetic analogs of this compound with a more favorable safety profile?
A5: Yes, research has focused on developing this compound analogs with improved specificity for the NPR-A receptor and reduced binding to the NPR-C clearance receptor.[10] Such analogs can exhibit more potent diuretic and natriuretic effects with a potentially wider therapeutic window.[10][11]
Troubleshooting Guides
Problem 1: Inconsistent or Absent Natriuretic/Diuretic Response
| Potential Cause | Troubleshooting Steps |
| Receptor Downregulation or Desensitization | In conditions with chronically elevated endogenous ANP (e.g., heart failure models), receptors may be downregulated. Consider a washout period if other vasoactive drugs were used. |
| Renal Impairment in Model | Pre-existing renal dysfunction can blunt the response to this compound. Assess baseline renal function (e.g., GFR, creatinine) before the experiment. |
| Peptide Degradation | This compound is a peptide and can be degraded by proteases. Ensure proper storage and handling. For in vivo studies, be aware of its short half-life. Consider using protease inhibitors in sample collection for analysis.[12][13] |
| Inadequate Dose | The natriuretic and diuretic effects are dose-dependent.[14] If no response is observed, consider a carefully controlled dose escalation. |
Problem 2: Severe Hypotension or Cardiovascular Instability
| Potential Cause | Troubleshooting Steps |
| Excessive Dose | This is the most common cause. Reduce the administered dose. Refer to dose-response data from similar studies.[6][15] |
| Anesthesia Effects | Anesthetics can have their own hemodynamic effects and may potentiate the hypotensive action of this compound. Choose an anesthetic with minimal cardiovascular impact and ensure stable anesthesia depth. |
| Volume Depletion | If the animal is dehydrated or volume-depleted at baseline, the hypotensive effect of this compound will be exaggerated. Ensure the subject is euvolemic before administration. |
| Interaction with Other Vasoactive Agents | If other vasodilators or cardiovascular-acting drugs are part of the experimental protocol, consider potential synergistic effects. |
Data Presentation: Dose-Response of this compound
The following tables summarize quantitative data on the hemodynamic and renal effects of this compound (ANP) from studies in canines and rats.
Table 1: Hemodynamic and Renal Effects of this compound Infusion in Anesthetized Dogs [15]
(Dose: 1.0 µg/kg prime followed by 0.1 µg/kg/min infusion)
| Parameter | Control (Baseline) | This compound Infusion | Percent Change |
| Mean Blood Pressure (mmHg) | 134 ± 5 | 122 ± 4 | -9% |
| Glomerular Filtration Rate (ml/min/kidney) | 25.5 ± 2.7 | 32.4 ± 4.1 | +27% |
| Diuresis (ml/min/kidney) | 0.21 ± 0.03 | 1.06 ± 0.14 | +405% |
| Natriuresis (µeq/min/kidney) | 38 ± 0.6 | 187 ± 35 | +392% |
| Plasma Renin Activity (ng/ml/hr) | 11.6 ± 2.3 | 3.6 ± 1.2 | -69% |
| Plasma Aldosterone (ng/dl) | 8.4 ± 1.6 | 3.6 ± 0.7 | -57% |
Table 2: Dose-Dependent Hypotensive and Renal Effects of this compound Bolus Injection in Anesthetized Rats [6]
| Dose (µg) | Max. Increase in Renal Blood Flow | Max. Hypotensive Effect (mmHg) |
| 0.25 | Dose-dependent increase | Dose-dependent decrease |
| 1.00 | ~13% | Dose-dependent decrease |
| 1.50 | ~13% | -15 |
| 2.50 | ~13% | -15 |
Experimental Protocols
Protocol 1: Assessment of In Vivo Hemodynamic and Renal Response to this compound
Objective: To measure the effects of this compound on blood pressure, heart rate, and renal function in an anesthetized rodent model.
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane or pentobarbital) and maintain body temperature using a heating pad.[16]
-
Catheterization: Surgically place catheters in the carotid artery (for blood pressure monitoring), jugular vein (for this compound infusion), and bladder (for urine collection).
-
Baseline Measurement: Allow the animal to stabilize after surgery. Record baseline mean arterial pressure (MAP), heart rate (HR), and urine output for a defined period (e.g., 30-60 minutes). Collect a baseline blood sample.
-
This compound Administration: Administer this compound via the venous catheter. This can be a bolus injection or a continuous infusion, depending on the experimental design.[6][15]
-
Continuous Monitoring: Continuously record MAP and HR throughout the infusion and for a post-infusion period.
-
Urine Collection: Collect urine in timed intervals (e.g., every 15-30 minutes) to measure volume (for diuresis) and sodium concentration (for natriuresis).
-
Blood Sampling: Collect blood samples at specified time points to measure plasma levels of this compound, renin, and aldosterone.[15]
-
Data Analysis: Calculate changes from baseline for all measured parameters. Plot dose-response curves if multiple doses are tested.
Protocol 2: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound or its analogs to natriuretic peptide receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a tissue known to express natriuretic peptide receptors (e.g., rat lung).[11]
-
Radiolabeling: Use a radiolabeled form of this compound (e.g., ¹²⁵I-ANP).
-
Binding Reaction: Incubate the prepared membranes with increasing concentrations of unlabeled ("cold") this compound or its analog, along with a fixed concentration of radiolabeled this compound.
-
Separation: Separate the membrane-bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound ligand.
-
Data Analysis: Perform a competitive binding analysis to calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) for the test compound. This indicates its binding affinity for the receptor.
Visualizations
References
- 1. The natriuretic peptides and their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 3. Atrial and Brain Natriuretic Peptides- Benefits and Limits of their use in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Hemodynamic, hormonal, and renal effects of atrial natriuretic peptide in untreated congestive cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-response analysis of acute hypotensive and renal effects of atrial natriuretic peptide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural determinants of natriuretic peptide receptor specificity and degeneracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel analog of atrial natriuretic peptide selective for receptor-A produces increased diuresis and natriuresis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of more potent atrial natriuretic factor (ANF) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improving Science by Overcoming Laboratory Pitfalls With Hormone Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A guide for measurement of circulating metabolic hormones in rodents: Pitfalls during the pre-analytical phase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Renal dose response and pharmacokinetics of atrial natriuretic factor in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound (atrial natriuretic factor) on blood pressure, renal function, and the renin-aldosterone system in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Accurate Auriculin Measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately calibrating assays for the measurement of Auriculin, also known as Atrial Natriuretic Peptide (ANP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (ANP) and why is its accurate measurement important?
This compound, or Atrial Natriuretic Peptide (ANP), is a peptide hormone primarily secreted by cardiac atria in response to atrial stretch. It plays a crucial role in regulating blood pressure, sodium-water balance, and cardiovascular homeostasis. Accurate measurement of ANP is vital for research in cardiovascular diseases, hypertension, and heart failure, as its levels can be a key biomarker for cardiac stress and dysfunction.[1][2][3]
Q2: What are the expected concentrations of this compound (ANP) in human plasma?
The concentration of this compound can vary depending on the physiological state of the individual. In healthy subjects, plasma ANP levels are generally low, while they are significantly elevated in patients with conditions like heart failure, chronic renal failure, and primary aldosteronism.[4][5][6][7]
| Condition | Mean Plasma ANP Concentration (pg/mL) | Reference Range (pg/mL) |
| Healthy (Supine) | 58 ± 27 | 15 - 111 |
| Healthy (Upright) | 41 ± 23 | - |
| Heart Disease | 36.1 ± 28.9 | 12 - 139 |
| Normal Adults | 12.4 ± 3.3 | 8 - 20 |
| Chronic Renal Failure | 173 ± 17.0 | - |
| Primary Aldosteronism | 67.1 ± 10.8 | - |
| Essential Hypertension | 38.5 ± 2.8 | - |
Q3: How should I collect and process blood samples for this compound (ANP) measurement?
Proper sample collection and handling are critical for accurate ANP measurement due to its instability.[8][9]
-
Anticoagulant: Collect plasma using EDTA or heparin.[10][11]
-
Centrifugation: Centrifuge samples at 1,000 x g for 15-20 minutes at 2-8°C within 30 minutes of collection.[10][11][12]
-
Storage: For immediate analysis, keep the plasma on ice. For long-term storage, aliquot the plasma into polypropylene tubes and store at -80°C or in liquid nitrogen (-196°C) for maximum stability.[8] Avoid repeated freeze-thaw cycles.[10][11] Some studies suggest ANP is stable for up to 12 months at -80°C. However, other research indicates significant degradation can occur even at -80°C, with storage in liquid nitrogen being optimal.[8]
Q4: What are the common types of assays used to measure this compound (ANP)?
The most common methods for quantifying ANP are competitive and sandwich Enzyme-Linked Immunosorbent Assays (ELISAs).[12][13][14] These assays utilize specific antibodies to capture and detect ANP in biological samples.
Troubleshooting Guides
Problem 1: Poor or No Signal in the Standard Curve
A weak or absent signal in your standard curve is a critical issue that prevents the quantification of your samples.
| Possible Cause | Recommended Solution |
| Improperly prepared or degraded standard | Reconstitute a fresh vial of the this compound standard according to the manufacturer's instructions. Ensure proper storage of the stock solution (aliquoted at -80°C).[15] Avoid repeated freeze-thaw cycles. |
| Incorrect reagent preparation or addition | Double-check all reagent dilution calculations and ensure they were added in the correct order as specified in the protocol.[15] Prepare working solutions fresh before use.[12] |
| Expired or improperly stored reagents | Verify the expiration dates of all kit components. Ensure reagents have been stored at the recommended temperatures. |
| Inadequate incubation times or temperatures | Adhere strictly to the incubation times and temperatures specified in the assay protocol.[10][12] Ensure the plate is brought to room temperature before adding reagents if required. |
| Ineffective plate washing | Ensure thorough and consistent washing between steps to remove unbound reagents. However, overly aggressive washing can also lead to signal loss. |
Problem 2: High Background Signal
Excessive background signal can mask the specific signal from your samples and standards, leading to inaccurate results.
| Possible Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash cycles or the soaking time during washes to ensure complete removal of unbound conjugate and other reagents. |
| High concentration of detection antibody or conjugate | Optimize the concentration of the detection antibody or enzyme conjugate. Prepare fresh dilutions for each experiment. |
| Cross-reactivity of antibodies | Ensure the antibodies used are specific for this compound (ANP) and have minimal cross-reactivity with other natriuretic peptides like BNP or CNP.[1][16] Check the kit's specificity data. |
| Contaminated reagents or buffers | Use fresh, sterile buffers and reagents. Ensure there is no microbial contamination. |
| Prolonged incubation times | Strictly follow the recommended incubation times to avoid non-specific binding. |
| Hemolyzed samples | Hemolysis can interfere with the assay, potentially causing a false positive signal due to the peroxidase-like activity of hemoglobin.[17] It is recommended to use non-hemolyzed samples. Visually inspect samples for any signs of hemolysis.[12][18] |
Problem 3: High Variability Between Replicate Wells
Inconsistent results between duplicate or triplicate wells compromise the precision and reliability of your data.
| Possible Cause | Recommended Solution |
| Inaccurate pipetting | Ensure pipettes are properly calibrated and use appropriate pipetting techniques. Use fresh pipette tips for each standard and sample. |
| Incomplete mixing of reagents | Thoroughly mix all reagents and samples before adding them to the wells. |
| "Edge effect" due to temperature gradients | Ensure the entire plate is at a uniform temperature during incubation. Avoid stacking plates in the incubator. Sealing the plate can help minimize evaporation from the outer wells. |
| Contamination between wells | Be careful not to splash reagents between wells. Change pipette tips between each sample and standard. |
| Improper plate washing | Ensure all wells are washed equally and completely. An automated plate washer can improve consistency. |
Problem 4: Sample Values are Outside the Standard Curve Range
This issue prevents the accurate quantification of this compound in your samples.
| Possible Cause | Recommended Solution |
| Sample concentration is too high | Dilute the samples with the appropriate assay buffer and re-run the assay. It may be necessary to test a series of dilutions to find the optimal one that falls within the standard curve range.[10][12] |
| Sample concentration is too low | If the signal is below the lowest standard, you may need to concentrate the sample (if possible and validated) or use a more sensitive assay kit. |
| Matrix effects | Components in the sample matrix (e.g., plasma proteins, lipids) can interfere with the antibody-antigen binding.[19][20] Diluting the sample can often mitigate these effects. It is also important to use a matrix-matched standard curve if possible. |
Experimental Protocols
General Sandwich ELISA Protocol for this compound (ANP)
This is a generalized protocol based on common ANP ELISA kits. Always refer to the specific manufacturer's protocol for your kit.
-
Reagent Preparation:
-
Assay Procedure:
-
Add 100 µL of each standard and sample to the appropriate wells of the antibody-coated microplate.[12]
-
Incubate the plate, typically for 90 minutes at 37°C.[12]
-
Wash the plate multiple times (e.g., 2-3 times) with wash buffer.[12]
-
Add 100 µL of the biotin-labeled detection antibody to each well.
-
Incubate the plate, usually for 60 minutes at 37°C.[12]
-
Wash the plate as before (e.g., 3-5 times).
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.[10][21]
-
Wash the plate thoroughly.
-
Add 90-100 µL of TMB substrate solution to each well and incubate in the dark at 37°C for 15-30 minutes.[10][21]
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Plot a standard curve of the mean absorbance for each standard concentration versus the known concentration.
-
Use the standard curve to determine the concentration of ANP in your samples.
-
Visualizations
Caption: A typical experimental workflow for a sandwich ELISA for this compound (ANP) measurement.
References
- 1. Analytical Issues with Natriuretic Peptides – has this been Overly Simplified? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arborassays.com [arborassays.com]
- 3. arborassays.com [arborassays.com]
- 4. Plasma atrial natriuretic peptide in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peripheral and intracardiac concentrations of atrial natriuretic peptide in patients with heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma levels of atrial natriuretic peptide in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma levels of atrial natriuretic peptide in primary aldosteronism and essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma atrial natriuretic peptide is unstable under most storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of human atrial natriuretic peptide in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elkbiotech.com [elkbiotech.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Atrial Natriuretic Peptide (ANP) Competitive ELISA Kit (EIAANP) - Invitrogen [thermofisher.com]
- 14. arborassays.com [arborassays.com]
- 15. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
- 18. file.elabscience.com [file.elabscience.com]
- 19. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 20. arborassays.com [arborassays.com]
- 21. cloud-clone.com [cloud-clone.com]
Technical Support Center: Overcoming Resistance to Auriculin's Therapeutic Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving Auriculin (Atrial Natriuretic Peptide, ANP) and its therapeutic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic effects?
This compound, also known as Atrial Natriuretic Peptide (ANP), is a peptide hormone primarily secreted by cardiac atria in response to atrial stretch. Its main therapeutic effects include vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), which collectively lead to a reduction in blood pressure and blood volume. It also inhibits the renin-angiotensin-aldosterone system.[1][2]
Q2: We are observing a diminished response to this compound in our heart failure model. What are the potential underlying mechanisms?
Resistance to this compound in conditions like heart failure is a multifaceted issue. The primary mechanisms include:
-
Increased cGMP Phosphodiesterase (PDE) Activity: Elevated activity of cGMP-specific PDEs (especially PDE5) leads to rapid degradation of the second messenger cGMP, thereby blunting the downstream signaling cascade of this compound.[3][4][5][6]
-
Enhanced Neutral Endopeptidase (NEP) Activity: Increased activity of NEP, an enzyme that degrades natriuretic peptides, can lead to a shorter half-life of this compound in circulation, reducing its bioavailability.[7][8]
-
Receptor Desensitization: Chronic exposure to high levels of this compound can lead to desensitization of its receptor, Natriuretic Peptide Receptor-A (NPR-A). This is often associated with dephosphorylation of the receptor, which impairs its signaling capacity.[9]
-
NPR-A Downregulation: In some pathological states, the expression of NPR-A on the cell surface may be reduced, leading to fewer available receptors for this compound to bind to.
Q3: How can we experimentally verify the cause of this compound resistance in our model?
To pinpoint the cause of resistance, a series of experiments can be performed:
-
Measure intracellular cGMP levels: A blunted cGMP response to this compound stimulation is a hallmark of resistance.
-
Assess PDE activity: A phosphodiesterase activity assay can determine if cGMP degradation is accelerated.
-
Quantify NEP activity: An NEP activity assay can reveal if this compound is being excessively degraded.
-
Analyze NPR-A expression: Western blotting or flow cytometry can be used to quantify the levels of NPR-A.
-
Investigate NPR-A phosphorylation status: Phosphoproteomic analysis can identify changes in the phosphorylation state of NPR-A.
Troubleshooting Guides
Issue 1: Blunted cGMP Response to this compound Stimulation
Potential Causes & Troubleshooting Steps
| Potential Cause | Suggested Troubleshooting Step | Expected Outcome if Cause is Correct |
| Increased cGMP-specific PDE activity | Treat cells/tissues with a broad-spectrum PDE inhibitor (e.g., IBMX) or a specific PDE5 inhibitor (e.g., Sildenafil, Zaprinast) prior to this compound stimulation. | Restoration or significant enhancement of the cGMP response to this compound. |
| NPR-A receptor desensitization/downregulation | Perform a time-course experiment with this compound to observe the kinetics of cGMP production. Analyze NPR-A protein levels via Western blot. | A rapid peak and subsequent decline in cGMP levels may indicate desensitization. Reduced NPR-A protein levels would suggest downregulation. |
| Poor cell health or experimental artifact | Check cell viability (e.g., with a trypan blue exclusion assay). Ensure proper handling and storage of this compound and other reagents. | High cell viability and adherence to protocol should yield consistent results. |
Issue 2: Reduced In Vivo Efficacy of this compound (e.g., decreased natriuresis)
Potential Causes & Troubleshooting Steps
| Potential Cause | Suggested Troubleshooting Step | Expected Outcome if Cause is Correct |
| Increased NEP activity | Co-administer this compound with a NEP inhibitor (e.g., Sacubitril, Thiorphan).[7][10] | Potentiation and prolongation of the natriuretic and diuretic effects of this compound.[10] |
| Altered renal hemodynamics | Measure renal blood flow and glomerular filtration rate in response to this compound. | In resistant states, the expected increase in GFR may be blunted. |
| Activation of counter-regulatory systems (e.g., RAAS) | Measure plasma renin and aldosterone levels. | Inappropriately elevated renin and aldosterone levels may indicate a counter-regulatory response that is overriding the effects of this compound. |
Data Presentation: Quantitative Insights into this compound Resistance
Table 1: Impact of PDE5 Inhibition on cGMP-PDE Activity in a Model of this compound Resistance
| Condition | Vmax (pmol/mg/min) | Km (µM) |
| Control (Sham-operated rats) | 85.3 ± 1.7 | Not significantly different |
| This compound Resistant (CBDL rats) | 157 ± 2.9 | Not significantly different |
Data from a study on common bile duct-ligated (CBDL) rats, a model exhibiting this compound resistance.[4] The increased Vmax in the resistant model indicates a higher maximal rate of cGMP hydrolysis.
Table 2: Inhibitory Potency of Select NEP Inhibitors
| Inhibitor | Target | IC50 |
| Sacubitrilat (active metabolite of Sacubitril) | NEP | 5 nM |
| Fasidotrilat (active metabolite of Fasidotril) | NEP | 5.1 nM |
| Candoxatrilat | NEP | Not specified, but effective in nanomolar range |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.[7]
Table 3: Effect of NEP Inhibition on Plasma ANP Levels in Heart Failure Patients
| Treatment | Baseline ANP (pg/mL) | ANP at 3 months (pg/mL) | Fold Change |
| ARNI (Sacubitril/Valsartan) | 99 | 203 | ~2.05 |
Data from a clinical trial in patients with heart failure with reduced ejection fraction (HFrEF) treated with an angiotensin receptor-neprilysin inhibitor (ARNI).[11]
Experimental Protocols
Protocol 1: Measurement of Intracellular cGMP Levels
This protocol is based on a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cells or tissue homogenates
-
This compound
-
PDE inhibitors (optional, e.g., IBMX)
-
0.1 M HCl
-
cGMP ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Cell/Tissue Preparation:
-
For cultured cells: Plate cells in a multi-well plate and grow to desired confluency.
-
For tissues: Homogenize tissue samples in an appropriate buffer on ice.
-
-
Treatment:
-
Pre-incubate cells/tissue homogenates with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes, if desired.
-
Stimulate with various concentrations of this compound for the desired time (e.g., 10-30 minutes). Include a vehicle-only control.
-
-
Cell Lysis and cGMP Extraction:
-
Aspirate the medium and wash cells with ice-cold PBS.
-
Add 0.1 M HCl to lyse the cells and inactivate PDEs. Incubate for 20 minutes at room temperature.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at >1000 x g for 10 minutes at 4°C to pellet cellular debris.
-
-
cGMP Quantification:
-
Collect the supernatant containing cGMP.
-
Follow the manufacturer's instructions for the cGMP ELISA kit. This typically involves adding samples and standards to an antibody-coated plate, followed by the addition of a cGMP-HRP conjugate, washing, substrate addition, and measurement of absorbance.
-
-
Data Analysis:
-
Calculate cGMP concentrations in your samples based on the standard curve.
-
Normalize cGMP levels to the protein concentration of the cell lysate.
-
Protocol 2: Phosphodiesterase (PDE) Activity Assay
This protocol describes a general method for measuring PDE activity.
Materials:
-
Tissue or cell homogenates
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2)
-
[3H]-cGMP (radiolabeled substrate)
-
Unlabeled cGMP
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the tissue/cell homogenate with the assay buffer.
-
Add a mixture of [3H]-cGMP and unlabeled cGMP to achieve the desired final substrate concentration.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by boiling for 1 minute.
-
-
Conversion to [3H]-Guanosine:
-
Cool the samples on ice.
-
Add snake venom nucleotidase and incubate at 30°C for 10 minutes to convert the [3H]-5'-GMP product to [3H]-guanosine.
-
-
Separation of [3H]-Guanosine:
-
Apply the reaction mixture to an anion-exchange resin column. The unreacted [3H]-cGMP and the charged [3H]-5'-GMP will bind to the resin, while the uncharged [3H]-guanosine will pass through.
-
-
Quantification:
-
Collect the eluate and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [3H]-guanosine produced, which is proportional to the PDE activity. Express activity as pmol cGMP hydrolyzed/min/mg protein.
-
Protocol 3: Neutral Endopeptidase (NEP) Activity Assay
This protocol is based on a fluorometric method.
Materials:
-
Plasma, tissue, or cell homogenates
-
NEP assay buffer
-
Fluorogenic NEP substrate (e.g., Abz-based peptide)
-
NEP inhibitor (e.g., Thiorphan or Phosphoramidon) for control
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation:
-
Prepare tissue or cell homogenates in an appropriate buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add the sample to the NEP assay buffer.
-
Prepare a control well for each sample containing a specific NEP inhibitor to measure background fluorescence.
-
-
Enzymatic Reaction:
-
Add the fluorogenic NEP substrate to all wells to start the reaction.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate used.
-
-
Data Analysis:
-
Subtract the fluorescence of the inhibitor-containing control wells from the corresponding sample wells to determine the specific NEP activity.
-
Calculate the NEP activity based on a standard curve generated with a known amount of the fluorescent product. Express activity as units/mg protein.
-
Protocol 4: Western Blot for NPR-A Expression
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against NPR-A
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells or tissues in lysis buffer on ice.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NPR-A antibody overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity using densitometry software.
-
Normalize the NPR-A signal to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound (ANP) via its receptor NPR-A.
Caption: Key mechanisms contributing to the development of this compound resistance.
Caption: A logical workflow for troubleshooting diminished this compound response.
References
- 1. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]
- 2. Expression of neutral endopeptidase activity during clinical and experimental acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.sg]
- 4. Increased cGMP phosphodiesterase activity mediates renal resistance to ANP in rats with bile duct ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable Fluorescence Assay for Measuring Cyclic GMP | Molecular Devices [moleculardevices.com]
- 6. Increased activity of cGMP-specific phosphodiesterase (PDE5) contributes to resistance to atrial natriuretic peptide natriuresis in the pregnant rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natriuretic Peptide Metabolism, Clearance and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduced activity of the NPR-A kinase triggers dephosphorylation and homologous desensitization of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of atrial natriuretic peptide: pharmacologic effects of protease EC 24.11 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Roles of Natriuretic Peptides and the Significance of Neprilysin in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Circulatory Half-Life of Auriculin
Welcome to the Technical Support Center for Auriculin Half-Life Extension. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your experiments aimed at enhancing the in-vivo stability and circulation time of this compound (Atrial Natriuretic Peptide or ANP).
I. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during your experiments. The guides are categorized by the half-life extension strategy.
A. PEGylation of this compound
PEGylation, the covalent attachment of polyethylene glycol (PEG) to this compound, is a widely used method to increase its hydrodynamic size, thereby reducing renal clearance and protecting it from enzymatic degradation.
FAQs
-
Q1: What is the optimal size of PEG for modifying this compound?
-
A1: While there is no single "optimal" size, PEGs with a molecular weight of 20 kDa or higher have been shown to significantly prolong the half-life of peptides. A 30 kDa PEG chain has been successfully used in a reversible PEGylation strategy for ANP.[1][2][3][4] The choice of PEG size is often a balance between maximizing half-life and retaining biological activity, as larger PEG chains can sometimes cause steric hindrance.
-
-
Q2: What is the difference between conventional and reversible PEGylation?
-
Q3: Which functional groups on this compound can be targeted for PEGylation?
-
A3: The most common targets are the primary amines of lysine residues and the N-terminal α-amino group. Cysteine residues, if present or introduced via site-directed mutagenesis, can also be targeted with specific PEG reagents like PEG-maleimide.
-
Troubleshooting Guide: PEGylation Reactions
| Problem | Possible Cause(s) | Solution(s) |
| Low Conjugation Efficiency | - Inactive PEG reagent- Suboptimal reaction pH- Competing nucleophiles in the buffer (e.g., Tris)- Insufficient molar excess of PEG reagent | - Use fresh, high-quality activated PEG.- For NHS-ester chemistry, maintain a pH of 7.2-8.5. For maleimide chemistry, a pH of 6.5-7.5 is optimal.- Use non-nucleophilic buffers like phosphate or HEPES.- Increase the molar ratio of PEG to this compound (e.g., 5:1, 10:1). |
| Loss of Biological Activity | - PEG attachment at or near the receptor-binding site- Steric hindrance from the PEG chain | - If possible, use site-specific PEGylation to direct conjugation away from the active site.- Try a smaller PEG chain.- Consider reversible PEGylation to release the unmodified peptide. |
| Product Heterogeneity (multiple PEGylated species) | - Multiple reactive sites on this compound (e.g., multiple lysines)- Presence of diol impurities in monofunctional PEG | - Use site-directed mutagenesis to remove excess reactive sites.- Optimize reaction conditions (e.g., lower pH to favor N-terminal modification).- Use highly pure, monofunctional PEG reagents.- Employ purification techniques like ion-exchange chromatography to separate different species. |
| Difficulty in Purifying PEGylated this compound | - Similar physicochemical properties of different PEGylated species- Co-elution of unreacted PEG | - Use a combination of purification methods, such as ion-exchange chromatography followed by size-exclusion chromatography.- For ion-exchange, create a shallow salt gradient to improve the resolution of species with small charge differences.- For size-exclusion, ensure the column has the appropriate pore size to separate the PEGylated conjugate from unreacted protein and PEG. |
B. This compound-Albumin Fusion Proteins
Genetically fusing this compound to serum albumin or an albumin-binding domain (ABD) leverages the long half-life of albumin (around 19 days in humans) to extend the circulation time of the peptide.
FAQs
-
Q1: Should this compound be fused to the N- or C-terminus of albumin?
-
A1: The orientation of the fusion can impact the expression, folding, and activity of both proteins. It is often necessary to empirically test both N- and C-terminal fusions to determine the optimal configuration.
-
-
Q2: What are the advantages of using an albumin-binding domain (ABD) instead of full-length albumin?
-
A2: Fusing to a smaller ABD results in a smaller overall construct, which may be easier to express and purify. The ABD-fusion protein then binds non-covalently to endogenous albumin in circulation.
-
-
Q3: Which expression system is best for producing this compound-albumin fusion proteins?
-
A3: While E. coli can be used, it may lead to the formation of insoluble inclusion bodies, especially for larger proteins. Eukaryotic systems like yeast (Pichia pastoris) or mammalian cells (e.g., CHO, HEK293) are often preferred as they can handle larger proteins and provide post-translational modifications that may be important for proper folding and stability.
-
Troubleshooting Guide: Fusion Protein Expression & Purification
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Expression | - Codon bias between the gene and the expression host- Toxicity of the fusion protein to the host cells- Errors in the gene sequence (e.g., frameshift mutation) | - Optimize the codon usage of your gene construct for the chosen expression host.- Use a lower induction temperature and/or a lower concentration of the inducing agent.- Sequence the entire open reading frame to verify its integrity. |
| Insoluble Protein (Inclusion Bodies) | - High expression rate overwhelming the cellular folding machinery- Lack of necessary chaperones or post-translational modifications in the expression host | - Lower the induction temperature (e.g., 15-20°C) to slow down protein synthesis.- Co-express molecular chaperones.- Fuse a solubility-enhancing tag (e.g., MBP, GST) to the construct.- Switch to a eukaryotic expression system. |
| Protein Degradation | - Proteolytic cleavage by host cell proteases | - Use protease-deficient host strains.- Add a protease inhibitor cocktail during cell lysis and purification.- Perform all purification steps at 4°C. |
| Low Yield After Purification | - Inefficient cell lysis- Inaccessible affinity tag- Suboptimal buffer conditions | - Use a more rigorous lysis method (e.g., sonication, French press).- Ensure the affinity tag is not sterically hindered or cleaved.- Optimize the pH and salt concentrations of your binding, wash, and elution buffers. |
C. Inhibition of Neprilysin (NEP)
Neprilysin is a key enzyme responsible for the degradation of this compound in circulation. Inhibiting NEP can significantly increase the levels of endogenous ANP.
FAQs
-
Q1: What is the mechanism of action of a neprilysin inhibitor like sacubitril?
-
A1: Sacubitril is a prodrug that is converted to its active metabolite, which then inhibits the enzyme neprilysin. This prevents the breakdown of natriuretic peptides like ANP, leading to their increased concentration and prolonged activity.
-
-
Q2: Does neprilysin inhibition affect other peptides?
-
A2: Yes, neprilysin degrades other vasoactive peptides, including bradykinin and adrenomedullin. The inhibition of their degradation can contribute to the overall therapeutic effect.
-
Troubleshooting Guide: In-vitro Neprilysin Inhibition Assays
| Problem | Possible Cause(s) | Solution(s) |
| No observed increase in ANP levels | - Inactive inhibitor- Incorrect assay conditions- Low endogenous ANP production in the cell model | - Verify the activity and concentration of the neprilysin inhibitor.- Ensure the assay buffer and incubation time are optimal for both NEP activity and its inhibition.- Use a cell line known to secrete ANP or supplement the media with exogenous ANP. |
| High variability in results | - Inconsistent cell densities- Degradation of ANP by other proteases- Pipetting errors | - Ensure consistent cell seeding and treatment conditions.- Include a broad-spectrum protease inhibitor cocktail in your assay.- Use calibrated pipettes and proper pipetting techniques. |
D. Nanoparticle Encapsulation of this compound
Encapsulating this compound in biodegradable nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), can protect it from enzymatic degradation and provide a sustained-release profile.
FAQs
-
Q1: Which method is suitable for encapsulating a hydrophilic peptide like this compound in PLGA nanoparticles?
-
A1: The double emulsion-solvent evaporation (w/o/w) method is commonly used for encapsulating hydrophilic drugs like peptides into hydrophobic polymers like PLGA.
-
-
Q2: What factors influence the encapsulation efficiency and release rate?
-
A2: Key factors include the type of PLGA (ratio of lactic to glycolic acid, molecular weight), the concentration of the polymer and peptide, the type and concentration of the surfactant, and the energy input during emulsification (e.g., sonication power and time).
-
Troubleshooting Guide: Nanoparticle Formulation
| Problem | Possible Cause(s) | Solution(s) |
| Low Encapsulation Efficiency | - Diffusion of the hydrophilic peptide into the external aqueous phase during the second emulsification step- Poor stability of the primary emulsion | - Optimize the pH of the aqueous phases to influence the charge of the peptide.- Increase the viscosity of the internal aqueous phase.- Use a higher concentration of polymer in the organic phase. |
| Large or Polydisperse Nanoparticles | - Insufficient energy during emulsification- Inappropriate surfactant concentration | - Increase sonication power or homogenization speed.- Optimize the concentration of the surfactant (e.g., PVA, TPGS). |
| High Initial Burst Release | - Peptide adsorbed to the nanoparticle surface- Porous nanoparticle structure | - Optimize the washing steps after nanoparticle formation to remove surface-bound peptide.- Use a higher molecular weight PLGA to create a denser polymer matrix. |
| Particle Aggregation | - Insufficient surface charge- Inadequate surfactant coverage | - Ensure the final nanoparticle suspension has a sufficient zeta potential (typically > ±20 mV) for electrostatic stabilization.- Increase the concentration of the surfactant. |
II. Quantitative Data Summary
The following table summarizes the reported half-life extensions for this compound using various strategies.
| Strategy | Modification | Model System | Half-life of Native this compound | Half-life of Modified this compound | Fold Increase | Reference |
| Reversible PEGylation | 30 kDa PEG-Fmoc linker | Wistar Rats | 2-5 minutes | > 60 minutes (prolonged hypotensive effect) | >12 | [4] |
| Neprilysin Inhibition | Sacubitril/Valsartan | Chronic Heart Failure Patients | N/A (endogenous ANP) | ~4-fold increase in plasma ANP levels | ~4 | [1][2] |
| Fusion to Albumin-Binding Domain | ABD-ZHER2-PE38 (Immunotoxin example) | Mice | 13.5 minutes | 330.8 minutes | ~24.4 | [5] from previous search |
| Structural Analogs | Anaritide (synthetic ANP) | Humans | 2-5 minutes | ~20 minutes | ~4-10 | [6] from previous search |
III. Detailed Experimental Protocols
A. Site-Specific PEGylation of this compound (via an engineered Cysteine)
This protocol describes the site-specific PEGylation of an this compound analog containing a single, free cysteine residue using a maleimide-activated PEG.
1. Materials:
-
Cysteine-containing this compound analog
-
mPEG-Maleimide (e.g., 20 kDa)
-
Reaction Buffer: 50 mM Phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.0
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine
-
Purification Buffers: As required for Ion-Exchange and/or Size-Exclusion Chromatography.
2. Protocol:
-
Peptide Preparation: Dissolve the lyophilized Cysteine-Auriculin in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Reduction of Disulfide Bonds (if any): Add a 2-5 molar excess of TCEP to the peptide solution to ensure the target cysteine is in its reduced, free thiol form. Incubate for 1 hour at room temperature.
-
PEGylation Reaction: Dissolve the mPEG-Maleimide in the Reaction Buffer to a concentration that will yield a 5- to 10-fold molar excess when added to the peptide solution. Add the PEG solution to the reduced peptide solution and gently mix.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Add a 2-fold molar excess of L-cysteine (relative to the mPEG-Maleimide) to quench any unreacted maleimide groups. Incubate for 1 hour at room temperature.
-
Purification: Purify the PEGylated this compound from unreacted peptide, excess PEG, and quenching reagent using Ion-Exchange Chromatography followed by Size-Exclusion Chromatography.
-
Characterization: Confirm the identity and purity of the mono-PEGylated product using SDS-PAGE (which will show a shift in molecular weight) and Mass Spectrometry. Assess the biological activity using an appropriate in-vitro assay (e.g., cGMP stimulation in a relevant cell line).
B. Production of this compound-Albumin Fusion Protein in E. coli
This protocol provides a general workflow for the expression and purification of a His-tagged this compound-Albumin fusion protein.
1. Gene Synthesis and Cloning:
-
Design the fusion gene construct, consisting of the this compound coding sequence fused to the Human Serum Albumin (HSA) coding sequence via a flexible linker (e.g., (G4S)3). Include a C- or N-terminal Hexahistidine (6xHis) tag for purification.
-
Optimize the codon usage of the fusion gene for E. coli expression.
-
Synthesize the gene and clone it into a suitable E. coli expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7).
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression:
-
Inoculate a starter culture of the transformed E. coli in LB medium containing the appropriate antibiotic and grow overnight at 37°C.
-
The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
To improve solubility, reduce the temperature to 18-25°C and continue to incubate for 16-24 hours.
3. Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme and a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the soluble fraction onto a Ni-NTA affinity chromatography column.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).
-
Elute the fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further purify the protein and perform buffer exchange using Size-Exclusion Chromatography.
-
Analyze the purity of the final product by SDS-PAGE.
C. Encapsulation of this compound in PLGA Nanoparticles (Double Emulsion Method)
1. Materials:
-
This compound
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate
-
Surfactant: Poly(vinyl alcohol) (PVA) or Vitamin E TPGS
-
Aqueous Phases: Deionized water or a suitable buffer
2. Protocol:
-
Preparation of Solutions:
-
Internal Aqueous Phase (W1): Dissolve this compound in deionized water to a concentration of 1-5 mg/mL.
-
Organic Phase (O): Dissolve PLGA in DCM to a concentration of 20-50 mg/mL.
-
External Aqueous Phase (W2): Prepare a 1-5% (w/v) solution of PVA in deionized water.
-
-
Primary Emulsion (W1/O): Add a small volume of the W1 phase to the O phase. Emulsify using a high-speed homogenizer or a probe sonicator on ice to form a stable water-in-oil emulsion.
-
Secondary Emulsion (W1/O/W2): Add the primary emulsion to the W2 phase and immediately homogenize or sonicate again to form the double emulsion.
-
Solvent Evaporation: Transfer the double emulsion to a larger volume of the W2 phase and stir at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: Collect the nanoparticles by centrifugation. Resuspend the pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove residual surfactant and unencapsulated peptide.
-
Lyophilization: Freeze-dry the purified nanoparticle suspension for long-term storage.
-
Characterization: Determine the particle size and zeta potential using Dynamic Light Scattering (DLS). Analyze the surface morphology using Scanning Electron Microscopy (SEM). Calculate the encapsulation efficiency by measuring the amount of unencapsulated this compound in the supernatant after the first centrifugation step.
IV. Mandatory Visualizations
A. Signaling Pathway of this compound
Caption: this compound signaling pathway and degradation.
B. Experimental Workflow for Site-Specific PEGylation
Caption: Workflow for site-specific PEGylation of this compound.
C. Experimental Workflow for Fusion Protein Production
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Natriuretic Effects of Auriculin and Urodilatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the natriuretic properties of Auriculin, also known as Atrial Natriuretic Peptide (ANP), and Urodilatin. The information presented is collated from various experimental studies to assist researchers and drug development professionals in understanding the key differences and potential therapeutic advantages of each peptide.
Introduction
This compound (ANP) is a 28-amino acid peptide hormone primarily synthesized and secreted by cardiac atria in response to atrial distension, playing a crucial role in cardiovascular homeostasis. Urodilatin is a 32-amino acid peptide that is closely related to ANP and is isolated from human urine. It is now understood to be a renal-derived natriuretic peptide, produced in the distal tubules of the kidney. While both peptides exert their effects by binding to the same receptors and utilizing a common signaling pathway, significant differences in their metabolic stability lead to distinct natriuretic profiles.
Mechanism of Action and Signaling Pathway
Both this compound and Urodilatin mediate their physiological effects by binding to the natriuretic peptide receptor-A (NPR-A). This receptor possesses intrinsic guanylyl cyclase activity. Upon ligand binding, the receptor is activated, leading to the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP then acts as a second messenger, activating cGMP-dependent protein kinases (PKG) which in turn phosphorylate downstream targets to elicit the final physiological response. This includes inhibition of sodium reabsorption in the renal tubules, vasodilation, and inhibition of the renin-angiotensin-aldosterone system.
Key Differences in Metabolism
The primary distinction between this compound and Urodilatin lies in their susceptibility to enzymatic degradation. This compound is readily cleaved and inactivated by the renal enzyme neutral endopeptidase (NEP), which is abundant in the brush border of the proximal tubules.[1] In contrast, the N-terminal extension of four amino acids in Urodilatin confers a significant resistance to degradation by NEP.[2] This increased metabolic stability is a key factor contributing to the enhanced and more prolonged natriuretic and diuretic effects of Urodilatin compared to this compound.
Comparative Natriuretic and Diuretic Effects
Experimental evidence from various animal models and human studies consistently demonstrates the superior natriuretic and diuretic potency of Urodilatin over this compound.
| Parameter | This compound (ANP) | Urodilatin | Key Findings |
| Natriuretic Effect | Moderate increase in sodium excretion. | Potent, dose-dependent increase in sodium excretion. | In conscious sheep, equimolar intra-renal infusions of urodilatin resulted in a significantly greater natriuretic response compared to ANF under all sodium statuses.[2] In conscious dogs, a 50 ng/kg/min infusion of ANP doubled sodium excretion, while the same dose of urodilatin led to a more than four-fold increase.[3] |
| Diuretic Effect | Moderate increase in urine flow. | Potent, dose-dependent increase in urine flow. | In conscious dogs, both peptides approximately doubled urine flow at a dose of 50 ng/kg/min.[3] In patients with congestive heart failure, a prolonged infusion of urodilatin (15 ng/kg/min) significantly increased urine flow from 0.7 to 1.5 ml/min.[4] |
| cGMP Production | Increases plasma and urinary cGMP. | Elicits a more pronounced and sustained increase in plasma and urinary cGMP. | In dogs with congestive heart failure, equimolar infusions of urodilatin resulted in similar increases in plasma and urinary cGMP as BNP, while ANP showed no significant change.[1] |
| Renal Hemodynamics | Can increase Glomerular Filtration Rate (GFR). | Increases GFR, often to a greater extent than ANP. | In dogs with congestive heart failure, urodilatin infusion led to an increase in GFR, whereas ANP did not.[1] |
| Systemic Blood Pressure | Can cause a significant decrease in blood pressure. | Tends to have less of a hypotensive effect at equipotent natriuretic doses. | In healthy volunteers, ANF was shown to decrease blood pressure, whereas urodilatin lowered diastolic blood pressure only at the highest doses.[5] |
Experimental Protocols
The following outlines a general experimental workflow for comparing the natriuretic effects of this compound and Urodilatin in a conscious animal model, based on methodologies described in the cited literature.
Detailed Methodologies
1. Animal Model and Surgical Preparation:
-
Species: Commonly used models include conscious sheep and dogs.
-
Instrumentation: Chronic indwelling catheters are surgically placed in an artery (for blood pressure monitoring and blood sampling) and a vein (for peptide infusion). For renal-specific studies, a catheter may be placed directly into the renal artery. A bladder catheter is inserted for timed urine collection. A flow probe may be placed around the renal artery to measure renal blood flow.
-
Recovery: Animals are allowed a sufficient recovery period after surgery before experiments commence.
2. Peptide Infusion:
-
Peptides: Lyophilized this compound (ANP) and Urodilatin are reconstituted in a suitable vehicle (e.g., sterile saline).
-
Administration: Peptides are infused intravenously or intra-renally at varying doses. Dose-response studies often involve a stepwise increase in the infusion rate.
-
Control: A vehicle-only infusion is administered as a control.
3. Sample Collection and Analysis:
-
Urine: Urine is collected in timed intervals before, during, and after peptide infusion. Urine volume is measured to determine urine flow rate. Urinary sodium concentration is measured by flame photometry to calculate the sodium excretion rate. Urinary cGMP levels are often quantified using a radioimmunoassay (RIA).[6]
-
Blood: Blood samples are collected at specified time points. Plasma is separated by centrifugation and stored for analysis of cGMP levels (by RIA), electrolytes, and hematocrit.
-
Hemodynamic Monitoring: Arterial blood pressure, heart rate, and renal blood flow are continuously monitored and recorded throughout the experiment.
4. Measurement of Neutral Endopeptidase (NEP) Activity:
-
To directly assess the differential degradation of this compound and Urodilatin, in vitro assays can be performed.
-
Method: Purified recombinant NEP is incubated with either this compound or Urodilatin. The rate of peptide degradation is measured over time, often by analyzing the remaining intact peptide using techniques like high-performance liquid chromatography (HPLC).
Conclusion
The available experimental data strongly indicate that Urodilatin is a more potent and longer-acting natriuretic and diuretic agent than this compound. This enhanced efficacy is primarily attributed to its resistance to degradation by renal neutral endopeptidase. While both peptides share a common mechanism of action through the NPR-A/cGMP signaling pathway, the superior pharmacokinetic profile of Urodilatin makes it a potentially more effective therapeutic agent in conditions characterized by sodium and water retention, such as congestive heart failure and certain forms of renal failure. The reduced impact on systemic blood pressure at equipotent natriuretic doses may also offer a therapeutic advantage for Urodilatin. Further clinical investigations are warranted to fully elucidate the therapeutic potential of Urodilatin in various disease states.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Comparison of the renal effects of urodilatin and atrial natriuretic factor: effect of changes in sodium status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renal effects of urodilatin and atrial natriuretic peptide in volume expanded conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of prolonged infusion of urodilatin [ANP-(95-126)] in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ahajournals.org [ahajournals.org]
Auriculin's Aldosterone Suppression: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Auriculin's (Atrial Natriuretic Peptide or ANP) effect on aldosterone suppression, offering a comparative analysis with other aldosterone-inhibiting agents. The content is supported by experimental data, detailed protocols, and visual diagrams to facilitate a thorough understanding of the underlying mechanisms and experimental workflows.
Comparative Analysis of Aldosterone Suppression
The following table summarizes the quantitative data on the aldosterone-suppressing effects of this compound and its alternatives. It is important to note that the data is compiled from various studies with different experimental models and conditions, which may influence the observed efficacy.
| Compound | Experimental Model | Aldosterone Suppression Effect | Reference |
| This compound (ANP) | Conscious, sodium-depleted rats | Intravenous infusion produced a significant decrement in plasma aldosterone concentration after 120 minutes. | [1] |
| Normal human volunteers (supine) | Infusion provoked suppressed aldosterone secretion. | ||
| Dispersed human adrenal adenoma cells in vitro | Significantly inhibited basal and potassium-stimulated aldosterone secretion. | [2] | |
| Spironolactone | Patients with primary aldosteronism (idiopathic adrenal hyperplasia) | Treatment (100-300 mg/day) failed to increase plasma aldosterone despite normalized renin and potassium levels, indicating sustained suppression of the aldosterone response. | [3] |
| Hypertensive patients | In a comparative study, spironolactone (75–225 mg daily) showed superior blood pressure reduction compared to eplerenone, suggesting a potent anti-aldosterone effect. | [4] | |
| Eplerenone | Patients with primary aldosteronism (idiopathic adrenal hyperplasia) | In a head-to-head trial with spironolactone, eplerenone (100–300 mg daily) was less effective in reducing diastolic blood pressure, suggesting a comparatively less potent aldosterone-blocking effect at the studied doses. | [4] |
| In vitro studies | Eplerenone exhibits up to a 20-fold lower affinity for the mineralocorticoid receptor compared to spironolactone. | [5] | |
| Aldosterone Synthase Inhibitors (e.g., Lorundrostat) | Patients with uncontrolled hypertension | Lorundrostat, a novel aldosterone synthase inhibitor, demonstrated a statistically and clinically significant reduction in systolic blood pressure. | [6] |
Signaling Pathway of this compound in Aldosterone Suppression
This compound mediates its inhibitory effect on aldosterone secretion primarily through its interaction with the Natriuretic Peptide Receptor-A (NPR-A) on the surface of adrenal glomerulosa cells. This interaction triggers a signaling cascade that ultimately leads to the suppression of aldosterone synthesis and release.
Caption: this compound's signaling pathway for aldosterone suppression.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the validation of this compound's effect on aldosterone suppression.
In Vitro Validation of this compound's Effect on Aldosterone Secretion
This protocol is a generalized procedure based on methodologies described for studying the effects of substances on isolated adrenal glomerulosa cells.
Objective: To determine the direct effect of this compound on aldosterone secretion from adrenal glomerulosa cells in a controlled in vitro environment.
Materials:
-
Adrenal glands (e.g., from bovine or rodent models)
-
Collagenase solution
-
Incubation medium (e.g., Krebs-Ringer bicarbonate buffer with glucose and bovine serum albumin)
-
This compound (synthetic ANP)
-
Aldosterone secretagogues (e.g., Angiotensin II, ACTH, Potassium Chloride)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Aldosterone measurement kit (RIA or ELISA)
Procedure:
-
Cell Isolation:
-
Excise adrenal glands and place them in ice-cold buffer.
-
Separate the adrenal cortex and specifically isolate the zona glomerulosa.
-
Mince the tissue and digest with a collagenase solution to obtain a single-cell suspension.
-
Wash the cells by centrifugation and resuspend them in the incubation medium.
-
Determine cell viability and concentration.
-
-
Cell Culture and Treatment:
-
Plate the dispersed glomerulosa cells in 96-well plates at a predetermined density.
-
Allow the cells to adhere and equilibrate in the incubator.
-
Pre-incubate the cells with varying concentrations of this compound for a specified period.
-
Stimulate the cells with an aldosterone secretagogue (e.g., Angiotensin II) in the presence or absence of this compound.
-
Include control wells with no treatment, secretagogue alone, and this compound alone.
-
-
Sample Collection and Analysis:
-
After the incubation period, collect the supernatant from each well.
-
Measure the aldosterone concentration in the supernatant using a validated Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) protocol.
-
-
Data Analysis:
-
Calculate the percentage inhibition of aldosterone secretion by this compound compared to the stimulated control.
-
Determine the dose-response relationship and calculate the IC50 value if applicable.
-
In Vivo Validation of this compound's Effect in an Animal Model
This protocol outlines a general procedure for assessing the impact of this compound on plasma aldosterone levels in a living organism.
Objective: To evaluate the systemic effect of this compound on aldosterone levels in an animal model.
Materials:
-
Laboratory animals (e.g., rats, dogs)
-
Anesthetic agents
-
Catheters for infusion and blood sampling
-
Infusion pump
-
This compound (synthetic ANP) solution
-
Saline solution (for control)
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Aldosterone measurement kit (RIA or ELISA)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal according to approved protocols.
-
Surgically implant catheters into a vein for infusion and an artery for blood sampling.
-
Allow the animal to recover and stabilize.
-
-
Experimental Procedure:
-
Collect a baseline blood sample.
-
Begin a continuous intravenous infusion of either saline (control group) or this compound solution (experimental group) at a specified rate and duration.
-
Collect blood samples at predetermined time points during and after the infusion.
-
-
Sample Processing and Analysis:
-
Immediately place blood samples on ice and then centrifuge to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Measure plasma aldosterone concentrations using a validated RIA or ELISA protocol.
-
-
Data Analysis:
-
Calculate the percentage change in plasma aldosterone levels from baseline at each time point for both the control and experimental groups.
-
Statistically compare the aldosterone levels between the two groups to determine the significance of this compound's effect.
-
Aldosterone Measurement by Radioimmunoassay (RIA)
This is a generalized protocol for the quantitative determination of aldosterone in plasma or serum.
Principle: RIA is a competitive binding assay where a known quantity of radiolabeled aldosterone (tracer) competes with the unlabeled aldosterone in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled aldosterone in the sample.
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma or serum samples.
-
For some assays, an extraction step with an organic solvent (e.g., dichloromethane) may be required to separate aldosterone from other interfering substances.
-
-
Assay Setup:
-
Pipette standards, controls, and samples into appropriately labeled tubes.
-
Add the radiolabeled aldosterone tracer to all tubes.
-
Add the specific anti-aldosterone antibody to all tubes except the "total counts" tubes.
-
-
Incubation:
-
Vortex the tubes and incubate for a specified time and temperature (e.g., 1-2 hours at 4°C) to allow for competitive binding.
-
-
Separation of Bound and Free Aldosterone:
-
Add a separation reagent (e.g., a second antibody, charcoal, or coated tubes) to precipitate the antibody-bound aldosterone.
-
Centrifuge the tubes to pellet the bound fraction.
-
-
Radioactivity Measurement:
-
Decant or aspirate the supernatant (free fraction).
-
Measure the radioactivity in the pellet (bound fraction) using a gamma counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the aldosterone standards.
-
Determine the aldosterone concentration in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.
-
Aldosterone Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This is a generalized protocol for the quantitative determination of aldosterone in serum, plasma, or other biological fluids.
Principle: This is a competitive ELISA. Aldosterone in the sample competes with a fixed amount of enzyme-labeled aldosterone for binding to a limited number of anti-aldosterone antibodies coated on a microplate. After washing, a substrate is added, and the color development is inversely proportional to the concentration of aldosterone in the sample.[7]
Procedure:
-
Sample and Reagent Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare the required dilutions of standards, controls, and samples. For urine samples, a pre-treatment and dilution step is often necessary.[8]
-
-
Assay Procedure:
-
Washing:
-
Wash the wells multiple times with the provided wash buffer to remove any unbound components.[7]
-
-
Substrate Incubation:
-
Add the substrate solution to each well and incubate for a specific period to allow for color development.[7]
-
-
Stopping the Reaction and Reading:
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the aldosterone standards.
-
Determine the aldosterone concentration in the unknown samples by interpolating their absorbance values from the standard curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for validating the effect of a compound like this compound on aldosterone suppression, from initial in vitro screening to in vivo confirmation.
Caption: Workflow for validating aldosterone suppression.
References
- 1. The aldosterone antagonist and facultative diuretic eplerenone: A critical review [ouci.dntb.gov.ua]
- 2. The cardiovascular effects of eplerenone, a selective aldosterone-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spironolactone is More Effective Than Eplerenone at Lowering Blood Pressure in Patients With Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. sceti.co.jp [sceti.co.jp]
- 8. resources.bio-techne.com [resources.bio-techne.com]
A Comparative Analysis of Auriculin (ANP) and Brain Natriuretic Peptide (BNP) in the Management of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Auriculin (Atrial Natriuretic Peptide, ANP) and Brain Natriuretic Peptide (BNP) in the context of heart failure. Both peptides are crucial components of the body's counter-regulatory response to cardiac stress, yet subtle differences in their physiological effects and clinical performance exist. This document synthesizes experimental data to illuminate these distinctions, offering valuable insights for ongoing research and therapeutic development.
At a Glance: Key Physiological and Clinical Distinctions
| Feature | This compound (ANP) | Brain Natriuretic Peptide (BNP) |
| Primary Source | Cardiac Atria | Cardiac Ventricles |
| Primary Stimulus for Release | Atrial Distension | Ventricular Distension and Pressure Overload |
| Plasma Half-Life | ~2 minutes | ~22 minutes |
| Receptor Affinity | High affinity for NPR-A | High affinity for NPR-A (slightly lower than ANP) |
| Diagnostic Marker in Heart Failure | Less commonly used | Widely used for diagnosis and prognosis |
Signaling Pathways of ANP and BNP
Both this compound and BNP exert their biological effects by binding to the Natriuretic Peptide Receptor-A (NPR-A), a membrane-bound guanylyl cyclase. This interaction catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger to mediate a cascade of downstream physiological responses. These include vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system.
Comparative Performance Data in Heart Failure Models
The following tables summarize quantitative data from key experimental studies comparing the hemodynamic, renal, and neurohormonal effects of this compound and BNP in heart failure.
Table 1: Hemodynamic Effects
| Parameter | Species | Heart Failure Model | Treatment | Baseline | Post-Infusion | Percent Change | Citation |
| Pulmonary Capillary Wedge Pressure (mmHg) | Human | Congestive Heart Failure | ANP (0.1 µg/kg/min) | 24 ± 1 | 12 ± 2 | -50% | |
| Human | Congestive Heart Failure | BNP (0.1 µg/kg/min) | 21 ± 3 | 14 ± 4 | -33% | ||
| Canine | Acute Pacing-Induced HF | ANP (10 pmol/kg/min) | 15.7 ± 0.3 | No significant change | - | ||
| Canine | Acute Pacing-Induced HF | BNP (10 pmol/kg/min) | 15.7 ± 0.3 | 13.8 ± 0.3 | -12% | ||
| Systemic Vascular Resistance (dyne·s/cm⁵) | Human | Congestive Heart Failure | ANP (0.1 µg/kg/min) | 2129 ± 293 | 1737 ± 293 | -18% | |
| Human | Congestive Heart Failure | BNP (0.1 µg/kg/min) | 2485 ± 379 | 1771 ± 195 | -29% | ||
| Canine | Acute Pacing-Induced HF | ANP (10 pmol/kg/min) | 2179 ± 106 | No significant change | - | ||
| Canine | Acute Pacing-Induced HF | BNP (10 pmol/kg/min) | 2179 ± 106 | 1852 ± 90 | -15% | ||
| Cardiac Output (L/min) | Canine | Acute Pacing-Induced HF | ANP (10 pmol/kg/min) | 2.5 ± 0.2 | No significant change | - | |
| Canine | Acute Pacing-Induced HF | BNP (10 pmol/kg/min) | 2.5 ± 0.2 | 2.8 ± 0.2 | +13% | ||
| Stroke Volume Index (mL/m²) | Human | Congestive Heart Failure | ANP (0.1 µg/kg/min) | 26 ± 4 | 32 ± 4 | +23% | |
| Human | Congestive Heart Failure | BNP (0.1 µg/kg/min) | 26 ± 4 | 32 ± 4 | +23% |
Table 2: Renal and Neurohormonal Effects
| Parameter | Species | Heart Failure Model | Treatment | Baseline | Post-Infusion | Percent Change | Citation |
| Urine Volume (mL/min) | Human | Congestive Heart Failure | ANP (0.1 µg/kg/min) | 0.7 ± 0.3 | 4.5 ± 3.3 | +543% | |
| Human | Congestive Heart Failure | BNP (0.1 µg/kg/min) | 0.8 ± 0.2 | 5.3 ± 1.0 | +563% | ||
| Sodium Excretion (µEq/min) | Human | Congestive Heart Failure | ANP (0.1 µg/kg/min) | 53 ± 26 | 478 ± 389 | +802% (P=NS) | |
| Human | Congestive Heart Failure | BNP (0.1 µg/kg/min) | 77 ± 21 | 754 ± 108 | +879% (P<0.01) | ||
| Plasma Aldosterone | - | - | Both ANP and BNP infusion | Inhibitory effects observed | - | - | |
| Plasma Renin Activity | - | - | Both ANP and BNP infusion | Inhibitory effects observed | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are synthesized protocols from key comparative studies.
Canine Model of Acute Pacing-Induced Heart Failure
This model is utilized to study the acute hemodynamic effects of natriuretic peptides.
Protocol Details:
-
Animal Model: Anesthetized greyhound dogs are used.
-
Instrumentation: Animals are instrumented for the measurement of key hemodynamic parameters, including pulmonary capillary pressure (PCP), right atrial pressure (RAP), systemic vascular resistance (SVR), and cardiac output (CO).
-
Induction of Heart Failure: The right ventricle is paced at a high rate (e.g., 193 ± 4 bpm) until a target PCP of approximately 15 mmHg is achieved, indicating acute heart failure.
-
Drug Administration: In a randomized, within-animal crossover design, equimolar infusions of ANP (10 pmol/kg/min), BNP (10 pmol/kg/min), and a control vasodilator like sodium nitroprusside (SNP) are administered intravenously.
-
Data Collection: Hemodynamic parameters are continuously monitored and recorded at baseline (during pacing-induced heart failure) and throughout the infusion periods.
Human Infusion Studies in Congestive Heart Failure
These studies aim to elucidate the effects of natriuretic peptides in a clinical setting.
Protocol Details:
-
Patient Population: Patients with diagnosed congestive heart failure (CHF) are recruited.
-
Study Design: A controlled clinical trial design is often employed.
-
Drug Administration: Synthetic human ANP or BNP is infused at a specified rate (e.g., 0.1 µg/kg/min).
-
Hemodynamic Monitoring: A Swan-Ganz catheter is typically used for the measurement of pulmonary capillary wedge pressure, systemic vascular resistance, and stroke volume index.
-
Renal Function Assessment: Urine is collected to measure volume and electrolyte (sodium, chloride) excretion.
-
Neurohormonal Analysis: Blood samples are drawn to measure plasma levels of renin, aldosterone, and other relevant neurohormones.
-
Data Collection: All parameters are measured at baseline and at regular intervals during and after the peptide infusion.
Discussion and Future Directions
The experimental data reveal both similarities and distinctions in the actions of this compound and BNP. While both peptides demonstrate potent vasodilatory and natriuretic properties, some studies suggest that BNP may have more pronounced and sustained hemodynamic benefits in certain heart failure contexts. Notably, in a canine model of acute pacing-induced heart failure, the hemodynamic actions of ANP were blunted, whereas the response to BNP was preserved.
The longer plasma half-life of BNP contributes to its utility as a diagnostic and prognostic biomarker in clinical practice. However, the therapeutic potential of both peptides and their analogues continues to be an active area of investigation. Future research should focus on elucidating the specific patient populations that may derive the most benefit from each peptide, as well as exploring the potential for combination therapies that target the natriuretic peptide system. A deeper understanding of the differential regulation and downstream effects of ANP and BNP will be instrumental in the development of novel and more effective treatments for heart failure.
A Researcher's Guide to Antibody Cross-Reactivity in Natriuretic Peptide Immunoassays
For researchers, scientists, and drug development professionals, the precise quantification of natriuretic peptides—Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP)—is critical for cardiovascular research and diagnostics. However, the structural similarity among these peptides presents a significant challenge: antibody cross-reactivity. This guide provides a comparative analysis of antibody specificity, supported by experimental data, to aid in the selection of appropriate immunoassays.
Understanding the Natriuretic Peptide Family
ANP, BNP, and CNP are a family of structurally related peptide hormones that play crucial roles in cardiovascular homeostasis. While they share a common 17-amino acid ring structure, formed by a disulfide bond, differences in their N- and C-terminal tails are the basis for their distinct biological activities and antibody recognition. ANP and BNP are primarily cardiac hormones, while CNP functions more as a paracrine mediator in the endothelium and central nervous system.
Comparative Analysis of Antibody Cross-Reactivity
The specificity of an antibody is paramount for the accurate measurement of a particular natriuretic peptide without interference from others. Below is a summary of cross-reactivity data from commercially available immunoassays. It is important to note that many manufacturers claim "no significant cross-reactivity" without providing specific quantitative data. Researchers should interpret such claims with caution and, if possible, perform their own validation experiments.
Table 1: Quantitative Cross-Reactivity of a Commercial ANP Radioimmunoassay (RIA)
| Peptide | Cross-Reactivity (%) |
| Atrial Natriuretic Peptide (ANP) | 100 |
| Brain Natriuretic Peptide (BNP) | < 0.01 |
| C-type Natriuretic Peptide (CNP) | < 0.01 |
| Endothelin-1 | < 0.01 |
| Angiotensin II | < 0.01 |
| Arginine Vasopressin | < 0.01 |
Data adapted from a study utilizing a commercial ANP RIA kit. This table demonstrates high specificity for ANP with negligible cross-reactivity to BNP and CNP.
Table 2: Qualitative Specificity Claims from Commercial ANP ELISA Kits
| Manufacturer/Kit | Stated Cross-Reactivity with BNP | Stated Cross-Reactivity with CNP |
| RayBiotech Human/Mouse/Rat ANP ELISA | No significant cross-reactivity | No significant cross-reactivity |
| Invitrogen ANP Competitive ELISA | Data not explicitly provided | Data not explicitly provided |
| ELK Biotechnology Human ANP ELISA | No significant cross-reactivity or interference | No significant cross-reactivity or interference |
| FineTest Human ANP ELISA | No obvious cross-reaction | No obvious cross-reaction |
This table summarizes the qualitative statements made by various manufacturers regarding the specificity of their ANP ELISA kits. The lack of quantitative data underscores the need for independent validation.
Signaling Pathways of Natriuretic Peptides
The biological effects of natriuretic peptides are mediated through their binding to specific receptors. Understanding these pathways is essential for interpreting the physiological consequences of the levels measured by immunoassays.
A Comparative Analysis of Auriculin and Endothelin on Vascular Tone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physiological effects of Auriculin, also known as Atrial Natriuretic Peptide (ANP), and Endothelin on vascular tone. The information presented is supported by experimental data to aid in research and drug development.
Executive Summary
This compound and endothelin are potent endogenous vasoactive peptides with opposing effects on vascular tone, playing critical roles in cardiovascular homeostasis. This compound, a hormone released by atrial myocytes, is a powerful vasodilator, promoting the relaxation of vascular smooth muscle.[1][2] Conversely, endothelin, a peptide primarily produced by endothelial cells, is one of the most potent vasoconstrictors known.[3][4] Their balance is crucial for maintaining normal blood pressure and blood flow. Dysregulation of these systems is implicated in various cardiovascular diseases, including hypertension and heart failure.[5][6]
Comparative Data on Vascular Tone
The following tables summarize quantitative data from various studies, illustrating the contrasting effects of this compound and Endothelin on vascular parameters.
Table 1: Effects on Forearm Blood Flow (FBF) in Humans
| Vasoactive Agent | Dosage | Change in Forearm Blood Flow (FBF) | Study Population | Reference |
| This compound (ANP) | Intra-arterial infusion (10, 50, 250 ng/100 mL tissue/min) | Dose-dependent increase | Healthy subjects | [7] |
| Endothelin-1 (ET-1) Receptor Antagonist (BQ-123) | Intra-arterial infusion (100 nmol/min) | 46 ± 7% increase from baseline | Hypertensive subjects | [8] |
| Endothelin-1 (ET-1) Receptor Antagonist (BQ-123) | Intra-arterial infusion (100 nmol/min) | 20 ± 8% increase from baseline | Healthy subjects | [8] |
Table 2: Effects on Vascular Tone in Isolated Arteries
| Vasoactive Agent | Preparation | Effect | Mechanism | Reference |
| This compound (ANP) | Isolated rabbit aorta and chick rectum | Relaxation | Not specified in abstract | [9] |
| Endothelin-1 (ET-1) | Isolated small arteries (rat) | Potentiation of phenylephrine-induced contraction | Activation of ETA receptors | [10] |
| C-type Natriuretic Peptide (CNP) | Isolated renal microvessels | Dilation of afferent arterioles | Prostaglandin/nitric oxide pathway | [11] |
Signaling Pathways
The distinct actions of this compound and Endothelin on vascular tone are mediated by separate and opposing signaling cascades within vascular smooth muscle cells.
This compound (ANP) Signaling Pathway
This compound exerts its vasodilatory effect by activating the particulate guanylyl cyclase-A (pGC-A) receptor.[12] This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG).[13] PKG activation results in the phosphorylation of several downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.[1][14]
References
- 1. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 2. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Endothelin antagonism in pulmonary hypertension, heart failure, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arterial and venous effects of atrial natriuretic peptide in the human forearm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelin-1 and vascular tone in subjects with atherogenic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Particulate Guanylyl Cyclase A/cGMP Signaling Pathway in the Kidney: Physiologic and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Guanylate cyclase - Wikipedia [en.wikipedia.org]
Validating the Role of cGMP in Auriculin's Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the signaling pathway of Auriculin, also known as Atrial Natriuretic Peptide (ANP), with a focus on validating the pivotal role of cyclic guanosine monophosphate (cGMP) as its second messenger. We present a comparison with the nitric oxide (NO) signaling pathway, which also utilizes cGMP, to highlight the distinct mechanisms and physiological outcomes. This document includes quantitative data from key experiments, detailed experimental protocols, and visualizations of the signaling cascades and experimental workflows.
Comparative Analysis of cGMP-Mediating Signaling Pathways
This compound and nitric oxide are potent vasodilators that both exert their effects through the production of cGMP. However, they initiate this process through distinct mechanisms. This compound binds to the particulate guanylyl cyclase receptor (NPR-A), a transmembrane protein, which directly synthesizes cGMP from GTP upon activation.[1][2] In contrast, nitric oxide, a diffusible gas, activates soluble guanylyl cyclase (sGC) in the cytoplasm to produce cGMP.[1][3] This fundamental difference in activation leads to variations in the spatial and temporal dynamics of cGMP signaling, resulting in distinct physiological responses.
Quantitative Data Summary
The following table summarizes key quantitative data from studies comparing the effects of this compound (ANP) and a nitric oxide donor, sodium nitroprusside (SNP).
| Parameter | This compound (ANP) | Sodium Nitroprusside (SNP) | Key Findings & Citations |
| Primary Receptor | Particulate Guanylyl Cyclase (NPR-A) | Soluble Guanylyl Cyclase (sGC) | This compound directly binds to and activates its transmembrane receptor, while NO diffuses across the cell membrane to activate its cytosolic receptor.[1][2] |
| cGMP Production | Substantial, rapid, and sustained increase in intracellular cGMP. | Weak and transient increase in intracellular cGMP. | Studies in bovine aortic endothelial cells have shown that ANP induces a more robust and lasting cGMP response compared to NO.[1] |
| Vasodilation (Forearm Vascular Conductance - FVC) | Significant increase in FVC. | Significant increase in FVC, with a greater effect at higher doses compared to nitroglycerin. | Both are potent vasodilators, though their efficacy can vary in different vascular beds. SNP generally shows a more pronounced arterial dilation.[4][5] |
| Effect of cGMP Inhibitor (e.g., ODQ) on Vasodilation | Attenuates ANP-induced vasodilation. | Significantly reduces SNP-induced relaxation. | Inhibition of sGC with ODQ demonstrates the cGMP-dependency of both pathways for vasodilation.[6] |
| Downstream Effector | Primarily Protein Kinase G (PKG) | Primarily Protein Kinase G (PKG) | Both pathways converge on PKG to phosphorylate downstream targets, leading to physiological effects like smooth muscle relaxation.[7][8] |
Experimental Protocols
To validate the role of cGMP in this compound's signaling pathway, a series of key experiments are typically performed. Below are detailed methodologies for these essential assays.
cGMP Immunoassay (ELISA)
This protocol describes the quantitative measurement of intracellular cGMP levels in response to this compound stimulation using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell culture of target cells (e.g., vascular smooth muscle cells, endothelial cells)
-
This compound (ANP)
-
cGMP ELISA Kit (commercially available from various suppliers, e.g., Sigma-Aldrich, Cell Biolabs)[9][10]
-
0.1 M HCl
-
Phosphodiesterase inhibitors (e.g., IBMX)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate and grow to confluence.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 10-15 minutes to prevent cGMP degradation.
-
Stimulate cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for a specified time course (e.g., 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Lyse the cells by adding 0.1 M HCl to each well and incubate for 10 minutes. This stops the reaction and extracts the cGMP.
-
-
ELISA Procedure (following a typical kit protocol): [9][10]
-
Centrifuge the cell lysates to pellet cellular debris.
-
Add standards and samples (cell lysates) to the wells of the cGMP ELISA plate pre-coated with a capture antibody.
-
Add the cGMP-enzyme conjugate (e.g., cGMP-alkaline phosphatase) to each well.
-
Add the anti-cGMP antibody to initiate the competitive binding reaction.
-
Incubate the plate at room temperature for 2-3 hours.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for the recommended time to allow for color development. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at the specified wavelength (e.g., 405 nm or 450 nm).
-
Generate a standard curve using the absorbance values of the known cGMP standards.
-
Calculate the concentration of cGMP in the samples by interpolating their absorbance values on the standard curve.
-
Protein Kinase G (PKG) Activity Assay
This protocol outlines the measurement of PKG activity in cell lysates following this compound stimulation, typically using a radioactive ATP assay.
Materials:
-
Cell lysates prepared from this compound-stimulated and control cells.
-
[γ-³²P]ATP
-
PKG-specific substrate peptide (e.g., a synthetic peptide with a PKG recognition sequence)
-
Kinase buffer (containing MgCl₂, ATP, and a buffer like Tris-HCl)
-
Phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with this compound as described in the cGMP assay protocol.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
-
In a microcentrifuge tube, combine the cell lysate (containing PKG), kinase buffer, the PKG-specific substrate peptide, and [γ-³²P]ATP.
-
Initiate the reaction by adding the [γ-³²P]ATP and incubate at 30°C for a predetermined time (e.g., 10-20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.
-
-
Washing and Counting:
-
Wash the phosphocellulose paper multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Place the washed paper in a scintillation vial with scintillation fluid.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the PKG activity as the amount of ³²P incorporated into the substrate per unit of time per amount of protein in the lysate (e.g., in pmol/min/mg).
-
Compare the PKG activity in this compound-stimulated cells to that in control cells.
-
Intracellular Calcium Measurement using Fura-2 AM
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound, which, through cGMP, can influence calcium homeostasis.
Materials:
-
Target cells cultured on glass coverslips.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
Fluorescence microscopy setup with an excitation wavelength switcher (for 340 nm and 380 nm) and an emission detector (at ~510 nm).
-
Image analysis software.
Procedure:
-
Cell Loading with Fura-2 AM: [13]
-
Incubate the cells on coverslips with Fura-2 AM (typically 2-5 µM) in HBSS at 37°C for 30-60 minutes in the dark. The AM ester allows the dye to cross the cell membrane.
-
Wash the cells with fresh HBSS to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature. Intracellular esterases cleave the AM group, trapping the active Fura-2 dye inside the cells.
-
-
Fluorescence Imaging:
-
Mount the coverslip onto a perfusion chamber on the microscope stage.
-
Excite the cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at 510 nm.
-
Record a baseline fluorescence ratio (F340/F380) for a few minutes.
-
-
Cell Stimulation and Data Acquisition:
-
Perfuse the cells with a solution containing this compound.
-
Continuously record the F340/F380 ratio. An increase in intracellular calcium leads to an increase in the fluorescence intensity at 340 nm excitation and a decrease at 380 nm, resulting in an increased F340/F380 ratio.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Plot the change in the F340/F380 ratio over time to visualize the calcium response to this compound.
-
Visualizations
Signaling Pathway Diagrams
Caption: this compound's cGMP-dependent signaling pathway.
Caption: Comparison of this compound and Nitric Oxide signaling.
Experimental Workflow Diagram
Caption: Workflow for validating cGMP's role in this compound signaling.
References
- 1. Atrial natriuretic peptide-initiated cGMP pathways regulate vasodilator-stimulated phosphoprotein phosphorylation and angiogenesis in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Difference in effect of atrial natriuretic peptide on cGMP in aortic and coronary smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Comparison of the vasodilatory effects of sodium nitroprusside vs. nitroglycerin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitric oxide and sodium nitroprusside-induced relaxation of the human umbilical artery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Atrial natriuretic peptide promotes cardiomyocyte survival by cGMP-dependent nuclear accumulation of zyxin and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. moodle2.units.it [moodle2.units.it]
- 14. ionbiosciences.com [ionbiosciences.com]
Auriculin vs. Other Diuretic Agents: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Auriculin, also known as Atrial Natriuretic Peptide (ANP), against other classes of diuretic agents. The information is supported by experimental data from clinical and preclinical studies, with a focus on quantitative comparisons, detailed methodologies, and the underlying physiological mechanisms.
Executive Summary
This compound (ANP) is an endogenous peptide hormone with potent diuretic, natriuretic, and vasodilatory properties. Its mechanism of action, primarily mediated through the natriuretic peptide receptor-A (NPR-A) and subsequent generation of cyclic guanosine monophosphate (cGMP), distinguishes it from traditional diuretic agents. This guide compares the efficacy of this compound and its analogs (e.g., Carperitide, Ularitide) with loop diuretics (e.g., furosemide), dopamine, and provides a mechanistic comparison with thiazide and potassium-sparing diuretics.
Clinical evidence suggests that this compound and its analogs can effectively increase urine output and sodium excretion, particularly in the setting of acute decompensated heart failure (ADHF). A key differentiator is its effect on renal hemodynamics, often increasing or maintaining the glomerular filtration rate (GFR), whereas loop diuretics can sometimes cause a decrease. However, the overall clinical benefit and mortality outcomes for this compound and its analogs remain a subject of ongoing research and have shown mixed results in large clinical trials.
Comparative Efficacy Data
The following tables summarize the quantitative data from comparative studies.
Table 1: this compound (ANP) vs. Furosemide
| Parameter | This compound (ANP) | Furosemide | Study Population | Key Findings |
| Glomerular Filtration Rate (GFR) | Increased | Decreased (-12%) or no significant change | Post-cardiac surgery patients with normal renal function | ANP improves GFR, while furosemide may lead to a modest decrease.[1][2] |
| Urine Flow | Increased | Significantly Increased (10-fold) | Post-cardiac surgery patients with normal renal function | Furosemide induces a more potent diuretic effect in terms of urine volume.[1][2] |
| Fractional Excretion of Sodium (FeNa) | Increased | Significantly Increased (15-fold) | Post-cardiac surgery patients with normal renal function | Furosemide has a more pronounced effect on fractional sodium excretion.[1][2] |
| Renal Oxygen Consumption | Increased (+26%) | Decreased (-23%) | Post-cardiac surgery patients with normal renal function | ANP increases renal oxygen demand, while furosemide decreases it, suggesting a potential benefit for furosemide in ischemic conditions.[1][2] |
| Tubular Sodium Reabsorption | Increased (+9%) | Decreased (-28%) | Post-cardiac surgery patients with normal renal function | The mechanisms of natriuresis are distinct; ANP's effect is more related to GFR changes, while furosemide directly inhibits tubular reabsorption.[1][2] |
Table 2: this compound (ANP) vs. Dopamine
| Parameter | This compound (ANP) | Dopamine | Study Population | Key Findings |
| Glomerular Filtration Rate (GFR) | Increased | Increased (+8%) | Patients with essential hypertension and normotensive subjects | Both agents increase GFR, and their effects appear to be additive.[3] |
| Urinary Sodium Excretion (UNaV) | Increased | Increased (+100%) | Patients with essential hypertension and normotensive subjects | Both agents increase sodium excretion, with their effects being additive.[3] |
| Renal Blood Flow (RBF) | No consistent change | Increased | Patients with essential hypertension and normotensive subjects | Dopamine consistently increases renal blood flow, while ANP's effect is variable.[3] |
| Filtration Fraction | Increased | No change | Patients with essential hypertension and normotensive subjects | ANP increases filtration fraction, suggesting efferent arteriole constriction, a different mechanism from dopamine's afferent vasodilation.[3] |
| Nephrogenous cGMP | Markedly Increased | No effect | Patients with essential hypertension and normotensive subjects | ANP acts via the cGMP pathway, while dopamine does not, highlighting their different signaling mechanisms.[3] |
Table 3: this compound Analogs vs. Furosemide/Placebo in Acute Heart Failure
| Drug | Comparator | Key Efficacy Endpoint | Result | Study Population |
| Carperitide | Low-dose Furosemide + Hypertonic Saline | Length of hospital stay, rehospitalization, mortality | No significant difference in clinical outcomes.[4] | Patients with acute decompensated heart failure (ADHF) |
| Ularitide | Placebo | Cardiovascular mortality | No significant reduction in long-term cardiovascular mortality.[5] | Patients with acute heart failure |
Experimental Protocols
Study of h-ANP vs. Furosemide in Post-Cardiac Surgery Patients
-
Objective: To evaluate the differential effects of human atrial natriuretic peptide (h-ANP) and furosemide on renal oxygen consumption, glomerular filtration rate, and renal hemodynamics.
-
Study Design: Prospective, two-agent interventional study.
-
Participants: 19 mechanically ventilated postcardiac surgery patients with normal renal function.
-
Interventions:
-
h-ANP group (n=10): Infusion at 25 and 50 ng/kg per minute.
-
Furosemide group (n=9): Infusion at 0.5 mg/kg per hour.
-
-
Measurements:
-
Renal plasma flow and glomerular filtration rate were measured using the infusion clearance technique for 51Cr-labeled EDTA and para-aminohippurate (PAH), corrected for renal extraction of PAH.
-
Renal oxygen consumption was calculated from renal blood flow and the arteriovenous oxygen content difference across the kidney.
-
Urine flow and fractional excretion of sodium were also determined.[1]
-
Study of ANP vs. Dopamine in Hypertensive and Normotensive Subjects
-
Objective: To compare the renal effects of dopamine and dopamine plus ANP.
-
Study Design: Crossover infusion study.
-
Participants: 7 patients with essential hypertension and 5 normotensive subjects.
-
Interventions:
-
Dopamine infusion at 1 µg/kg/min for 120 minutes.
-
After 40 minutes of dopamine infusion, ANP infusion at 25 ng/kg/min was added for 40 minutes.
-
-
Measurements:
-
Renal function parameters (GFR, RBF, UNaV) were determined before, during, and after the infusions.
-
Nephrogenous cGMP was also measured.[3]
-
Signaling Pathways and Mechanisms of Action
This compound (ANP) Signaling Pathway
This compound exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This binding activates the intracellular guanylyl cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating protein kinase G (PKG), which in turn phosphorylates downstream targets to mediate the physiological effects of ANP, including vasodilation, natriuresis, and diuresis.[6]
Comparative Mechanisms of Action
-
Loop Diuretics (e.g., Furosemide): Inhibit the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle, leading to a significant increase in the excretion of sodium, potassium, chloride, and water.
-
Thiazide Diuretics (e.g., Hydrochlorothiazide): Inhibit the Na+-Cl- cotransporter in the distal convoluted tubule, resulting in a moderate increase in sodium and chloride excretion.
-
Potassium-Sparing Diuretics:
-
Aldosterone Antagonists (e.g., Spironolactone): Competitively block aldosterone receptors in the collecting ducts, leading to decreased sodium reabsorption and potassium secretion.
-
Epithelial Sodium Channel (ENaC) Blockers (e.g., Amiloride): Directly block ENaC in the collecting ducts, reducing sodium reabsorption and consequently potassium secretion.
-
Note: Direct, head-to-head comparative efficacy trials between this compound and thiazide or potassium-sparing diuretics are limited. The comparison is therefore primarily based on their distinct mechanisms and sites of action within the nephron.
Experimental Workflow for Diuretic Efficacy Assessment
The following diagram illustrates a general workflow for assessing and comparing the efficacy of diuretic agents in a clinical trial setting.
Conclusion
This compound and its analogs represent a distinct class of diuretic agents with a unique mechanism of action centered on the ANP-cGMP signaling pathway. Their ability to induce natriuresis and diuresis while often preserving or enhancing GFR presents a theoretical advantage over loop diuretics, which can sometimes compromise renal function. However, the potent diuretic and natriuretic effects of loop diuretics like furosemide are well-established and clinically significant.
The comparison with dopamine reveals different hemodynamic profiles, with dopamine having a more pronounced effect on increasing renal blood flow. The lack of direct comparative data with thiazide and potassium-sparing diuretics necessitates a mechanistic-based differentiation.
While this compound has shown promise in preclinical and smaller clinical studies, larger outcome trials with its analogs have not consistently demonstrated a mortality benefit in acute heart failure. Future research should focus on identifying specific patient populations that may derive the most benefit from this compound's unique physiological effects and further clarifying its role in the diuretic armamentarium.
References
- 1. Interaction between ANP and amiloride in renal tubular sodium handling in anesthetized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction between ANP and amiloride in renal tubular sodium handling in anesthetized rabbits. | Semantic Scholar [semanticscholar.org]
- 3. aipublications.com [aipublications.com]
- 4. Chlorthalidone vs. Hydrochlorothiazide to Treat Hypertension - American College of Cardiology [acc.org]
- 5. The mechanism of action of amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Knockout Mouse Models for Studying Atrial Natriuretic Peptide (ANP) Deficiency
For Researchers, Scientists, and Drug Development Professionals
Atrial Natriuretic Peptide (ANP), encoded by the Nppa gene, is a cardiac hormone critical for maintaining cardiovascular homeostasis, primarily through the regulation of blood pressure, blood volume, and cardiac stress responses. The historical term "Auriculin" is now superseded by ANP. Investigating the consequences of ANP deficiency is crucial for understanding cardiovascular diseases like hypertension and heart failure. This guide provides a comprehensive comparison of knockout (KO) mouse models used to study ANP deficiency, with a focus on the primary Nppa gene knockout model and relevant alternatives.
Overview of Core Mouse Models
The primary model for studying ANP deficiency is the global knockout of the Nppa gene. However, to fully understand the system, it is essential to compare this model with knockouts of its primary receptor, Natriuretic Peptide Receptor A (Npr1), and the related B-type Natriuretic Peptide (Nppb).
-
Nppa Knockout (ANP Deficient): This is the most direct model for studying the loss of ANP function. These mice lack the ability to produce ANP.[1]
-
Npr1 Knockout (ANP Receptor Deficient): This model ablates the primary receptor for both ANP and BNP. It helps to understand the complete downstream signaling blockade of the cardiac natriuretic peptide system.[2][3]
-
Nppb Knockout (BNP Deficient): This model is crucial for dissecting the specific roles of ANP versus BNP, as they share the same primary receptor (Npr1).[4][5]
Comparative Phenotypic Data
The following tables summarize key quantitative data from studies on these knockout models, highlighting the distinct and overlapping phenotypes.
Table 1: Blood Pressure Phenotypes
| Genotype | Condition | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Key Findings | Reference |
| Wild-Type (WT) | Low Salt (LS) Diet | ~110 ± 5 | Not Reported | Normotensive | [6] |
| Wild-Type (WT) | High Salt (HS) Diet | ~112 ± 4 | Not Reported | Salt-Resistant | [6] |
| Nppa-/- | Low Salt (LS) Diet | ~115 ± 2 | Not Reported | Mildly hypertensive compared to WT. | [1][6] |
| Nppa-/- | High Salt (HS) Diet | ~135 ± 3 | Not Reported | Demonstrates significant salt-sensitive hypertension. | [1][6] |
| Nppa+/- | High Salt (HS) Diet | Elevated by ~27 | Not Reported | Heterozygotes also exhibit salt-sensitive hypertension. | [1] |
| Npr1-/- | Standard Diet | Elevated by 35-45 | Not Reported | Severely hypertensive, even without salt loading. | [2] |
| Nppb-/- | Standard Diet | Normotensive | Not Reported | BNP deficiency alone does not typically cause hypertension. | [4][5] |
Table 2: Cardiac Structure and Function
| Genotype | Condition | Heart Weight / Body Weight Ratio (mg/g) | Cardiac Fibrosis | Ejection Fraction (%) | Key Findings | Reference |
| Wild-Type (WT) | Baseline | Normal | Minimal | Normal (~60%) | Healthy cardiac phenotype. | [7][8] |
| Nppa-/- | Baseline | Increased | Increased interstitial fibrosis | Generally preserved at baseline | Develops cardiac hypertrophy independent of blood pressure.[4] | [4][9] |
| Npr1-/- | Baseline | Markedly Increased | Significant | Reduced | Exhibits severe cardiac hypertrophy and dysfunction. | [2][3] |
| Npr1-/- | Pressure Overload (TAC) | 55% increase in LV/BW | Exacerbated | Significant decline | Shows an exaggerated hypertrophic response to stress. | [3] |
| Nppb-/- | Baseline | Normal | Increased focal fibrosis | Generally preserved | Key phenotype is cardiac fibrosis, not hypertrophy. | [4][5] |
Signaling Pathways and Compensatory Mechanisms
ANP exerts its effects primarily through the NPR-A receptor, a guanylyl cyclase that produces cyclic GMP (cGMP), which in turn activates protein kinase G (PKG). This pathway mediates vasodilation, natriuresis, and anti-hypertrophic effects. In Nppa knockout mice, a key compensatory failure is the inability to suppress plasma renin activity on a high-salt diet, contributing to salt-sensitive hypertension.[6] In contrast, Npr1 knockout mice exhibit elevated levels of both ANP and BNP as a compensatory response, though these peptides are ineffective due to the lack of a receptor.[2]
Caption: ANP Signaling Pathway.
Experimental Protocols
Detailed and consistent methodologies are essential for comparing data across different studies and models.
Protocol 1: Radiotelemetric Blood Pressure Measurement
This method is the gold standard for continuous and accurate blood pressure monitoring in conscious, freely moving mice, avoiding the stress artifacts of tail-cuff methods.[10][11]
Materials:
-
Implantable radiotelemetry transmitter (e.g., DSI PA-C10)
-
Surgical instruments, isoflurane anesthesia system
-
Heating pad, sutures (6-0 or 7-0)
-
Telemetry receiver platform and data acquisition software
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse (weighing >20g) with isoflurane (2-3% for induction, 1-1.5% for maintenance).[12][13] Shave and disinfect the ventral neck and dorsal back. Place the mouse in a supine position on a heating pad to maintain body temperature.[14]
-
Transmitter Body Implantation: Make a small incision on the dorsal side behind the scapula and create a subcutaneous pocket using blunt dissection. Insert the sterile transmitter body into this pocket.[12]
-
Catheter Tunneling: Make a midline incision in the ventral neck. Using a hemostat or tunneling tool, create a subcutaneous tunnel from the dorsal pocket to the ventral neck incision. Pass the transmitter's catheter through this tunnel.[10][12]
-
Carotid Artery Isolation: Carefully dissect the tissues of the neck to isolate the left common carotid artery. Pass three pieces of non-absorbable suture under the isolated artery segment.[10][14]
-
Catheter Insertion: Ligate the cranial end of the artery. Apply temporary occlusion to the caudal end. Make a small incision in the artery with micro-scissors. Carefully insert the catheter tip into the artery and advance it towards the aortic arch.[10]
-
Securing the Catheter: Secure the catheter in place by tightening the sutures around the artery and catheter. Remove the temporary caudal occlusion.[14]
-
Closure and Recovery: Close all incisions with sutures. Administer postoperative analgesia (e.g., buprenorphine).[14] Allow the mouse to recover for 5-10 days before starting data collection.[12][14]
-
Data Acquisition: Place the mouse's home cage on the receiver platform to continuously record blood pressure, heart rate, and activity.[12]
Protocol 2: Echocardiographic Assessment of Cardiac Function
Echocardiography is a non-invasive technique to assess cardiac dimensions, hypertrophy, and systolic function.[13]
Materials:
-
High-frequency ultrasound system with a linear array transducer (e.g., Vevo 2100)
-
Heated platform with integrated ECG electrodes
-
Isoflurane anesthesia system, depilatory cream, ultrasound gel
Procedure:
-
Animal Preparation: One day prior to imaging, remove chest hair using a depilatory cream.
-
Anesthesia and Positioning: Anesthetize the mouse with isoflurane (1-1.5% maintenance) and place it in a supine position on the heated platform to maintain a body temperature of ~37°C.[13][15]
-
Image Acquisition:
-
Apply pre-warmed ultrasound gel to the chest.
-
Parasternal Long-Axis (PLAX) View: Position the transducer to obtain a longitudinal view of the left ventricle (LV), showing the apex, mitral valve, and aortic valve.
-
Parasternal Short-Axis (SAX) View: From the PLAX view, rotate the transducer 90° clockwise to obtain a cross-sectional view of the LV at the level of the papillary muscles.[16] This is the standard view for M-mode measurements.
-
-
M-Mode Measurement: In the SAX view, position the M-mode cursor perpendicular to the LV anterior and posterior walls. Acquire images to measure:
-
LV Internal Diameter in diastole and systole (LVIDd, LVIDs).
-
LV Posterior Wall thickness in diastole and systole (LVPWd, LVPWs).
-
Interventricular Septum thickness in diastole and systole (IVSd, IVSs).
-
-
Analysis: Use the acquired measurements to calculate key functional parameters offline from at least three consecutive cardiac cycles:[13]
-
Ejection Fraction (EF%): A measure of systolic function.
-
Fractional Shortening (FS%): [(LVIDd - LVIDs) / LVIDd] * 100.
-
Left Ventricular Mass: Calculated from wall thickness and chamber dimensions to assess hypertrophy.
-
Protocol 3: Quantification of Cardiac Fibrosis with PicroSirius Red Staining
This histological method allows for the visualization and quantification of collagen deposition in heart tissue.
Materials:
-
Formalin-fixed, paraffin-embedded heart tissue sections (4-5 μm thick)
-
PicroSirius Red solution (0.1% Sirius Red in saturated picric acid)
-
Weigert's hematoxylin
-
Microscope with a polarized light source and digital camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections through xylene and rehydrate through a graded series of ethanol to water.
-
Nuclear Staining: Stain with Weigert's hematoxylin for 5-8 minutes to visualize nuclei, then rinse.
-
Collagen Staining: Immerse slides in PicroSirius Red solution for 60 minutes. This stains collagen fibers red/orange.
-
Dehydration and Mounting: Quickly dehydrate the sections through graded ethanol, clear with xylene, and coverslip with a permanent mounting medium.
-
Image Acquisition:
-
Under bright-field microscopy, collagen appears red and muscle tissue yellow.
-
Under polarized light, collagen fibers exhibit bright yellow-orange birefringence, which is highly specific and allows for better quantification.
-
Capture multiple images from non-overlapping fields of the left ventricular free wall and septum.
-
-
Quantification:
-
Using image analysis software, set a color threshold to specifically select the red-stained (collagen) areas.
-
Measure the total area of the selected collagen and the total tissue area in the image.
-
Calculate the fibrosis percentage: (Collagen Area / Total Tissue Area) * 100.
-
Average the results from multiple fields to get a representative value for the entire heart section.[17]
-
Experimental and Comparative Workflows
Caption: Phenotyping Workflow for ANP-related KO Mice.
Caption: Logical Comparison of Key Knockout Models.
References
- 1. Genetic decreases in atrial natriuretic peptide and salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic Ablation and Guanylyl Cyclase/Natriuretic Peptide Receptor-A: Impact on the Pathophysiology of Cardiovascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pressure-independent enhancement of cardiac hypertrophy in natriuretic peptide receptor A–deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Natriuretic Peptides on Heart Development, Homeostasis, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Salt-sensitive hypertension in ANP knockout mice: potential role of abnormal plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CHARACTERIZATION OF HEART SIZE AND BLOOD PRESSURE IN THE VITAMIN D RECEPTOR KNOCKOUT MOUSE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blood Pressure Monitoring Using Radio Telemetry Method in Mice | Springer Nature Experiments [experiments.springernature.com]
- 12. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 13. mmpc.org [mmpc.org]
- 14. mmpc.org [mmpc.org]
- 15. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 16. Mouse Echocardiography: A Non-invasive Technique to Assess Cardiac Morphology [jove.com]
- 17. journals.physiology.org [journals.physiology.org]
Correlating Plasma Atrial Natriuretic Peptide (Auriculin) Levels with Clinical Outcomes: A Comparative Guide
Atrial Natriuretic Peptide (ANP), historically known as Auriculin, is a pivotal cardiac hormone involved in maintaining cardiovascular homeostasis.[1][2] Secreted by atrial myocytes in response to wall stretch, ANP plays a crucial role in regulating blood pressure, blood volume, and electrolyte balance by promoting vasodilation, natriuresis, and diuresis.[2] These physiological actions make ANP and its related peptides valuable biomarkers for cardiovascular stress and dysfunction. This guide provides an objective comparison of different analytical methods for measuring ANP-related peptides and reviews the experimental data correlating their plasma levels with clinical outcomes, particularly in the context of heart failure and other cardiovascular diseases.
ANP Synthesis and Signaling Pathway
ANP is synthesized as a 126-amino acid prohormone, proANP, which is the primary storage form in atrial granules.[1][3] Upon atrial distension, proANP is cleaved by the enzyme corin into the biologically active 28-amino acid C-terminal ANP and the more stable N-terminal fragment (NT-proANP).[1][4] ANP exerts its effects by binding to the Natriuretic Peptide Receptor-A (NPR-A).[2] This binding activates the receptor's intracellular guanylyl cyclase domain, leading to the conversion of GTP to the second messenger cyclic GMP (cGMP).[1][4] Elevated intracellular cGMP mediates most of ANP's downstream effects, including vasodilation, inhibition of the renin-angiotensin-aldosterone system (RAAS), and increased renal sodium excretion.[2][4][5]
Comparison of Analytes and Measurement Methods
While ANP is the biologically active hormone, its short half-life and instability in circulation present challenges for accurate measurement.[6][7] Consequently, assays have been developed for its more stable precursor fragments, NT-proANP and mid-regional proANP (MR-proANP).[6] B-type Natriuretic Peptide (BNP) and its N-terminal fragment (NT-proBNP) are also released in response to cardiac stress and are often used as comparative or alternative biomarkers.[8]
Comparison of Natriuretic Peptide Analytes
| Analyte | Half-Life | Stability | Key Clinical Utility Considerations |
| ANP | ~2-5 minutes | Low; labile and prone to degradation.[6] | Direct measure of active hormone, but measurement is challenging. Its prognostic value is sometimes considered limited by its instability.[6][7] |
| NT-proANP | ~60-120 minutes | High; more stable than ANP.[6] | Has been suggested as a more reliable analyte than ANP.[6] Predictive for mortality, but may be less robust than NT-proBNP.[9] |
| MR-proANP | Not specified, but highly stable in vivo and ex vivo.[7] | High | Shown to be a powerful predictor of mortality in chronic heart failure, with some studies suggesting its predictive power exceeds NT-proBNP.[7] |
| BNP | ~20 minutes[10] | Moderate | Widely used and preferred over ANP for diagnostic and prognostic use in heart failure due to greater stability.[6][8] |
| NT-proBNP | ~120 minutes[10] | High | Comparable clinical utility to BNP, with a longer half-life leading to higher plasma concentrations.[8][10] Levels are influenced by age and renal function.[11] |
Comparison of Immunoassay Methods
The measurement of natriuretic peptides in plasma is typically performed using immunoassays. The most common formats are Radioimmunoassay (RIA), Immunoradiometric Assay (IRMA), and Enzyme-Linked Immunosorbent Assay (ELISA).
| Method | Principle | Advantages | Disadvantages |
| RIA | Competitive binding of radiolabeled and unlabeled antigen to a limited number of antibody sites. | High sensitivity. | Requires radioactive materials; competitive format can have a narrower dynamic range.[3] |
| IRMA | Non-competitive "sandwich" assay using two radiolabeled antibodies. | High sensitivity and specificity; wider working range than RIA; often does not require prior plasma extraction.[12] | Requires radioactive materials. |
| ELISA | Non-competitive "sandwich" or competitive assay using enzyme-linked antibodies and a colorimetric substrate.[13][14] | No radioactive materials; high sensitivity and specificity; suitable for high-throughput automation.[13] | Can be affected by interfering substances; requires careful optimization. |
Experimental Protocols and Workflows
Accurate correlation with clinical outcomes depends on robust and reproducible measurement. Below is a generalized protocol for a competitive ELISA, a common method for quantifying ANP.
Generalized Experimental Protocol: Competitive ANP ELISA
This protocol is a summary based on common procedures and should be adapted based on the specific manufacturer's instructions.[15][16][17]
-
Sample Collection and Preparation:
-
Collect whole blood into chilled tubes containing EDTA and a protease inhibitor like aprotinin.[12]
-
Centrifuge at 1,000-1,600 x g for 15 minutes at 4°C within 30 minutes of collection.[14][16]
-
Aliquot the resulting plasma and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.[14]
-
For some kits, a sample extraction step using C18 columns may be required to concentrate the peptide and remove interfering substances.[17]
-
-
Assay Procedure:
-
Prepare standards, controls, and samples. Dilute samples as necessary based on expected concentrations.
-
Pipette standards and samples into wells of a microplate pre-coated with anti-rabbit antibodies.[17]
-
Add an ANP-peroxidase conjugate to each well.[17]
-
Add a rabbit antibody specific for ANP to initiate the competitive binding reaction.[17]
-
Incubate for 1-2 hours at room temperature or 37°C, allowing the sample ANP and conjugated ANP to compete for binding to the primary antibody.[15][17]
-
Wash the plate multiple times (typically 3-5 times) with wash buffer to remove unbound reagents.[14][15]
-
Add a chromogenic substrate (e.g., TMB). The enzyme on the bound conjugate will catalyze a color change.[15][18]
-
Incubate for 15-30 minutes at room temperature in the dark.[16][18]
-
Add a stop solution to terminate the reaction. The color will typically change from blue to yellow.[14][15]
-
Read the optical density (OD) at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the amount of ANP in the sample.[14]
-
-
Data Analysis:
-
Generate a standard curve by plotting the OD of the standards against their known concentrations.
-
Calculate the ANP concentration of the samples by interpolating their OD values from the standard curve.[14]
-
Correlation of Plasma Natriuretic Peptide Levels with Clinical Outcomes
Elevated levels of natriuretic peptides are consistently associated with adverse clinical outcomes across a spectrum of cardiovascular diseases. They are powerful predictors of mortality and morbidity, often providing prognostic information independent of traditional risk factors.[19][20][21]
| Clinical Condition | Patient Population | Peptide(s) Measured | Key Findings & Correlations |
| Chronic Heart Failure (CHF) | 106 outpatients with CHF followed for 15 years. | ANP, PRA, Aldosterone | Plasma ANP was the most powerful long-term independent predictor of mortality (HR: 4.01).[19] |
| Chronic Heart Failure | 1237 patients with chronic, stable HF. | MR-proANP, NT-proBNP | Changes in MR-proANP concentrations over 3 months were related to mortality, whereas changes in NT-proBNP were not.[6] |
| Acute Heart Failure (AHF) | 1641 patients presenting with dyspnea. | MR-proANP, BNP | MR-proANP (≥120 pmol/L) was non-inferior to BNP (≥100 pg/mL) for the diagnosis of AHF, with a sensitivity of 97%.[6] |
| General Population (Prognosis) | 3346 persons without heart failure followed for 5.2 years. | BNP, NT-proANP | Higher BNP levels predicted increased risk of death, first major cardiovascular event, atrial fibrillation, and heart failure. Similar results were found for NT-proANP.[21] |
| Atrial Fibrillation (without HF) | 4304 patients from the Fushimi AF Registry. | BNP or NT-proBNP | Higher plasma natriuretic peptide levels were significantly associated with all-cause death, stroke/systemic embolism, and HF hospitalization.[22] |
| Pneumonia with CHF (Infants) | 20 infants with pneumonia and associated CHF. | ANP | Plasma ANP was significantly higher in infants with CHF (684.4 pg/ml) compared to those without (424.3 pg/ml) and correlated with mean pulmonary artery pressure.[23] |
| Dilated Cardiomyopathy (DCM) | Adults with DCM. | ANP | A 55-fold increase in ventricular ANP levels was observed in patients with DCM compared to controls.[24] |
| Chronic Renal Failure | Patients with chronic renal failure. | ANP | Marked elevations in ANP are seen in conditions with fluid retention, including renal failure.[3][24] |
Conclusion for Researchers and Drug Development Professionals
The correlation between plasma natriuretic peptide levels and clinical outcomes is well-established, positioning these biomarkers as invaluable tools in cardiovascular research.
-
Biomarker Selection: While ANP is the active hormone, its instability makes measurement difficult. The more stable precursor fragments, MR-proANP and NT-proANP , offer greater reliability for prognostic studies.[6][7] However, BNP and especially NT-proBNP have emerged as the most widely adopted and validated natriuretic peptides for clinical diagnosis and risk stratification in heart failure.[6][8]
-
Methodology: For quantitative analysis, non-radioactive ELISA methods provide a sensitive, specific, and high-throughput platform suitable for clinical trials and large-scale research.[13] Careful adherence to pre-analytical protocols, including sample collection and processing, is critical to ensure data accuracy.[12]
-
Clinical Application: Elevated natriuretic peptide levels are powerful and independent predictors of mortality and adverse cardiovascular events in patients with heart failure, atrial fibrillation, and even in the general population.[19][21][22] These markers can be used for patient stratification, early detection of cardiac dysfunction, and monitoring therapeutic responses.[25] In drug development, demonstrating a reduction in elevated natriuretic peptide levels can serve as a surrogate endpoint for improved clinical outcomes.
References
- 1. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 2. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atrial natriuretic peptide: blood levels in human disease and their measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review | Semantic Scholar [semanticscholar.org]
- 5. ahajournals.org [ahajournals.org]
- 6. mdpi.com [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Comparison of B-type Natriuretic Peptide and N-terminal proBNP in Daily Clinical Practice | ECR Journal [ecrjournal.com]
- 9. Predictive utility of atrial, N-terminal pro-atrial, and N-terminal pro-B-type natriuretic peptides for mortality and cardiovascular events in the general community: a 9-year follow-up study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natriuretic Peptide B Type Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Circulating levels of cardiac natriuretic peptides (ANP and BNP) measured by highly sensitive and specific immunoradiometric assays in normal subjects and in patients with different degrees of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arborassays.com [arborassays.com]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. cloud-clone.com [cloud-clone.com]
- 16. elkbiotech.com [elkbiotech.com]
- 17. Atrial Natriuretic Peptide (ANP) Competitive ELISA Kit (EIAANP) - Invitrogen [thermofisher.com]
- 18. raybiotech.com [raybiotech.com]
- 19. ahajournals.org [ahajournals.org]
- 20. Natriuretic peptides as a prognostic marker and therapeutic target in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Plasma natriuretic peptide levels and the risk of cardiovascular events and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. [Plasma atrial natriuretic peptide levels and their clinical importance in infant with pneumonia associated with congestive heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Auriculin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of bioactive peptides like Auriculin are paramount for maintaining a secure and compliant laboratory environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans with step-by-step guidance for the proper management of this compound waste.
This compound, also known as Atrial Natriuretic Peptide (ANP), is a 28-amino acid peptide hormone primarily involved in regulating blood pressure and fluid homeostasis.[1][2] As a biologically active substance, all materials contaminated with this compound, including unused stock solutions, experimental liquid waste, and solid materials, must be handled as potentially hazardous chemical waste. Adherence to proper disposal protocols is crucial to mitigate risks to personnel and the environment.
Safety and Handling
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[3][4] All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3] An accessible safety shower and eyewash station are essential in the immediate work area.
Some forms of this compound, such as the trifluoroacetate salt of human Atrial Natriuretic Peptide, are classified with a GHS08 health hazard for suspected reproductive toxicity.[3] Therefore, it is crucial to handle this compound with appropriate caution.
Quantitative Data
The following table summarizes key quantitative data for human and rat this compound (Atrial Natriuretic Peptide).
| Property | Human this compound (ANP 1-28) | Rat this compound (ANP 1-28) |
| Synonyms | Atrial Natriuretic Factor (ANF), Cardiodilatine (CDD) | Atrial Natriuretic Factor (ANF) |
| Molecular Formula | C₁₂₇H₂₀₃N₄₅O₃₉S₃[5][6] | C₁₂₈H₂₀₅N₄₅O₃₉S₂[7][8] |
| Molecular Weight | 3080.44 g/mol [5] | 3062.41 g/mol [8] |
| CAS Number | 91917-63-4[5] / 89213-87-6[3][6] | 88898-17-3[7][8] |
| Appearance | White to off-white solid[8] | White to off-white solid[8] |
| Solubility | Soluble in water.[9] For hydrophobic forms, DMSO can be used.[8][9] | Soluble in water.[9] For hydrophobic forms, DMSO can be used.[8][9] |
| Storage | Sealed storage, away from moisture. Powder: -20°C to -80°C. In solvent: -20°C to -80°C.[8] | Sealed storage, away from moisture. Powder: -20°C to -80°C. In solvent: -20°C to -80°C.[8] |
Step-by-Step Disposal Protocol
This compound waste should not be disposed of down the drain or in regular trash.[3] The recommended procedure involves segregation of waste, followed by chemical inactivation before final disposal through a certified hazardous waste management service.
Step 1: Waste Segregation
-
Liquid Waste: Collect all aqueous solutions containing this compound, including unused stock solutions and experimental waste, in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
Solid Waste: Collect all solid waste contaminated with this compound, such as pipette tips, gloves, vials, and contaminated labware, in a separate, clearly labeled, and sealed hazardous waste container.
Step 2: Chemical Inactivation (Hydrolysis)
Chemical inactivation through hydrolysis is a recommended best practice to degrade the peptide structure of this compound, rendering it biologically inactive. This can be achieved using either acidic or alkaline conditions. The following protocols are based on general procedures for peptide hydrolysis and should be performed in a chemical fume hood.[10][11][12]
Experimental Protocol: Acid Hydrolysis
-
Preparation: Prepare a 6 M solution of hydrochloric acid (HCl).
-
Procedure:
-
For liquid waste, slowly add the this compound solution to the 6 M HCl. A common recommendation for protein hydrolysis is to use a significant excess of the acid.
-
For solid waste, ensure it is fully submerged in the 6 M HCl solution.
-
Seal the waste container securely.
-
Allow the mixture to stand at room temperature for at least 24 hours to ensure complete hydrolysis. For more robust hydrolysis, heating at 110°C for 24 hours can be employed, though this requires a pressure-rated, sealed container and appropriate safety precautions.[10][11]
-
-
Neutralization: After the inactivation period, carefully neutralize the acidic waste by slowly adding a base, such as sodium hydroxide or sodium bicarbonate, until the pH is between 6.0 and 8.0. Monitor the pH throughout the neutralization process.
Experimental Protocol: Alkaline Hydrolysis
-
Preparation: Prepare a 4.2 M solution of sodium hydroxide (NaOH).
-
Procedure:
-
Slowly add the this compound waste (liquid or solid) to the NaOH solution.
-
Seal the container and allow it to stand at room temperature for a minimum of 24 hours. Heating can accelerate the process, but as with acid hydrolysis, requires appropriate safety measures.
-
-
Neutralization: After inactivation, neutralize the basic waste by slowly adding an acid, such as hydrochloric acid, until the pH is between 6.0 and 8.0.
Step 3: Final Disposal
All this compound waste, whether chemically inactivated or not, must be disposed of through an approved hazardous waste disposal facility.
-
Ensure all waste containers are properly sealed and labeled with the contents (including the fact that it has been inactivated), associated hazards, and the date of accumulation.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
This compound Signaling Pathway and Disposal Workflow
The following diagrams illustrate the biological context of this compound's action and the logical flow for its proper disposal.
Caption: this compound (ANP) signaling pathway.
Caption: this compound waste disposal workflow.
References
- 1. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 2. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Atrial Natriuretic Peptide human ≥97% (HPLC) | 91917-63-4 [sigmaaldrich.com]
- 6. Atrial Natriuretic Peptide (1-28), human, porcine [anaspec.com]
- 7. Atrial Natriuretic Peptide (ANP) (1-28), rat | C128H205N45O39S2 | CID 16166332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. reddit.com [reddit.com]
- 11. keypublishing.org [keypublishing.org]
- 12. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Auriculin
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical protocols for the handling and disposal of Auriculin, a synthetic peptide with potent biological activity. As a form of Atrial Natriuretic Factor (ANF), this compound requires careful management to ensure personnel safety and experimental integrity.[1] Adherence to these guidelines is critical for all researchers, scientists, and drug development professionals working with this compound.
I. Essential Personal Protective Equipment (PPE)
The primary defense against accidental exposure is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling this compound in any form (lyophilized powder or solution).
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are the standard.[3] Always inspect for tears or contamination and change immediately if compromised. |
| Eye Protection | Safety goggles or glasses | Protects against accidental splashes, particularly during the reconstitution of lyophilized powder.[3] |
| Body Protection | Laboratory coat | Provides a protective barrier for skin and personal clothing against spills.[3] |
| Respiratory Protection | Fume hood or biosafety cabinet | Crucial when handling lyophilized powder. The fine powder can easily become airborne and be inhaled.[3] |
II. Operational Plan: Handling and Storage
Proper handling and storage are paramount to maintaining the stability of this compound and preventing contamination or accidental exposure.
A. Handling Lyophilized this compound:
-
Preparation: Before opening the vial, allow it to warm to room temperature in a desiccator.[4][5] This prevents condensation, as lyophilized peptides are often hygroscopic.[6]
-
Weighing: Conduct all weighing and handling of the lyophilized powder within a fume hood or biosafety cabinet to prevent inhalation of airborne particles.[3]
-
Environment: Work in a designated, clean laboratory area to avoid cross-contamination.[3]
B. Storage:
-
Lyophilized Powder: For long-term storage, keep the tightly sealed vial at -20°C or colder.[4][7] Protect from bright light.[4][7]
-
Reconstituted Solutions: It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store at 4°C for no more than a few days. For longer-term storage, aliquot the solution into single-use volumes and freeze at -20°C or colder to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][8]
III. Experimental Protocol: Preparation of an this compound Solution for In Vitro Bioassay
This protocol details the steps for reconstituting lyophilized this compound to a stock solution and preparing a working solution for treating cell cultures.
Materials:
-
Lyophilized this compound vial
-
Sterile, distilled water or a recommended buffer (e.g., sterile PBS, pH 7)[9]
-
Sterile, calibrated pipettes and tips
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening.[6]
-
Initial Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[10]
-
Solvent Addition: In a fume hood, carefully open the vial. Using a sterile pipette, add the calculated volume of sterile water or buffer to achieve the desired stock concentration (e.g., 1 mg/mL).[10] Add the solvent slowly down the side of the vial to avoid disturbing the powder.[6]
-
Dissolution: Gently swirl the vial or vortex briefly to dissolve the peptide.[10] Avoid vigorous shaking, which can cause aggregation.[6]
-
Final Centrifugation: Centrifuge the vial again to collect the entire solution at the bottom.[10]
-
Aliquoting: For storage, dispense the stock solution into single-use, sterile microcentrifuge tubes.[8]
-
Working Solution Preparation: Dilute the stock solution to the final working concentration using the appropriate sterile cell culture medium immediately before adding it to the cells.
-
Storage: Store the aliquoted stock solution at -20°C or colder.[4]
IV. Emergency Procedures
In the event of accidental exposure, follow these procedures immediately.
| Exposure Route | Immediate Action | Follow-up |
| Skin Contact | Wash the affected area with soap and water for at least 15 minutes. | Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a steady stream of water from an eyewash station for at least 15 minutes. | Seek immediate medical attention. |
| Inhalation | Move to an area with fresh air. | Seek immediate medical attention. |
| Ingestion | Rinse mouth thoroughly with water. | Seek immediate medical attention. |
V. Disposal Plan
All materials that have come into contact with this compound must be treated as chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Used vials, contaminated gloves, pipette tips, and other disposables should be collected in a separate, labeled hazardous waste container.[11]
-
Decontamination: Decontaminate work surfaces with an appropriate cleaning agent.
-
Final Disposal: All this compound waste must be disposed of through your institution's environmental health and safety program.[3] Never pour peptide solutions down the drain or dispose of solid waste in the regular trash.[3][8]
VI. Mandatory Visualizations
The following diagrams illustrate the key signaling pathway for this compound and a typical experimental workflow.
Caption: this compound (ANP) binds to its receptor, activating cGMP production and subsequent signaling.
Caption: Procedural flow for the safe preparation and handling of this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NIBSC - Peptide Storage [nibsc.org]
- 3. peptide24.store [peptide24.store]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. genscript.com [genscript.com]
- 8. puretidestherapy.com [puretidestherapy.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
